2-(Methylthio)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEMIZSFFWGXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878784 | |
| Record name | PYRIMIDINE, 2-(METHYLTHIO)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-09-6 | |
| Record name | 2-(Methylthio)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIMIDINE, 2-(METHYLTHIO)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 2-(Methylthio)pyrimidine
Introduction: The Strategic Importance of the 2-(Methylthio)pyrimidine Scaffold
In the landscape of modern synthetic and medicinal chemistry, the pyrimidine core stands as a cornerstone heterocyclic motif, integral to the architecture of numerous biologically active compounds.[1] Among its many derivatives, this compound emerges as a uniquely versatile and strategic building block. Its true value lies not in its own inherent biological activity, but in the nuanced reactivity conferred by the 2-methylthio group. This moiety serves as a linchpin for a variety of chemical transformations, enabling chemists to readily introduce diverse functionalities at the 2-position of the pyrimidine ring.
This guide provides an in-depth exploration of the fundamental chemical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its structural and physicochemical characteristics, spectroscopic signature, synthesis, and pivotal reactivity, with a particular focus on the strategic applications that underscore its importance in contemporary chemical research.
Part 1: Core Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its effective application in synthesis and analysis.
Physicochemical Properties
The core attributes of this compound are summarized in the table below, providing essential data for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂S | [2] |
| Molecular Weight | 126.18 g/mol | [2] |
| CAS Number | 823-09-6 | [2] |
| Appearance | Liquid | Commercial Suppliers |
| Boiling Point | 74°C / 17 mmHg | Chemical Suppliers |
| logP (Octanol/Water) | 1.198 (Calculated) | Cheméo |
| Water Solubility | -1.75 (log₁₀ mol/L, Calculated) | Cheméo |
Table 1: Key Physicochemical Properties of this compound.
The moderate lipophilicity, as indicated by the logP value, and its limited water solubility are key considerations for selecting appropriate solvent systems for both reaction and purification.
Spectroscopic Signature
The spectral data of this compound provides a definitive fingerprint for its identification and characterization.
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The chemical shifts are indicative of the electronic environment of each nucleus.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.53 | Doublet | ~5.2 | H-4, H-6 |
| ~7.36 | Doublet | ~5.2 | H-5 | |
| ~2.65 | Singlet | - | S-CH₃ | |
| ¹³C NMR | ~172.6 | - | - | C-2 |
| ~157.4 | - | - | C-4, C-6 | |
| ~111.8 | - | - | C-5 | |
| ~14.4 | - | - | S-CH₃ |
Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃).[3]
The downfield shift of the pyrimidine protons (H-4/H-6 and H-5) is characteristic of their location in an electron-deficient aromatic system. The singlet at approximately 2.65 ppm is a clear indicator of the methylthio group.[3]
IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100–3000 | Medium | Aromatic C-H Stretch |
| ~2900–3000 | Medium | Aliphatic C-H Stretch (S-CH₃) |
| ~1600–1475 | Weak-Medium | Aromatic C=C and C=N Stretch |
| ~1300–1000 | Strong | C-O/C-N like stretches |
Table 3: Characteristic IR Absorption Bands for this compound.[4][5]
The presence of bands in the aromatic region confirms the heterocyclic core, while the aliphatic C-H stretching validates the methyl group.
Part 2: Synthesis and Reactivity
The synthetic utility of this compound is intrinsically linked to its preparation and subsequent chemical transformations.
Synthetic Methodologies
The preparation of this compound is typically achieved through straightforward and high-yielding reactions. A common and efficient laboratory-scale synthesis involves the S-methylation of 2-mercaptopyrimidine.
A typical workflow for the synthesis of this compound.
-
Reaction Setup: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add 2-mercaptopyrimidine (1.0 equivalent) portion-wise. The choice of a strong base like NaH is crucial to ensure complete deprotonation of the thiol, forming the highly nucleophilic thiolate.
-
Methylation: After stirring for 30 minutes at 0°C, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 4 hours. Methyl iodide is an excellent electrophile for this S-methylation.
-
Workup: Carefully quench the reaction with water. The aqueous layer is then extracted three times with chloroform. The combined organic layers are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford pure this compound.[3]
Key Chemical Reactivity
The synthetic power of this compound stems from the reactivity of the methylthio group, which can be easily transformed into a better leaving group, facilitating nucleophilic substitution.
The oxidation of the sulfur atom in the methylthio group is a pivotal transformation that dramatically enhances the reactivity of the 2-position of the pyrimidine ring. This is because the resulting methylsulfinyl and, particularly, the methylsulfonyl groups are excellent leaving groups.
The oxidation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).[6] The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidizing agent.
General workflow for the oxidation to a 2-(methylsulfonyl)pyrimidine.
-
Reaction Setup: Dissolve the this compound derivative (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Oxidation: Add m-CPBA (2.0 equivalents) portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). Using two equivalents of m-CPBA ensures the complete oxidation to the sulfone.[6]
-
Workup: Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium carbonate to remove excess m-CPBA and the by-product, m-chlorobenzoic acid. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over a suitable drying agent, filtered, and concentrated under reduced pressure to yield the 2-(methylsulfonyl)pyrimidine derivative, which can be further purified by chromatography if necessary.[6]
The 2-(methylsulfonyl)pyrimidines are highly activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, makes the C-2 position highly electrophilic. This allows for the displacement of the methylsulfonyl group by a wide range of nucleophiles under mild conditions.
This reactivity is the cornerstone of the utility of this compound as a synthetic intermediate. It provides a reliable and versatile method for the introduction of various substituents at the 2-position of the pyrimidine ring.
The two-step sequence from this compound to diverse 2-substituted pyrimidines.
Common nucleophiles used in these reactions include amines, alkoxides, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thio-substituted pyrimidines, respectively.[7]
Part 3: Applications in Research and Development
The versatile reactivity of this compound and its derivatives has led to their widespread application in both medicinal chemistry and agrochemical research.
Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8] The ability to easily diversify the 2-position of the pyrimidine ring via the 2-methylthio intermediate makes it an invaluable tool in the synthesis of compound libraries for high-throughput screening and in lead optimization campaigns.
Derivatives of this compound have been investigated for a wide range of therapeutic activities, including:
-
Anticancer Agents: Many pyrimidine derivatives are known to exhibit anticancer properties. The this compound core has been incorporated into molecules designed as microtubule targeting agents.[9]
-
Analgesics: Certain 2-methylthio-1,4-dihydropyrimidine derivatives have shown promising analgesic activity.[10]
-
Antimicrobial and Antiviral Agents: The pyrimidine nucleus is a key component of many antimicrobial and antiviral drugs, and the 2-methylthio group provides a handle for synthetic modifications to explore new antimicrobial agents.[1]
Agrochemicals
In addition to its role in pharmaceutical research, this compound derivatives have also found applications in agriculture, particularly as fungicides. The pyrimidine core is present in several commercial fungicides, and research has shown that novel this compound carboxamides exhibit fungicidal activity.[11] Furthermore, benzimidazole derivatives containing the 2-(alkylthio)pyrimidine moiety have demonstrated significant activity against various plant pathogenic fungi.[12]
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its value is derived from the facile conversion of the methylthio group into a highly reactive methylsulfonyl leaving group, which opens up a vast chemical space for the synthesis of diverse 2-substituted pyrimidines. This in-depth technical guide has provided a comprehensive overview of its fundamental chemical properties, synthesis, reactivity, and key applications. For researchers and scientists in drug discovery and agrochemical development, a thorough understanding of the principles outlined herein is essential for leveraging the full synthetic potential of this versatile heterocyclic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine, 2-(methylthio)-, [webbook.nist.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Characterization of 2-(Methylthio)pyrimidine (CAS 823-09-6)
This guide provides a comprehensive technical overview of the analytical characterization of 2-(Methylthio)pyrimidine. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and validated approach to confirming the identity, purity, and structure of this important heterocyclic compound.
Introduction: The Significance of the this compound Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and biology, forming the core of nucleobases such as cytosine, thymine, and uracil. The introduction of a methylthio (-SCH₃) group at the 2-position creates this compound, a versatile synthetic intermediate. The methylthio group can act as a stable substituent or, more importantly, as a leaving group for nucleophilic aromatic substitution, often after oxidation to the more reactive methylsulfinyl or methylsulfonyl groups[1]. This reactivity makes it a valuable precursor in the synthesis of a diverse range of biologically active molecules, including analgesics and anti-inflammatory agents[2]. Accurate and thorough characterization is therefore paramount to ensure the quality of starting materials and the success of subsequent synthetic steps.
Physicochemical and Structural Properties
Before undertaking spectroscopic analysis, understanding the fundamental properties of the target compound is essential. These properties influence choices in solvent selection, chromatographic methods, and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 823-09-6 | [3][4][5] |
| Molecular Formula | C₅H₆N₂S | [3][4][5] |
| Molecular Weight | 126.18 g/mol | [3][4][5] |
| Appearance | Solid | [4] |
| logP (Octanol/Water) | 1.198 (Calculated) | [3] |
| Water Solubility | log₁₀WS = -1.75 (mol/L, Calculated) | [3] |
| InChI Key | FOEMIZSFFWGXHX-UHFFFAOYSA-N | [3][4] |
Chemical Structure:
Synthesis and Reactivity Context
A foundational understanding of the synthesis of this compound is crucial for an analytical scientist, as it informs the potential impurity profile. A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of a 2-chloropyrimidine precursor with a methylthiolate source, such as sodium thiomethoxide[1].
Causality Insight: Knowing this pathway, an analyst should be vigilant for potential impurities such as unreacted 2-chloropyrimidine or by-products from side reactions. This knowledge directly influences the choice of chromatographic conditions to ensure adequate separation and detection of these species.
Spectroscopic Characterization: A Multi-Technique Approach
No single technique provides a complete structural picture. A self-validating characterization relies on the synergy between NMR, IR, and Mass Spectrometry, each providing orthogonal and confirmatory data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Expertise in Practice: For a molecule like this compound, both ¹H and ¹³C NMR are essential. The ¹H NMR confirms the number and connectivity of protons, while the proton-decoupled ¹³C NMR reveals the number of unique carbon environments. Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's moderate polarity and the solvent's lack of interfering proton signals in key regions[6].
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): While a definitive published spectrum for the parent compound is elusive, a reliable prediction can be made based on established chemical shift principles and data from analogous structures. The pyrimidine ring protons are deshielded due to the electronegativity of the nitrogen atoms and the aromatic ring current.
-
H5 (Triplet): The proton at the 5-position is coupled to both H4 and H6, and is expected to appear as a triplet. It is the most shielded of the ring protons.
-
H4/H6 (Doublet): The equivalent protons at the 4 and 6 positions are coupled to H5, appearing as a doublet. They are the most deshielded ring protons due to their proximity to the two nitrogen atoms.
-
-SCH₃ (Singlet): The three protons of the methylthio group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The carbon signals are assigned based on known substituent effects and data from the SpectraBase database[6][7].
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| -SC H₃ | ~2.6 | Singlet (s) | ~14.2 |
| C5 | ~7.0 | Triplet (t) | ~116.5 |
| C4 / C6 | ~8.5 | Doublet (d) | ~157.3 |
| C2 | - | - | ~172.5 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise in Practice: For this compound, we expect to see characteristic vibrations for the aromatic C-H bonds, the C=N and C=C bonds within the pyrimidine ring, and vibrations associated with the C-S bond. The NIST Chemistry WebBook provides an evaluated reference spectrum for this compound, which serves as an authoritative source for comparison[8].
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3050 | Aromatic C-H Stretch | Medium-Weak |
| ~1575 | Aromatic C=N Stretch | Strong |
| ~1550 | Aromatic C=C Stretch | Strong |
| ~1380 | Aromatic Ring Vibration | Strong |
| ~1150 | C-H in-plane bend | Medium |
| ~700-800 | C-S Stretch | Medium-Weak |
Data interpreted from NIST reference spectrum and general pyrimidine vibrational studies[8][9][10].
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum, typically co-adding 16-32 scans for a high-quality result.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
MS is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are viable techniques.
Expertise in Practice:
-
GC-MS is well-suited for this compound due to its expected volatility and thermal stability. Electron Ionization (EI) at 70 eV is the standard method, providing reproducible fragmentation patterns that are valuable for library matching and structural confirmation.
-
LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is also effective, particularly for analyzing complex mixtures or as a complementary technique. It typically provides a strong signal for the protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy.
Proposed EI Fragmentation Pathway: The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, including the loss of the methyl group, the entire methylthio radical, and subsequent ring fragmentation.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 126 | [C₅H₆N₂S]⁺˙ (Molecular Ion) | - |
| 111 | [C₄H₃N₂S]⁺ | •CH₃ |
| 93 | [C₅H₅N₂]⁺ | •SH |
| 80 | [C₄H₄N₂]⁺˙ (Pyrimidine radical cation) | CH₂S |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane[5].
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a standard choice.
-
Injector: 250°C, Split/splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). This program is a robust starting point that can be optimized.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragments.
-
Safety and Handling
As a sulfur-containing heterocyclic compound, this compound and its derivatives require careful handling. While a specific safety data sheet (SDS) for the parent compound is not widely available, data from related pyrimidines provide essential guidance[11][12][13].
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[12].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[12]. Use non-sparking tools and take precautions against static discharge[11].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids[11].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The comprehensive characterization of this compound (CAS 823-09-6) is achieved through a logical, multi-technique workflow. The combination of NMR spectroscopy for definitive structural mapping, IR spectroscopy for functional group confirmation, and mass spectrometry for molecular weight verification and fragmentation analysis provides a self-validating dataset. This guide outlines the core principles, predicted data, and field-tested protocols necessary for any scientist to confidently verify the identity and quality of this valuable chemical intermediate.
References
- 1. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uoguelph.ca [uoguelph.ca]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Pyrimidine, 2-(methylthio)-, [webbook.nist.gov]
- 9. Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Analysis of 2-(Methylthio)pyrimidine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 2-(Methylthio)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's spectral characteristics, underpinned by fundamental principles and practical experimental considerations.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
In the realm of medicinal chemistry and drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrimidine scaffolds are of particular interest due to their prevalence in a wide array of biologically active molecules, including nucleobases and therapeutic agents. This compound, a substituted pyrimidine, serves as a valuable building block in the synthesis of novel pharmaceutical compounds. Its precise characterization through spectroscopic methods such as NMR and IR is a critical step in ensuring the identity, purity, and structural integrity of synthesized molecules, thereby forming the foundation for understanding structure-activity relationships (SAR).
This guide will delve into the theoretical and practical aspects of the NMR and IR analysis of this compound, providing a robust framework for its characterization.
I. Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its unique spectroscopic fingerprint. The molecule consists of a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, substituted at the 2-position with a methylthio (-SCH₃) group. This substitution pattern influences the electronic environment of the ring protons and carbons, leading to characteristic chemical shifts in NMR spectroscopy. The various bonds within the molecule (C-H, C=N, C=C, C-S) exhibit distinct vibrational modes, which are detected by IR spectroscopy.
Caption: Molecular structure of this compound.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
A. Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural determination.
Caption: Workflow for NMR spectroscopic analysis.
Causality in Experimental Choices:
-
Solvent Selection: The choice of a deuterated solvent (e.g., chloroform-d, CDCl₃) is critical to avoid large solvent signals that would obscure the analyte's peaks. The solvent can also influence the chemical shifts of labile protons.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard because it is chemically inert, volatile, and its protons resonate at a high field (0 ppm), which rarely overlaps with signals from most organic compounds.
B. ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.
¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet | 3H | -SCH₃ |
| ~7.0 | Triplet | 1H | H-5 |
| ~8.5 | Doublet | 2H | H-4, H-6 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Interpretation of the ¹H NMR Spectrum:
-
-SCH₃ Protons (δ ~2.5 ppm): The methyl protons of the methylthio group appear as a singlet, indicating no adjacent protons to couple with. The chemical shift is in the expected range for protons on a carbon attached to a sulfur atom.
-
H-5 Proton (δ ~7.0 ppm): This proton is on the carbon between the two nitrogen atoms. It appears as a triplet due to coupling with the two equivalent H-4 and H-6 protons (n+1 rule, where n=2). Its upfield shift relative to the other ring protons is due to the electronic environment of the pyrimidine ring.
-
H-4 and H-6 Protons (δ ~8.5 ppm): These two protons are chemically equivalent due to the symmetry of the molecule. They appear as a doublet due to coupling with the single H-5 proton. Their downfield chemical shift is characteristic of protons on an electron-deficient aromatic ring, a result of the electronegativity of the two nitrogen atoms.
C. ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -SCH₃ |
| ~117 | C-5 |
| ~157 | C-4, C-6 |
| ~172 | C-2 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Interpretation of the ¹³C NMR Spectrum:
-
-SCH₃ Carbon (δ ~14 ppm): The carbon of the methyl group appears at a high field, which is typical for sp³ hybridized carbons.
-
C-5 Carbon (δ ~117 ppm): This carbon is the most shielded of the ring carbons, resulting in an upfield chemical shift compared to the other ring carbons.
-
C-4 and C-6 Carbons (δ ~157 ppm): These equivalent carbons are deshielded due to their proximity to the electronegative nitrogen atoms, resulting in a downfield chemical shift.
-
C-2 Carbon (δ ~172 ppm): This carbon is the most deshielded due to its attachment to two electronegative atoms (a nitrogen and the sulfur of the methylthio group). This results in the most downfield chemical shift in the spectrum.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
A. Experimental Protocol: IR Sample Preparation and Data Acquisition
Proper sample preparation is key to obtaining a high-quality IR spectrum.
An In-depth Technical Guide to the Biginelli Reaction for 2-(Methylthio)pyrimidine Derivatives
Abstract
The Biginelli reaction, a cornerstone of multicomponent reactions in organic chemistry since its discovery in 1891, provides a straightforward and atom-economical pathway to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This guide focuses on a crucial, contemporary variant: the synthesis of 2-(methylthio)pyrimidine derivatives. These scaffolds are of profound interest in medicinal chemistry and drug development, serving as key intermediates and pharmacophores in a range of biologically active compounds, including calcium channel blockers, antihypertensive agents, and potential anticancer drugs.[1][2] This document provides an in-depth exploration of the reaction mechanism, critical experimental parameters, detailed protocols, and optimization strategies, tailored for researchers and professionals in drug development.
Introduction: The Strategic Importance of the this compound Core
The classical Biginelli reaction involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[3] The resulting DHPM core is a privileged scaffold in pharmaceutical science. By substituting urea with a thiourea derivative, specifically S-methylisothiourea (or by generating it in situ), the reaction yields 2-(methylthio)-3,4-dihydropyrimidines.
The strategic value of the 2-methylthio group is twofold:
-
Pharmacological Activity: The sulfur-containing moiety itself contributes to the biological profile of the molecule, with many 2-thiopyrimidine derivatives exhibiting significant antimicrobial, antiviral, and anti-inflammatory properties.[4][5]
-
Synthetic Versatility: The methylthio group is an excellent leaving group, far more reactive towards nucleophilic aromatic substitution than corresponding chloro- or oxo-analogs.[6] This allows for facile post-condensation modification, enabling the rapid generation of diverse chemical libraries for high-throughput screening by introducing various amine, oxygen, or carbon nucleophiles at the C2 position.[6]
This guide will dissect the synthesis of this valuable scaffold, moving from foundational principles to practical, field-tested applications.
The Core Reaction Mechanism: An Acyliminium Pathway
The currently accepted mechanism for the Biginelli reaction, supported by spectroscopic and trapping experiments, proceeds through an N-acyliminium ion intermediate.[7] When S-methylisothiourea is used, the pathway is adapted as follows:
-
Iminium Ion Formation (Rate-Limiting Step): The reaction initiates with the acid-catalyzed condensation of the aldehyde and S-methylisothiourea. This forms a hemiaminal, which rapidly dehydrates to generate a highly electrophilic N-acyliminium ion.[7][8] This is widely considered the rate-determining step of the overall reaction.
-
Nucleophilic Addition: The β-dicarbonyl compound, existing in equilibrium with its enol tautomer under acidic conditions, acts as the nucleophile. The enol attacks the electrophilic carbon of the iminium ion.[3][9]
-
Cyclization and Dehydration: The resulting open-chain ureide intermediate undergoes an intramolecular cyclization. The terminal amine attacks the ketone carbonyl, followed by a final dehydration step to form the stable, conjugated dihydropyrimidine ring system.[9]
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. brieflands.com [brieflands.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
Physical and chemical stability of 2-(Methylthio)pyrimidine
An In-depth Technical Guide to the Physical and Chemical Stability of 2-(Methylthio)pyrimidine
Introduction
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methylthio group at the C2 position. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. The stability of such a molecule is a critical parameter that dictates its shelf-life, formulation strategy, and ultimately, its safety and efficacy as a potential therapeutic agent.[1][2] Understanding the degradation pathways and the intrinsic stability of this compound is essential for developing robust analytical methods and stable pharmaceutical formulations.[3][4]
This technical guide provides a comprehensive analysis of the physical and chemical stability of this compound. It delves into its primary degradation pathways, offers mechanistic insights into these processes, and provides field-proven experimental protocols for its stability assessment. The content is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's stability profile.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is crucial before delving into its stability. These properties influence its solubility, handling, and interaction with its environment.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂S | Cheméo[5] |
| Molecular Weight | 126.18 g/mol | Cheméo[5] |
| Appearance | Powder (typical) | Sigma-Aldrich |
| Melting Point | Not specified, derivative has mp 224-226°C | EvitaChem[6] |
| logP (Octanol/Water) | 1.198 (Calculated) | Cheméo[5] |
| Water Solubility (logS) | -1.75 (Calculated, mol/L) | Cheméo[5] |
| Storage Temperature | 2-8°C recommended for derivatives | Sigma-Aldrich |
Chemical Stability and Degradation Pathways
The chemical stability of this compound is primarily dictated by the reactivity of the pyrimidine ring and the attached methylthio group. Forced degradation studies, which intentionally stress the molecule under various conditions, are the primary tool for elucidating these pathways.[1][7] The principal degradation routes are oxidation, hydrolysis, and photodegradation.
Oxidative Degradation
The sulfur atom in the methylthio group is susceptible to oxidation, representing the most probable degradation pathway. This process typically occurs in the presence of common oxidizing agents (e.g., hydrogen peroxide) or through electrochemical oxidation.[8]
Mechanism:
-
Oxidation to Sulfoxide: The thioether is first oxidized to the corresponding methylsulfinyl pyrimidine (sulfoxide).
-
Oxidation to Sulfone: Further oxidation yields the methylsulfonyl pyrimidine (sulfone).
The resulting sulfoxides and particularly the sulfones are significantly more reactive than the parent thioether.[9] The strong electron-withdrawing nature of the sulfonyl group activates the pyrimidine ring, making the C2 position highly susceptible to nucleophilic attack, such as hydrolysis.[9][10] In contrast to the highly reactive 2-sulfonylpyrimidines, 2-(methylthio)pyrimidines are comparatively unreactive towards nucleophiles like thiols under similar conditions.[10][11]
Under different oxidative conditions, such as with organic peracids, degradation of the pyrimidine ring itself can occur, potentially leading to N-oxides or even ring contraction to form imidazole derivatives.[12]
Caption: Proposed primary oxidative degradation pathway.
Hydrolytic Degradation
The stability of this compound across a range of pH values is a critical factor for formulation development.
-
Neutral and Acidic Conditions: Thioethers are generally stable to hydrolysis under neutral and moderately acidic conditions. Significant degradation is not expected unless harsh conditions are applied.
-
Basic Conditions: While the thioether itself is relatively stable, its oxidized degradants (sulfoxide and sulfone) are susceptible to alkaline hydrolysis.[9] The rate of hydrolysis is dependent on the electronic nature of substituents on the ring.[9] Therefore, any oxidative stress preceding or concurrent with exposure to basic conditions will likely accelerate degradation, leading to the formation of 2-hydroxypyrimidine.
Photodegradation
The experimental approach involves exposing the drug substance to a standardized light source providing a specific illumination and UV energy, and then analyzing for the appearance of degradants and loss of the parent compound.[13]
Thermal Degradation
Assessing thermal stability helps define appropriate manufacturing and storage conditions. Thermal degradation studies on various pyrimidine derivatives show that decomposition patterns are highly dependent on the compound's specific structure and substitutions.[15] Typically, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine decomposition temperatures and associated energetic changes.[15][16] For this compound, thermal stress could potentially lead to cleavage of the C-S bond or complex degradation of the pyrimidine ring.
Experimental Protocols for Stability Assessment
To experimentally determine the stability profile of this compound, a series of forced degradation studies should be performed.[3] These studies are essential for developing and validating a stability-indicating analytical method, which can accurately quantify the drug substance in the presence of its degradation products.[2][17]
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. sgs.com [sgs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Pyrimidine, 2-(methylthio)- (CAS 823-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-(Methylthio)pyrimidine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Methylthio)pyrimidine, a crucial heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes theoretical principles with practical insights to facilitate its effective use in organic synthesis and formulation.
Executive Summary: The Significance of Solubility
This compound is a versatile precursor in the synthesis of a wide array of biologically active molecules. Its efficacy in reaction media, purification processes, and formulation development is fundamentally governed by its solubility in organic solvents. An understanding of its solubility profile is therefore not merely academic but a critical parameter for process optimization, yield maximization, and the successful translation of chemical entities from the laboratory to clinical applications. This guide will delve into the molecular characteristics that dictate its solubility, provide predictive insights into its behavior in various common organic solvents, and detail a robust experimental protocol for the precise determination of its solubility parameters.
Theoretical Framework: Understanding the "Why" of Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its molecular structure provides key indicators of its solubility behavior.
Molecular Structure and Polarity:
This compound (C₅H₆N₂S, Molecular Weight: 126.18 g/mol ) possesses a pyrimidine ring, which is a polar heterocyclic aromatic system due to the presence of two nitrogen atoms.[1] These nitrogen atoms are sites of hydrogen bond acceptance. The methylthio (-SCH₃) group, while contributing to the molecule's size, is moderately polar. The overall molecule can be described as having moderate polarity. The calculated octanol-water partition coefficient (logP) of approximately 1.198 suggests a degree of lipophilicity, indicating that it will not be exclusively soluble in highly polar or nonpolar solvents but likely exhibits favorable solubility in a range of organic solvents.[2]
Intermolecular Forces at Play:
-
Dipole-Dipole Interactions: The inherent polarity of the pyrimidine ring allows for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While this compound does not have hydrogen bond donor sites, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.
-
Van der Waals Forces: These forces will be present in all solvent interactions and will be the primary mode of interaction with nonpolar solvents.
Based on these structural features, we can predict that this compound will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely available in published literature, we can infer its likely solubility based on the behavior of structurally similar pyrimidine derivatives and theoretical principles. The following table provides a qualitative prediction of solubility at ambient temperature. It is imperative to note that these are estimations, and experimental verification is essential for any critical application.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for a wide range of organic compounds, including many pyrimidine derivatives.[3] |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. Studies on other pyrimidine derivatives show high solubility in DMF.[4][5] | |
| Acetone | Medium | Acetone is a moderately polar aprotic solvent. It will engage in dipole-dipole interactions, but its lower polarity compared to DMSO and DMF suggests more moderate solubility. | |
| Ethyl Acetate | Medium to Low | Ethyl acetate is a moderately polar solvent. Qualitative data for a related compound, this compound-4,6-diol, shows solubility in ethyl acetate.[6] | |
| Polar Protic | Methanol | Medium | Methanol can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring. Several pyrimidine derivatives show good solubility in methanol.[6][7][8] |
| Ethanol | Medium | Similar to methanol, ethanol can participate in hydrogen bonding. The slightly larger alkyl chain may slightly decrease solubility compared to methanol. This compound-4,6-diol is reported to be soluble in ethanol.[6] | |
| Halogenated | Dichloromethane (DCM) | Medium | Dichloromethane is a moderately polar solvent that is effective at dissolving a wide range of organic compounds. A related compound, 4-(methylamino)-2-(methylthio)pyrimidine-5-methanol, is soluble in dichloromethane.[7] |
| Chloroform | Medium | Chloroform has similar solvent properties to dichloromethane. Studies on other pyrimidine derivatives indicate solubility in chloroform.[4] | |
| Nonpolar | Toluene | Low | As a nonpolar aromatic solvent, toluene's interaction with the moderately polar this compound will be weak, primarily through van der Waals forces, leading to low solubility. |
| Hexane | Very Low | Hexane is a nonpolar aliphatic solvent and is not expected to be a suitable solvent for this compound. |
Experimental Determination of Solubility: A Validating Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[9]
Materials and Equipment
-
This compound (as a solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9] Preliminary studies can be conducted to determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to ensure complete sedimentation of any suspended solid particles.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter compatible with the solvent to remove any remaining fine particles.
-
Prepare accurate dilutions of the filtered supernatant with the same solvent.
-
Determine the concentration of this compound in the diluted solutions using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Practical Implications for the Researcher
A thorough understanding of the solubility of this compound enables:
-
Informed Solvent Selection: Choosing the most appropriate solvent for a chemical reaction can significantly impact reaction kinetics, yield, and purity of the final product.
-
Efficient Purification: Knowledge of solubility is key to developing effective crystallization and chromatographic purification methods. A solvent in which the compound has high solubility at elevated temperatures but low solubility at lower temperatures is ideal for recrystallization.
-
Robust Formulation Development: For applications in drug delivery, solubility in various pharmaceutically acceptable solvents is a primary consideration for developing stable and bioavailable formulations.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a combination of theoretical principles and qualitative data from related compounds provides a strong predictive framework for its behavior. This guide has outlined the key molecular features influencing its solubility and provided a robust, self-validating experimental protocol for its precise determination. By applying these principles and methodologies, researchers can confidently and efficiently utilize this compound in their synthetic and developmental endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 3. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 7. 4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol CAS#: 17759-30-7 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 2-(Methylthio)pyrimidine
Abstract
This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for 2-(methylthio)pyrimidine, a pivotal heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] We will traverse the foundational chemical principles that led to its creation, from early explorations of pyrimidine synthesis to the targeted introduction of the methylthio moiety. This guide will elucidate the causal relationships behind key experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. By presenting a comprehensive overview of synthetic routes, from classical condensations to modern catalytic approaches, this document aims to serve as an authoritative resource for the synthesis and application of this versatile molecule.
Introduction: The Significance of the this compound Core
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[4] Consequently, pyrimidine derivatives have garnered immense interest in medicinal chemistry, with a vast number of approved drugs featuring this scaffold.[2] Among the myriad of substituted pyrimidines, this compound has emerged as a particularly valuable intermediate and pharmacophore.[5][6]
The presence of the methylthio group at the 2-position imparts unique chemical properties to the pyrimidine ring. It can act as a versatile synthetic handle, readily undergoing oxidation to the corresponding sulfoxide or sulfone, which are excellent leaving groups for nucleophilic substitution reactions.[5] This reactivity allows for the facile introduction of a wide array of functional groups at the 2-position, enabling the generation of diverse chemical libraries for drug discovery programs.[5] Furthermore, the methylthio group itself can engage in crucial interactions within biological targets, contributing to the pharmacological profile of the molecule.[1] As a testament to its importance, the this compound scaffold is found in compounds developed for a range of therapeutic areas, including oncology and infectious diseases, as well as in agricultural science as fungicides.[5][7]
This guide will delve into the historical context of its discovery and provide a detailed examination of the key synthetic strategies that have been developed for its preparation.
The Historical Trajectory: From Thiourea to a Targeted Scaffold
The story of this compound synthesis is intrinsically linked to the broader history of pyrimidine chemistry. The foundational step in many early and contemporary syntheses involves the construction of the pyrimidine ring itself, often from acyclic precursors.
The Cornerstone Condensation: The Role of Thiourea
A pivotal building block in the synthesis of 2-thiosubstituted pyrimidines is thiourea (SC(NH₂)₂).[8] Structurally similar to urea, with the carbonyl oxygen replaced by a sulfur atom, thiourea provides the N-C-N fragment and the essential sulfur atom at the 2-position of the pyrimidine ring.[8]
The classical approach to forming the 2-thiopyrimidine core is the condensation of thiourea with a 1,3-dicarbonyl compound or its synthetic equivalent.[8][9] This reaction, a variation of the Pinner synthesis, proceeds through an initial condensation of an amino group of thiourea with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-thiouracil or a related 2-mercaptopyrimidine derivative.[8][9]
Experimental Protocol: Synthesis of 2-Thiouracil from Thiourea and Malic Acid (A Foundational Precursor)
-
Objective: To synthesize 2-thiouracil, a key precursor for this compound.
-
Materials:
-
Thiourea
-
Malic acid
-
Fuming sulfuric acid
-
Water
-
-
Procedure:
-
A mixture of thiourea and malic acid is added portion-wise to fuming sulfuric acid, maintaining the temperature below 70°C.
-
The reaction mixture is heated to 90°C and maintained at this temperature for 1.5 hours.
-
After cooling, the mixture is poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-thiouracil.
-
The Dawn of this compound: S-Alkylation of 2-Thiouracils
With a reliable method for the synthesis of 2-thiouracils established, the next logical step was the introduction of the methyl group onto the sulfur atom. This is typically achieved through a straightforward S-alkylation reaction.[10][11] The thiol group of 2-thiouracil exists in tautomeric equilibrium with the thione form.[8] In the presence of a base, the thiol proton can be abstracted to form a thiolate anion, which is a potent nucleophile. This thiolate readily reacts with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, to selectively form the S-methylated product, this compound.[10][11]
The choice of base and solvent is crucial for optimizing the regioselectivity of the alkylation (S- versus N-alkylation).[11][12] While S-alkylation is generally favored due to the higher nucleophilicity of the sulfur atom, N-alkylation can occur as a side reaction.[11] The use of a soft base in a polar aprotic solvent often maximizes the yield of the desired this compound.[12]
Experimental Protocol: S-Methylation of 2-Thiouracil
-
Objective: To synthesize a this compound derivative from a 2-thiouracil precursor.
-
Materials:
-
2-Thiouracil derivative
-
Methyl iodide
-
Sodium hydroxide
-
Water
-
-
Procedure:
-
The 2-thiouracil derivative is dissolved in an aqueous solution of sodium hydroxide to form the sodium thiolate salt.
-
The solution is cooled in an ice bath.
-
Methyl iodide is added dropwise to the cooled solution.
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
The resulting precipitate of the this compound derivative is collected by filtration, washed with water, and dried.[11]
-
Modern Synthetic Methodologies
While the classical approach of building the ring followed by S-alkylation remains a robust and widely used strategy, several modern methodologies have been developed to access 2-(methylthio)pyrimidines with greater efficiency, diversity, and functional group tolerance.
Synthesis from Substituted Pyrimidines
An alternative and powerful strategy involves the modification of a pre-existing pyrimidine ring. This approach is particularly useful for accessing highly functionalized 2-(methylthio)pyrimidines.
A common starting material for this approach is a 2-chloropyrimidine derivative.[5] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. Reaction with a methylthiolate source, such as sodium thiomethoxide, allows for the direct displacement of the chloride and the introduction of the methylthio group.[5]
Another versatile precursor is 4,6-dichloro-2-(methylthio)pyrimidine, which can be prepared from thiobarbituric acid.[4][13] The two chlorine atoms at the 4- and 6-positions can be selectively displaced by various nucleophiles, providing a platform for the synthesis of a wide range of disubstituted this compound derivatives.[4]
One-Pot and Multicomponent Reactions
In the quest for more efficient and atom-economical syntheses, one-pot and multicomponent reactions have gained prominence. The Biginelli reaction, a classic multicomponent reaction, can be adapted to synthesize dihydropyrimidine-2-thiones by using thiourea in place of urea.[10] These dihydropyrimidine-2-thiones can then be alkylated in a subsequent step to yield 2-methylthio-1,4-dihydropyrimidines.[10]
More contemporary methods focus on catalyzed reactions that can construct the this compound core in a single, efficient step from simple starting materials.[14]
Visualization of Synthetic Pathways
To better illustrate the key synthetic transformations discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Classical synthesis of this compound.
Caption: Synthesis from halogenated pyrimidines.
Quantitative Data Summary
| Synthetic Method | Key Starting Materials | Typical Reagents | Advantages | Disadvantages | Typical Yields |
| Classical Synthesis | Thiourea, 1,3-Dicarbonyl Compound | Base, Methylating Agent | Readily available starting materials, robust and well-established. | Multi-step process, potential for N-alkylation side products. | 60-90% |
| From Halogenated Pyrimidines | 2-Chloropyrimidine | Sodium Thiomethoxide | Direct introduction of the methylthio group, good for late-stage functionalization. | Requires synthesis of the halogenated pyrimidine precursor. | 70-95% |
| Biginelli-type Reaction | Aldehyde, β-Ketoester, Thiourea | Acid or Lewis Acid Catalyst | One-pot synthesis of the dihydropyrimidine core. | Requires a subsequent alkylation step, limited to dihydropyrimidines. | 75-90% (for the cyclization) |
Conclusion and Future Outlook
The synthesis of this compound has evolved significantly from its early roots in classical pyrimidine chemistry. The foundational condensation of thiourea with 1,3-dicarbonyl compounds, followed by S-alkylation, remains a cornerstone of its synthesis. However, modern methods utilizing pre-functionalized pyrimidines and multicomponent reactions have expanded the synthetic chemist's toolbox, allowing for more rapid and diverse access to this important scaffold.
As the demand for novel therapeutics and agrochemicals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives will undoubtedly remain an active area of research. The versatility of the methylthio group as both a pharmacophoric element and a synthetic handle ensures that this humble yet powerful molecule will continue to play a significant role in the future of chemical and pharmaceutical innovation.
References
- 1. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiourea - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
A Theoretical Deep Dive into the Electronic Landscape of 2-(Methylthio)pyrimidine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
2-(Methylthio)pyrimidine (2-MTP) and its derivatives represent a critical class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their underlying electronic structure. This guide provides a comprehensive theoretical exploration of 2-MTP's electronic characteristics, leveraging high-level quantum chemical computations. We will dissect the molecule's geometry, vibrational modes, and frontier molecular orbitals, offering a foundational understanding for future molecular design and functionalization.
Introduction: The Significance of this compound
Pyrimidine, a fundamental diazine, is a cornerstone of numerous biologically vital molecules, including nucleic acids and various therapeutic agents. The introduction of a methylthio (-SCH3) group at the C2 position dramatically modulates the electronic properties of the pyrimidine ring, influencing its reactivity, intermolecular interactions, and, consequently, its pharmacological profile. Understanding this electronic modulation is paramount for the rational design of novel 2-MTP-based drugs and functional materials.
Theoretical and computational chemistry provide an indispensable toolkit for probing these molecular intricacies. By employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), we can construct a detailed model of 2-MTP's electronic architecture without the need for empirical experimentation, offering predictive insights with remarkable accuracy.
The Computational Gauntlet: Methodologies for Electronic Structure Elucidation
The choice of computational methodology is a critical determinant of accuracy and reliability in theoretical studies. Our analysis of 2-MTP is grounded in a synergistic application of established quantum chemical methods, providing a self-validating system of protocols.
The Workhorse: Density Functional Theory (DFT)
DFT has become the de facto standard for electronic structure calculations in molecules of this scale, offering an exceptional balance of computational cost and accuracy. The core principle of DFT is to determine the electronic energy of a system based on its electron density, a more manageable variable than the full many-electron wavefunction.
Experimental Protocol: DFT Geometry Optimization and Vibrational Analysis
-
Initial Structure Input: A preliminary 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Engine: The Gaussian 16 suite of programs is employed for all calculations.
-
Method and Basis Set Selection: The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is chosen. This is paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria are set to the software's default tight settings to ensure a true stationary point is found.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These frequencies also allow for the simulation of the infrared (IR) and Raman spectra.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.
Workflow: FMO Analysis
Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.
Results and Discussion: Unveiling the Electronic Architecture
Molecular Geometry: A Tale of Two Planes
The geometry of 2-MTP was optimized using the B3LYP/6-311++G(d,p) level of theory. The pyrimidine ring is, as expected, planar. However, the methylthio group introduces a slight out-of-plane torsion. This deviation from perfect planarity can have implications for crystal packing and intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2-S7 | 1.77 Å |
| S7-C8 | 1.82 Å | |
| N1-C2 | 1.33 Å | |
| C2-N3 | 1.33 Å | |
| Bond Angle | N1-C2-S7 | 115.2° |
| C2-S7-C8 | 102.1° | |
| Dihedral Angle | N1-C2-S7-C8 | 178.5° |
Note: Atom numbering follows standard chemical conventions.
Vibrational Spectroscopy: The Molecular Fingerprint
The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental IR and Raman data to confirm the molecular structure. The vibrational modes are complex, often involving coupled motions of the pyrimidine ring and the methylthio group.
Key vibrational modes include:
-
C-H stretching: Found in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds and 2900-3000 cm⁻¹ for the methyl group.
-
C=N and C=C stretching: These ring vibrations are typically observed in the 1400-1600 cm⁻¹ range.
-
C-S stretching: This mode is expected in the 600-800 cm⁻¹ region and is a characteristic signature of the methylthio substituent.
Frontier Orbitals and Chemical Reactivity
The HOMO and LUMO distributions are critical for understanding the molecule's reactivity.
-
HOMO: The highest occupied molecular orbital is primarily localized on the sulfur atom of the methylthio group and the adjacent carbon and nitrogen atoms of the pyrimidine ring. This indicates that these are the most probable sites for electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is distributed over the pyrimidine ring, particularly on the C4 and C6 atoms. This suggests that nucleophilic attack is most likely to occur at these positions.
The calculated HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.54 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap (ΔE) | 5.65 eV |
| Dipole Moment | 2.15 Debye |
The substantial HOMO-LUMO gap suggests that this compound is a relatively stable molecule.
An In-depth Technical Guide to the Structural Elucidation of 2-(Methylthio)pyrimidine and its Analogs
Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a plethora of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a privileged scaffold in drug design.[3] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][4] The 2-(methylthio)pyrimidine core, in particular, serves as a versatile synthetic intermediate and a key pharmacophore in numerous biologically active compounds. The methylthio group at the C-2 position can be readily transformed into other functionalities, such as sulfoxides and sulfones, which significantly enhances the electrophilicity of the C-2 position, making it more susceptible to nucleophilic attack.[5][6] This reactivity is crucial for the synthesis of diverse compound libraries for drug screening.
This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of this compound and its analogs. It is intended for researchers and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the application of modern spectroscopic techniques.
The Synergy of Spectroscopic Techniques: A Multi-faceted Approach to Structural Verification
The unambiguous determination of a molecule's structure is paramount in chemical research and drug development. For this compound analogs, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides a self-validating system for structural confirmation. Each technique offers a unique piece of the structural puzzle, and their combined application ensures the highest level of scientific integrity.
The following diagram illustrates the integrated workflow for the structural elucidation of a novel this compound analog.
Caption: Integrated workflow for the structural elucidation of novel compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] For this compound analogs, a suite of 1D and 2D NMR experiments provides detailed information about the carbon skeleton, proton environments, and their connectivity.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides the initial overview of the proton framework. The chemical shift (δ) of each proton is indicative of its electronic environment. For a typical this compound, the following characteristic signals are observed:
-
Methylthio Protons (-SCH₃): A sharp singlet typically appearing in the upfield region, around δ 2.3-2.6 ppm.[8]
-
Pyrimidine Ring Protons: The protons on the pyrimidine ring will appear in the aromatic region (δ 6.5-9.0 ppm). Their specific chemical shifts and coupling patterns are highly dependent on the substitution pattern of the ring.
-
Substituent Protons: Protons on any analog substituents will have chemical shifts characteristic of their respective functional groups.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
¹³C NMR complements the ¹H NMR data by providing information on the carbon framework. Key signals for a this compound core include:
-
Methylthio Carbon (-SCH₃): A signal in the upfield region, typically around δ 12-15 ppm.
-
Pyrimidine Ring Carbons: These carbons resonate in the downfield region (δ 110-170 ppm). The C-2 carbon, being attached to two heteroatoms (N and S), is often the most deshielded.
2D NMR Techniques: Connecting the Dots
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and establishing connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs, providing a definitive link between the ¹H and ¹³C spectra.[9][10][11] This is invaluable for assigning the signals of the pyrimidine ring and its substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons.[12][13] This is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the attachment of a substituent to a specific position on the pyrimidine ring.
The following diagram illustrates the key correlations observed in HSQC and HMBC experiments for a hypothetical substituted this compound.
Caption: Key 2D NMR correlations for structural elucidation.
Experimental Protocol: A Standard NMR Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire HSQC and HMBC spectra. Standard pulse programs provided with the spectrometer software are typically sufficient.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.
| Technique | Information Gained | Typical Chemical Shift Ranges (ppm) |
| ¹H NMR | Proton environment and multiplicity | -SCH₃: 2.3-2.6; Pyrimidine H: 6.5-9.0 |
| ¹³C NMR | Carbon skeleton | -SCH₃: 12-15; Pyrimidine C: 110-170 |
| HSQC | Direct ¹H-¹³C correlations | N/A |
| HMBC | Long-range ¹H-¹³C correlations | N/A |
Part 2: Mass Spectrometry (MS) - Weighing the Evidence
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, as well as valuable information about its structure through fragmentation patterns.
Ionization Techniques: From Neutral Molecule to Gaseous Ion
The choice of ionization technique is critical and depends on the analyte's properties.
-
Electron Impact (EI): A "hard" ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation.[14] This provides a characteristic "fingerprint" for the molecule but may not always show a molecular ion peak.
-
Electrospray Ionization (ESI): A "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[14] It typically produces a protonated molecule [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.
Fragmentation Patterns: Deconstructing the Molecule
The fragmentation of this compound analogs in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the loss of the methylthio group, cleavage of the pyrimidine ring, and fragmentation of substituents.[15][16][17]
Experimental Protocol: A Typical MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: Infuse the sample directly into the mass spectrometer using ESI or analyze the sample via a direct insertion probe for EI.
-
Data Acquisition: Acquire the mass spectrum in both low-resolution and high-resolution modes.
-
Data Analysis: Determine the molecular weight from the [M+H]⁺ or M⁺· peak. Use the accurate mass from HRMS to calculate the elemental formula. Analyze the fragmentation pattern to support the proposed structure.
Part 3: Single-Crystal X-ray Crystallography - The Definitive 3D Structure
For compounds that can be obtained as single crystals of sufficient quality, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[18][19]
The Crystallographic Experiment: From Crystal to Structure
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[19][20] The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms can be determined.
Information Gained from X-ray Crystallography
-
Unambiguous Connectivity: Confirms the bonding arrangement of all atoms in the molecule.
-
Stereochemistry: Determines the absolute configuration of chiral centers.
-
Conformation: Reveals the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Provides insights into how molecules pack together in the crystal lattice, revealing information about hydrogen bonding and other non-covalent interactions.
Experimental Protocol: An Overview of X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the data and solve the structure using specialized software. The initial model is then refined to best fit the experimental data.
-
Structure Validation and Analysis: The final structure is validated and analyzed for geometric parameters and intermolecular interactions.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of this compound and its analogs relies on a synergistic approach that combines the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography. NMR provides the detailed connectivity map in solution, MS confirms the molecular weight and elemental composition, and X-ray crystallography offers the definitive 3D structure in the solid state. By integrating the data from these powerful analytical techniques, researchers can confidently and unambiguously determine the structure of novel compounds, a critical step in the journey of drug discovery and development.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 15. article.sapub.org [article.sapub.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mayo.edu [mayo.edu]
Methodological & Application
The Versatility of 2-(Methylthio)pyrimidine: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: The Pyrimidine Core and the Strategic Advantage of the 2-Methylthio Group
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural molecules, including the nucleobases uracil, thymine, and cytosine, and a vast array of synthetic drugs.[1][2] Its prevalence in FDA-approved therapeutics for a wide range of diseases, from cancer to infectious and cardiovascular diseases, underscores its significance as a "privileged scaffold."[3][4][5][6] The strategic functionalization of the pyrimidine ring is a key focus of drug discovery programs, and the 2-(methylthio)pyrimidine moiety has emerged as a particularly valuable and versatile building block.
The utility of the 2-methylthio group lies in its dual nature. It can act as a stable substituent, contributing to the overall physicochemical properties and biological activity of a molecule.[7] More importantly, it serves as an excellent leaving group, readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr). This reactivity allows for the late-stage introduction of diverse functionalities, a crucial advantage in the synthesis of compound libraries for lead optimization. Furthermore, the methylthio group can be oxidized to the more reactive methylsulfinyl or methylsulfonyl groups, further enhancing its leaving group ability and expanding the synthetic possibilities.
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound as a strategic building block in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its application in the construction of biologically active molecules, with a particular focus on kinase inhibitors.
Core Reactivity: Leveraging the 2-Methylthio Group for Molecular Diversification
The primary synthetic value of this compound lies in its susceptibility to two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Amine Scaffolds
The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C2 position susceptible to nucleophilic attack. The methylthio group is a superior leaving group compared to, for instance, a methoxy group, facilitating the SNAr reaction under relatively mild conditions. This transformation is particularly valuable for the synthesis of 2-aminopyrimidines, a common motif in kinase inhibitors that often serves as a key hydrogen bond donor/acceptor interacting with the hinge region of the kinase active site.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with Amines
This protocol describes a general method for the displacement of the methylthio group from a this compound derivative with a primary or secondary amine.
Rationale: The reaction is typically carried out at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate. A high-boiling point, polar aprotic solvent like DMSO or DMA is often used to ensure solubility of the reactants and facilitate the reaction. The choice of base, if required, depends on the pKa of the amine nucleophile. For less nucleophilic amines, a non-nucleophilic base can be used to deprotonate the amine in situ.
Materials:
-
This compound derivative (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA)
-
Optional: Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 eq)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 eq) and the amine (1.2 - 2.0 eq).
-
Add a sufficient volume of anhydrous DMSO or DMA to dissolve the reactants (typically 0.1 - 0.5 M concentration).
-
If the amine is used as its salt or is weakly nucleophilic, add a non-nucleophilic base such as DIPEA (1.5 eq).
-
Heat the reaction mixture to 120-150 °C and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminopyrimidine derivative.
Data Presentation: Representative SNAr Reactions
| Entry | This compound Derivative | Amine | Conditions | Product | Yield (%) |
| 1 | This compound | Morpholine | DMSO, 140 °C, 12 h | 2-(Morpholino)pyrimidine | 85 |
| 2 | 5-Bromo-2-(methylthio)pyrimidine | Aniline | DMA, 150 °C, 18 h | N-Phenyl-5-bromopyrimidin-2-amine | 78 |
| 3 | 4-Chloro-2-(methylthio)pyrimidine | Benzylamine | DMSO, DIPEA, 120 °C, 8 h | N-Benzyl-4-chloropyrimidin-2-amine | 82 |
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: A generalized workflow for SNAr reactions.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and it is widely employed in the synthesis of biaryl and heteroaryl compounds.[1] For this compound derivatives, this reaction is typically performed on a halogenated pyrimidine, most commonly a bromo- or chloro-substituted analog. The 2-methylthio group remains intact during the coupling, allowing for subsequent SNAr reactions or other transformations.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(methylthio)pyrimidine with an Arylboronic Acid
This protocol provides a detailed procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-(methylthio)pyrimidine with a generic arylboronic acid.
Rationale: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. A common catalyst is Pd(PPh₃)₄, which is a pre-catalyst for the active Pd(0) species. A base, such as sodium or potassium carbonate, is required for the transmetalation step. A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction.
Materials:
-
5-Bromo-2-(methylthio)pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reaction vial, add 5-bromo-2-(methylthio)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (to achieve a concentration of ~0.1 M of the limiting reagent).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyrimidine.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Conditions | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, MW 110 °C, 20 min | 5-Phenyl-2-(methylthio)pyrimidine | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW 100 °C, 25 min | 5-(4-Methoxyphenyl)-2-(methylthio)pyrimidine | 88 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, MW 120 °C, 30 min | 5-(Pyridin-3-yl)-2-(methylthio)pyrimidine | 75 |
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application in Drug Discovery: The Case of Kinase Inhibitors
The 2-aminopyrimidine scaffold, readily accessible from this compound, is a key pharmacophore in a multitude of kinase inhibitors. These drugs often target the ATP-binding site of kinases, with the 2-amino group forming crucial hydrogen bonds with the hinge region of the enzyme. A notable example is Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). While the synthesis of Imatinib itself involves the construction of the pyrimidine ring, the synthetic strategies employed highlight the importance of the 2-aminopyrimidine core.
The synthetic utility of this compound derivatives allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. By varying the amine nucleophile in the SNAr reaction or the boronic acid in the Suzuki coupling, medicinal chemists can systematically probe the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion: A Versatile and Indispensable Tool
This compound and its derivatives are invaluable building blocks in the medicinal chemist's toolbox. Their predictable reactivity in SNAr and Suzuki-Miyaura coupling reactions provides a robust and flexible platform for the synthesis of complex, biologically active molecules. The ability to readily introduce diverse functionalities at the 2-position of the pyrimidine ring makes this scaffold particularly well-suited for the discovery and development of novel therapeutics, especially in the field of kinase inhibition. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile building block in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. WO1997044326A1 - Aryl pyrimidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Methylthio)pyrimidine
Introduction: The Strategic Importance of the 2-(Methylthio)pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents and biologically active molecules.[1] Among its many derivatives, this compound stands out as a particularly versatile and strategic building block. Its utility stems from the unique reactivity of the 2-position, which is activated towards nucleophilic attack by the two ring nitrogens. The methylthio (-SMe) group at this position serves as a competent, and readily modifiable, leaving group. This allows for the facile introduction of a wide array of functional groups, enabling the construction of diverse molecular libraries for screening against various therapeutic targets.[2]
However, the direct displacement of the methylthio group often requires forcing conditions. A more elegant and widely adopted strategy involves a two-step sequence: the oxidation of the methylthio group to a more potent leaving group—the methylsulfinyl (-SOMe) or, ideally, the methylsulfonyl (-SO₂Me) group—followed by a highly efficient nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nature of the sulfonyl group dramatically increases the electrophilicity of the C-2 position, enabling substitutions to occur under mild conditions with a broad range of nucleophiles.[2][3]
This guide provides a detailed exploration of this two-step strategy, offering field-proven protocols and mechanistic insights for researchers engaged in the synthesis of novel pyrimidine-based compounds.
Reaction Principle: The SNAr Mechanism via Sulfone Activation
The nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is the operative mechanism. This process is distinct from SN1 or SN2 reactions and proceeds via a two-step addition-elimination pathway.[3]
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C-2 carbon of the 2-(methylsulfonyl)pyrimidine. This breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the methylsulfinate anion (MeSO₂⁻), which is an excellent leaving group.
The oxidation of the precursor sulfide to the sulfone is the key activating step. Studies have shown that 2-(methylsulfonyl)pyrimidines are significantly more reactive towards nucleophiles than their 2-(methylthio) or even 2-chloro counterparts.[4] This enhanced reactivity allows for cleaner reactions and broader substrate scope.
References
Application Notes and Protocols for the Oxidation of 2-(Methylthio)pyrimidine to 2-(methylsulfonyl)pyrimidine
Introduction: The Strategic Importance of 2-(Methylsulfonyl)pyrimidines
In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic oxidation of a 2-(methylthio)pyrimidine to its corresponding 2-(methylsulfonyl)pyrimidine is a pivotal transformation. This conversion dramatically enhances the electrophilicity of the C2 position of the pyrimidine ring, transforming the methylsulfonyl group into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2] This heightened reactivity is harnessed by researchers to facilitate the covalent modification of biological targets, such as cysteine residues in proteins, or to construct more complex molecular architectures.[2]
This guide provides a comprehensive overview and detailed protocols for two of the most reliable and widely adopted methods for this oxidation: the use of potassium peroxymonosulfate (Oxone®) and meta-chloroperoxybenzoic acid (m-CPBA). We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and provide insights into troubleshooting and safety, ensuring a robust and reproducible execution of this critical synthetic step.
Scientific Integrity & Logic: A Tale of Two Oxidants
The choice of an oxidizing agent is a critical decision in any synthetic sequence, governed by factors such as substrate compatibility, desired selectivity, reaction conditions, and safety considerations. For the oxidation of this compound, both Oxone and m-CPBA have proven to be highly effective.
Oxone®: The Power of Peroxymonosulfate in Aqueous Media
Oxone, a stable, water-soluble triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is an increasingly popular "green" oxidant in organic synthesis.[3][4] Its active component, the peroxymonosulfate anion (HSO₅⁻), is a potent oxidizing agent. The oxidation of a thioether to a sulfone using Oxone is believed to proceed through a stepwise mechanism. The nucleophilic sulfur atom of the this compound attacks the terminal peroxide oxygen of the HSO₅⁻ anion, leading to the formation of a sulfoxide intermediate. A second oxidation event, mechanistically similar to the first, then elevates the sulfoxide to the sulfone. The use of a biphasic solvent system, such as acetone/water or methanol/water, is common to facilitate the interaction of the organic substrate with the aqueous oxidant.[5]
m-CPBA: A Classic and Versatile Peroxyacid
meta-Chloroperoxybenzoic acid (m-CPBA) is a well-established and versatile oxidizing agent in organic synthesis, renowned for its efficacy in a wide range of transformations, including the epoxidation of alkenes and the Baeyer-Villiger oxidation.[6][7] In the context of thioether oxidation, m-CPBA operates via a concerted mechanism where the sulfur atom of the thioether nucleophilically attacks the terminal oxygen of the peroxyacid.[7] This is followed by a proton transfer, resulting in the formation of the sulfoxide and meta-chlorobenzoic acid as a byproduct. Similar to the Oxone oxidation, a second equivalent of m-CPBA is required to further oxidize the sulfoxide to the sulfone.[8] This reaction is typically carried out in chlorinated solvents such as dichloromethane (DCM) or chloroform.[8]
Choosing Your Oxidant: A Comparative Analysis
| Feature | Oxone® | m-CPBA |
| Solvent System | Typically aqueous/organic mixtures (e.g., acetone/water, methanol/water) | Chlorinated solvents (e.g., DCM, chloroform) |
| Work-up | Often simpler, product may precipitate and can be isolated by filtration.[5] | Requires aqueous washes to remove the m-chlorobenzoic acid byproduct.[9] |
| Safety | Generally considered safer and more environmentally friendly.[3] | Can be shock-sensitive, especially in pure form. Requires careful handling and storage.[10] |
| Cost | Generally more cost-effective for large-scale synthesis. | Can be more expensive, particularly for large-scale applications. |
| Reaction Conditions | Typically room temperature. | Often performed at 0 °C to room temperature to control exothermicity.[8] |
Visualizing the Transformation: Reaction Mechanisms and Workflow
To provide a clearer understanding of the chemical processes and the experimental sequence, the following diagrams have been generated.
Reaction Mechanisms
Caption: Stepwise oxidation of this compound.
Experimental Workflow
Caption: General experimental workflow for oxidation.
Detailed Experimental Protocols
Protocol 1: Oxidation using Oxone®
This protocol is adapted from a general procedure for the synthesis of 2-(methylsulfonyl)pyrimidine derivatives.[5]
Materials:
-
This compound
-
Oxone® (Potassium peroxymonosulfate)
-
Acetone
-
Deionized water
-
Tetrabutylammonium bromide (TBAB, optional phase-transfer catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of acetone and water (typically a 1:1 ratio). If the substrate has poor solubility, the addition of a phase-transfer catalyst like TBAB (0.1 eq.) can be beneficial.
-
In a separate beaker, prepare a solution of Oxone® (2.5 eq.) in deionized water.
-
While vigorously stirring the solution of the thioether at room temperature, add the Oxone® solution dropwise over a period of 15-30 minutes. An ice bath can be used to control any potential exotherm, though the reaction is often manageable at room temperature.
-
Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, the product, 2-(methylsulfonyl)pyrimidine, may precipitate from the reaction mixture as a white solid.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the pure 2-(methylsulfonyl)pyrimidine.
Protocol 2: Oxidation using m-CPBA
This protocol is based on general procedures for the oxidation of thioethers to sulfones using m-CPBA.[8][11]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled and stirring solution, add m-CPBA (2.2-2.5 eq.) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (to remove the meta-chlorobenzoic acid byproduct), and then with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(methylsulfonyl)pyrimidine.
-
The crude product can be further purified by recrystallization or flash column chromatography if necessary.
Characterization of 2-(Methylsulfonyl)pyrimidine
The successful synthesis of 2-(methylsulfonyl)pyrimidine can be confirmed by standard analytical techniques:
-
¹H NMR: Expect a downfield shift of the methyl protons of the sulfonyl group compared to the starting thioether. The pyrimidine ring protons will also exhibit characteristic shifts.[12][13]
-
¹³C NMR: The carbon atom of the methyl group attached to the sulfonyl group will show a characteristic chemical shift.
-
FT-IR: Look for strong characteristic absorption bands for the sulfonyl group (S=O stretching) in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.[12]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-(methylsulfonyl)pyrimidine should be observed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant, short reaction time, or low temperature. | Add additional oxidant, prolong the reaction time, or allow the reaction to proceed at a slightly higher temperature (while monitoring for side products). |
| Over-oxidation (Formation of N-oxides) | Although less common for pyrimidines, highly forcing conditions can lead to N-oxidation. | Use the minimum effective amount of oxidant and maintain controlled temperatures. |
| Product is an oil or does not precipitate (Oxone method) | The product may be soluble in the reaction mixture. | Extract the product with an organic solvent like ethyl acetate or DCM after the reaction is complete. |
| Difficulty removing m-chlorobenzoic acid (m-CPBA method) | Incomplete washing with base. | Perform additional washes with saturated sodium bicarbonate solution. If the product is stable to base, a dilute NaOH solution can be used. |
Safety Precautions: Handle with Care
-
m-CPBA: is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is a potential fire and explosion hazard. Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10][14] Store m-CPBA at refrigerated temperatures as recommended by the supplier.
-
Oxone®: is a corrosive solid that can cause severe skin and eye irritation.[15][16] Avoid inhaling the dust. Handle with appropriate PPE. While generally safer than m-CPBA, it is still a strong oxidant and should be stored away from combustible materials.
-
Chlorinated Solvents (DCM): are volatile and potentially carcinogenic. All manipulations should be performed in a well-ventilated chemical fume hood.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. yccskarad.com [yccskarad.com]
- 6. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Workup [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. static.fishersci.eu [static.fishersci.eu]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Methylthio)pyrimidine Derivatives
Introduction: Unlocking the Potential of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1][2][3][4] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions and serve as a versatile bioisosteric replacement for other aromatic systems. Consequently, methodologies that allow for the precise and efficient functionalization of the pyrimidine ring are of paramount importance to researchers in drug discovery and development.
Traditionally, palladium-catalyzed cross-coupling reactions have relied on aryl halides and triflates as the electrophilic partners.[5][6] While effective, the synthesis of these precursors can sometimes be challenging. This guide focuses on an increasingly valuable, yet often overlooked, class of electrophiles: 2-(Methylthio)pyrimidine derivatives . The methylthio (-SMe) group, being a relatively weak C–S bond, can be activated by specific palladium catalyst systems, serving as an effective leaving group. This approach offers a powerful alternative for constructing complex C-C, C-N, and C-S bonds, expanding the synthetic toolbox available to chemists.
This document provides an in-depth technical guide, detailing the mechanistic principles and field-proven protocols for leveraging 2-(methylthio)pyrimidines in several key palladium-catalyzed cross-coupling reactions.
The Mechanism of C–S Bond Activation: The Liebeskind-Srogl Paradigm
The activation of a C–S bond in a thioether for cross-coupling is mechanistically distinct from the more common oxidative addition to aryl halides. The seminal work by Liebeskind and Srogl established a mechanistically unprecedented pathway for the coupling of thioesters and heteroaryl thioethers with boronic acids.[7][8] This reaction proceeds under neutral, base-free conditions and relies on a crucial palladium(0)-catalyzed, copper(I)-mediated mechanism.
The key to this transformation is the role of the copper(I) cocatalyst, typically copper(I) thiophene-2-carboxylate (CuTC). The catalytic cycle is understood to proceed as follows:
-
Coordination and Activation: The copper(I) salt coordinates to the sulfur atom of the this compound. This coordination makes the thioether more electron-deficient and primes the C–S bond for interaction with the palladium catalyst.
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the activated C–S bond. This is the critical bond-breaking step and is facilitated by the Cu(I) activator.
-
Transmetalation: The organoboronic acid transfers its organic group to the palladium(II) center, displacing the methylthiolate group which remains coordinated to the copper.
-
Reductive Elimination: The two organic fragments on the palladium center couple and reductively eliminate, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
This copper-mediated pathway avoids the need for a strong base, which is typically required in Suzuki-Miyaura couplings to form the boronate species for transmetalation. This expands the functional group tolerance of the reaction significantly, allowing for the coupling of base-sensitive substrates.[9][10]
Figure 1: Simplified catalytic cycle for the Liebeskind-Srogl reaction.
Application 1: Suzuki-Type C-C Coupling (Liebeskind-Srogl Reaction)
The coupling of 2-(methylthio)pyrimidines with aryl- or vinylboronic acids is a powerful method for creating biaryl or vinyl-substituted pyrimidines, which are common motifs in pharmacologically active compounds.
Field-Proven Insights:
-
The Copper Co-catalyst is Essential: Unlike traditional Suzuki couplings, the Liebeskind-Srogl reaction is critically dependent on the stoichiometric copper(I) carboxylate co-catalyst to facilitate the C–S bond activation.[6][7][8] Copper(I) thiophene-2-carboxylate (CuTC) is the most commonly used and commercially available option.
-
Ligand Choice: Tris(2-furyl)phosphine (TFP) is often the ligand of choice for this transformation as it has been shown to be effective in promoting the desired reactivity.[7]
-
Neutral Conditions: The absence of a base makes this protocol highly suitable for substrates bearing sensitive functional groups such as esters, ketones, and aldehydes, which might undergo side reactions under basic conditions.[9]
-
Solvent: Anhydrous, degassed solvents are crucial for preventing catalyst deactivation and unwanted side reactions. Tetrahydrofuran (THF) is a common and effective solvent for this reaction.
Protocol 1: Liebeskind-Srogl Coupling of this compound with Phenylboronic Acid
This protocol is adapted from the general procedures established by Liebeskind and Srogl for heteroaryl thioether coupling.[5][11]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Tris(2-furyl)phosphine [TFP] (10 mol%)
-
Copper(I) thiophene-2-carboxylate [CuTC] (1.5 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.025 eq), TFP (0.10 eq), CuTC (1.5 eq), phenylboronic acid (1.5 eq), and this compound (1.0 eq).
-
Add anhydrous, degassed THF via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble copper and palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-phenylpyrimidine.
Data Summary: Scope of Boronic Acid Coupling Partners
The following table illustrates the expected versatility of the Liebeskind-Srogl coupling with various boronic acids, with yields adapted from similar heteroaryl thioether couplings.
| Entry | Boronic Acid Partner | Expected Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylpyrimidine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyrimidine | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | 2-(4-Trifluoromethylphenyl)pyrimidine | 75-85 |
| 4 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)pyrimidine | 70-80 |
| 5 | Vinylboronic acid pinacol ester | 2-Vinylpyrimidine | 65-75 |
Application 2: Sonogashira C-C Coupling
The Sonogashira reaction enables the coupling of terminal alkynes with aryl electrophiles, providing a direct route to arylalkynes.[12][13][14] These structures are valuable intermediates in organic synthesis and are found in various materials and pharmaceutical compounds. There is direct literature precedent for the Sonogashira coupling of this compound derivatives, demonstrating its utility.[15]
Field-Proven Insights:
-
Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (typically CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base is Crucial: Unlike the Liebeskind-Srogl coupling, the Sonogashira reaction requires a base (typically an amine like triethylamine or diisopropylethylamine) to deprotonate the terminal alkyne, forming the copper acetylide intermediate.[13]
-
Ligand Choice: Phosphine ligands such as triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is critical.
Protocol 2: Sonogashira Coupling of a this compound Derivative
This protocol is based on the work of Rezaeimanesh et al., who successfully coupled 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with various aryl iodides.[15][16] While the coupling occurs on the aryl iodide part of their molecule, the conditions are directly applicable to coupling at the 2-position if a more reactive leaving group (like a halide) is present elsewhere. For coupling at the 2-methylthio position itself, conditions would likely need to be adapted towards a Liebeskind-Srogl type C(sp)-C(sp2) coupling. However, the following illustrates a standard Sonogashira protocol on a pyrimidine core.
Materials:
-
4-Chloro-2-(methylthio)pyrimidine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide [CuI] (10 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-(methylthio)pyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).
-
Add anhydrous, degassed THF, followed by triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 6-12 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through Celite® to remove the catalyst and salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(phenylethynyl)-2-(methylthio)pyrimidine.
Figure 2: A generalized workflow for a cross-coupling experiment.
Application 3: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides or pseudohalides.[5][17] While direct examples using 2-(methylthio)pyrimidines are scarce, the principles can be readily extended from the well-established coupling of other aryl thioethers.[18] This transformation is invaluable for synthesizing 2-aminopyrimidine derivatives, a privileged scaffold in many kinase inhibitors.[19]
Field-Proven Insights:
-
Ligand is Key: The success of the Buchwald-Hartwig amination hinges on the choice of phosphine ligand. For challenging substrates like thioethers, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl phosphines (e.g., Josiphos) are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst decomposition.[18]
-
Strong Base Required: Unlike the Liebeskind-Srogl reaction, a strong, non-nucleophilic base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are the most common choices.[17]
-
Precatalyst Advantage: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible results and higher catalyst activity compared to generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine (Representative)
This protocol is a robust starting point, adapted from established methods for the amination of aryl thioethers.[18]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the XPhos Pd G3 precatalyst (0.02 eq) and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene) followed by morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Couplings are typically complete in 4-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and quench carefully with water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 2-(morpholino)pyrimidine.
Applications in Drug Synthesis
The strategic use of palladium-catalyzed cross-coupling is a recurring theme in the synthesis of modern pharmaceuticals.
-
Imatinib (Gleevec®): The synthesis of the landmark anti-cancer drug Imatinib involves a critical Buchwald-Hartwig amination step to construct a key C-N bond, coupling a substituted aminopyrimidine with an aniline derivative.[19] While the reported industrial syntheses often use a chloropyrimidine, the principles demonstrate the power of this reaction in assembling complex, medicinally relevant scaffolds.[9][20][21][22]
-
Rosuvastatin (Crestor®): The synthesis of Rosuvastatin, a widely prescribed statin for lowering cholesterol, relies on the construction of a complex pyrimidine core. Various synthetic routes have been developed that employ palladium-catalyzed cross-coupling reactions, such as Suzuki couplings, to build the substituted pyrimidine heterocycle.[7][23][24][25][26] The use of a this compound precursor in a Liebeskind-Srogl coupling represents a viable and attractive strategy for accessing key intermediates in these syntheses.
Conclusion
The 2-(methylthio) group is a versatile and highly effective leaving group for the palladium-catalyzed functionalization of pyrimidine derivatives. By moving beyond traditional aryl halides, researchers can access novel synthetic disconnections and streamline the synthesis of complex molecules. The Liebeskind-Srogl coupling provides a mild, base-free method for C-C bond formation, while adaptations of Sonogashira and Buchwald-Hartwig reactions allow for the installation of C(sp) and C-N bonds, respectively. These protocols, grounded in well-understood mechanistic principles, offer reliable and reproducible starting points for chemists in academic and industrial settings, empowering the next wave of discovery in drug development and materials science.
References
- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 11. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. dspace.mit.edu [dspace.mit.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 24. researchgate.net [researchgate.net]
- 25. wjpmr.com [wjpmr.com]
- 26. asianpubs.org [asianpubs.org]
Application Note & Protocol: A Modular Approach to the Synthesis of 2-(Methylthio)pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the highly competitive field of kinase inhibitors[1][2]. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer[3][4]. This makes them a prime target for therapeutic intervention[1]. This application note details a robust and versatile protocol for the synthesis of 2-(methylthio)pyrimidine-based kinase inhibitors. The 2-(methylthio) group serves not only as a key structural feature in some inhibitors but also as a versatile synthetic handle. Its strategic inclusion allows for late-stage diversification through oxidation and subsequent nucleophilic aromatic substitution (SNAr), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. We will explain the causality behind key experimental choices, providing a self-validating protocol grounded in established chemical principles.
Introduction: The Strategic Importance of the this compound Scaffold
The pyrimidine ring is a privileged structure in drug discovery due to its ability to mimic the purine core of ATP, allowing it to bind effectively to the ATP-binding site of kinases[5][6]. Specifically, the nitrogen atoms at positions 1 and 3 can form crucial hydrogen bond interactions with the "hinge region" of the kinase, a conserved motif that anchors ATP[2].
The 2-(methylthio) substituent is of particular strategic importance for several reasons:
-
Direct Biological Activity: In some contexts, the methylthio group itself contributes favorably to binding affinity and selectivity.
-
Synthetic Versatility: The sulfur atom can be easily oxidized to a sulfoxide or a sulfone. This oxidation dramatically increases the electrophilicity of the C-2 position, transforming the methylsulfinyl or methylsulfonyl group into an excellent leaving group[7]. This enhanced reactivity allows for the introduction of a wide array of nucleophiles under mild conditions, a strategy widely employed in pharmaceutical development[7]. This two-step sequence (S-methylation followed by oxidation/substitution) provides a powerful platform for creating chemical diversity.
This protocol will focus on a modular synthetic route starting from a common precursor, 2,4-dichloropyrimidine, demonstrating the construction of a core intermediate and its subsequent functionalization.
Overall Synthetic Workflow
The synthesis is designed as a modular, multi-step process that allows for the introduction of diversity at two key positions (C2 and C4) on the pyrimidine ring. The general workflow begins with a commercially available dichloropyrimidine, followed by two sequential nucleophilic aromatic substitution (SNAr) reactions.
Caption: General synthetic workflow for this compound inhibitors.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of a representative this compound kinase inhibitor scaffold.
Protocol 1: Synthesis of 2-(Methylthio)-4-chloropyrimidine (Key Intermediate)
Objective: To selectively introduce a methylthio group at the C2 position of 2,4-dichloropyrimidine. The C2 position is generally more electrophilic than the C4 position, and using controlled, low-temperature conditions with one equivalent of the nucleophile favors mono-substitution at this site.
Materials:
-
2,4-Dichloropyrimidine
-
Sodium thiomethoxide (NaSMe)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add a solution of sodium thiomethoxide (1.0 eq) in THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(methylthio)-4-chloropyrimidine as a solid.
Protocol 2: Synthesis of a 4-Anilino-2-(methylthio)pyrimidine Derivative
Objective: To install a key amine moiety at the C4 position via an SNAr reaction. This amine is often crucial for establishing hydrogen bonds with the kinase hinge region. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Materials:
-
2-(Methylthio)-4-chloropyrimidine (from Protocol 1)
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
2-Propanol or N,N-Dimethylformamide (DMF)
-
Diatomaceous earth
Procedure:
-
To a sealable reaction vessel, add 2-(methylthio)-4-chloropyrimidine (1.0 eq), the desired substituted aniline (1.1 eq), and DIPEA (1.5 eq).
-
Add 2-propanol or DMF as the solvent (approx. 0.3 M concentration).
-
Seal the vessel and heat the mixture to 100-120 °C for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent (e.g., 2-propanol or diethyl ether) to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 4-anilino-2-(methylthio)pyrimidine product.
Advanced Protocol: Diversification via Oxidation and Substitution
The true synthetic power of the 2-(methylthio) group is realized in its conversion to a more reactive leaving group. Oxidation to the corresponding sulfone creates a highly electron-deficient C2 position, primed for reaction with a wide range of nucleophiles. This allows for late-stage diversification, which is highly valuable in lead optimization.
Caption: Diversification strategy via oxidation of the methylthio group.
Protocol 3: Oxidation to 2-(Methylsulfonyl)pyrimidine
Objective: To oxidize the sulfide to a sulfone, thereby activating the C2 position for subsequent nucleophilic substitution. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.
Materials:
-
4-Anilino-2-(methylthio)pyrimidine (from Protocol 2)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the 4-anilino-2-(methylthio)pyrimidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution, followed by saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate.
-
The crude 2-(methylsulfonyl)pyrimidine can often be used directly in the next step or purified by chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters. Yields are representative and may vary based on the specific substrates used.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Selective Thiomethylation | 2,4-Dichloropyrimidine, NaSMe | THF | -20 | 2 | 75-85% |
| 2 | SNAr at C4 | 2-(MeS)-4-Cl-pyrimidine, Amine, DIPEA | 2-Propanol | 120 | 16 | 60-90% |
| 3 | Sulfide Oxidation | 2-(MeS)-pyrimidine, m-CPBA | DCM | 0 to RT | 4 | >90% (crude) |
| 4 | SNAr at C2 | 2-(MeSO₂)-pyrimidine, Nucleophile | DMF/DMSO | 80-140 | 2-12 | 40-75% |
Conclusion
The this compound scaffold represents a highly valuable platform for the development of novel kinase inhibitors. The synthetic routes outlined in this guide are robust, modular, and amenable to library synthesis. The key strategic advantage lies in the ability to use the methylthio group as a precursor to a highly reactive methylsulfonyl leaving group, enabling extensive late-stage diversification at the C2 position[7]. This flexibility is critical in modern drug discovery, allowing for the rapid exploration of chemical space and the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties to develop next-generation targeted therapeutics.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
The Strategic Role of 2-(Methylthio)pyrimidine in Modern Fungicide Synthesis: Application Notes and Protocols
Introduction: The Pyrimidine Core and the Significance of the 2-(Methylthio) Group
The pyrimidine scaffold is a cornerstone in the development of agrochemical fungicides, forming the structural basis for a multitude of commercially successful products.[1][2] Its prevalence is a testament to the diverse biological activities exhibited by its derivatives, which can be fine-tuned through substitution at various positions on the ring.[3] Among the various substituted pyrimidines, 2-(methylthio)pyrimidine and its analogues serve as exceptionally versatile building blocks for the synthesis of potent fungicidal agents.
The strategic importance of the 2-(methylthio) group lies in its dual role. Firstly, it can be a crucial part of the final pharmacophore, directly contributing to the molecule's antifungal activity. Secondly, and more importantly from a synthetic perspective, the methylthio group is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various functionalities at the C2 position, a key step in the synthesis of many anilinopyrimidine fungicides. Furthermore, the methylthio group can be readily oxidized to the more reactive methylsulfonyl group, further enhancing its leaving group ability and expanding the synthetic possibilities.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound derivatives in the synthesis of fungicides. We will explore detailed synthetic protocols for the preparation of key fungicide intermediates and the final active ingredients, with a focus on the anilinopyrimidine class of fungicides, including a detailed protocol for the synthesis of Pyrimethanil.
Core Synthetic Strategy: From this compound Precursors to Anilinopyrimidine Fungicides
The general synthetic approach towards anilinopyrimidine fungicides from this compound precursors involves a few key transformations. The core idea is to utilize the methylthio group as a handle to introduce the desired aniline moiety at the 2-position of the pyrimidine ring. A common and efficient strategy involves the conversion of the this compound intermediate to a more reactive 2-chloropyrimidine derivative. This 2-chloropyrimidine can then undergo a nucleophilic aromatic substitution reaction, such as a Buchwald-Hartwig amination, with the appropriate aniline to yield the final anilinopyrimidine fungicide.[5][6]
The following diagram illustrates the generalized synthetic workflow:
References
- 1. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 2. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 6. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Harnessing 2-(Methylthio)pyrimidine Scaffolds for the Development of Novel Anti-inflammatory Agents
Introduction: The Privileged Pyrimidine Scaffold in Inflammation Research
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The pyrimidine nucleus, a fundamental heterocyclic motif present in essential biomolecules, is recognized in medicinal chemistry as a "privileged scaffold".[3] Its structural versatility has led to the development of numerous therapeutic agents, including several clinically approved anti-inflammatory drugs like tofacitinib and epirizole.[2] Among the diverse classes of pyrimidine derivatives, those featuring a 2-(methylthio) group have emerged as a promising chemotype for the design of novel anti-inflammatory agents.
This technical guide provides an in-depth exploration of the 2-(Methylthio)pyrimidine scaffold for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, key mechanisms of action, and provide detailed, field-proven protocols for the synthesis and in vitro evaluation of these compounds as potent modulators of the inflammatory response.
Core Rationale: Why this compound?
The 2-(methylthio) substituent on the pyrimidine ring offers several strategic advantages in medicinal chemistry design:
-
Modulation of Electronic Properties: The sulfur atom and methyl group influence the electron distribution of the pyrimidine ring, which can be crucial for molecular recognition and binding affinity to target proteins.
-
Synthetic Handle: The methylthio group is readily introduced via S-alkylation of a precursor 2-thiopyrimidine or 2-thioxopyrimidine, providing a convenient and efficient synthetic route.[3][4][5] This allows for the late-stage functionalization and diversification of compound libraries.
-
Structural Mimicry and Interaction: The sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, within the active sites of inflammatory enzymes.
Synthetic Strategy: The Modified Biginelli Reaction and S-Methylation
A robust and widely adopted method for synthesizing this compound derivatives, particularly 1,4-dihydropyrimidines (DHPMs), involves a multi-component Biginelli reaction followed by S-methylation.[4][6] This approach is advantageous due to its operational simplicity, use of readily available starting materials, and the ability to generate diverse compound libraries in a single pot.[4][6]
Protocol 1: Synthesis of Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
This protocol details the synthesis of a representative this compound derivative, adapted from established literature procedures.[4]
Workflow Diagram:
Caption: Two-step synthesis of a this compound derivative.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Methyl Iodide (CH₃I)
-
Methanol
-
Pyridine
-
Crushed Ice
-
Standard laboratory glassware for reflux and filtration
Procedure:
Step 1: Synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione Intermediate (I)
-
In a round-bottom flask, combine benzaldehyde (0.01 mol), ethyl acetoacetate (0.01 mol), and thiourea (0.015 mol) in 20 mL of absolute ethanol.
-
Add a few drops of concentrated HCl as a catalyst.
-
Reflux the mixture with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid precipitate, wash with cold ethanol, and dry to obtain the 1,2,3,4-tetrahydropyrimidine-2-thione intermediate (Compound I).
Step 2: S-Methylation to Yield 2-(Methylthio)-1,4-dihydropyrimidine (II)
-
Dissolve the dried intermediate (Compound I, 0.01 mol) and methyl iodide (0.011 mol) in 20 mL of methanol in a round-bottom flask.
-
Reflux the mixture for 2 hours.
-
Add pyridine (0.037 mol) to the reaction mixture and reflux for an additional 10 minutes.[4]
-
After cooling, pour the reaction mixture onto 200 g of crushed ice and stir for 5 minutes.[4]
-
The solid product, Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate (Compound II), will precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The presence of a singlet around 2.35 ppm in the ¹H NMR spectrum is characteristic of the S-CH₃ protons.[4]
Mechanisms of Anti-inflammatory Action
This compound derivatives exert their anti-inflammatory effects by modulating key pathways and molecular targets integral to the inflammatory cascade. The primary mechanisms are centered on the inhibition of pro-inflammatory enzymes and the suppression of critical signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][7] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[7] By inhibiting COX-2, these compounds reduce the production of prostaglandin E₂ (PGE₂), a key inflammatory mediator.[2][7]
Some this compound derivatives have shown promising selective inhibition of COX-2 over COX-1, which is a desirable characteristic to minimize gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
Signaling Pathway Diagram:
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Suppression of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and inducible enzymes like iNOS and COX-2.[10][11] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[10][12] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[10][12] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10][12]
Several pyrimidine derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of a wide array of inflammatory mediators.[1][7] This is a crucial mechanism contributing to their broad anti-inflammatory profile.
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway.
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in the innate immune response.[13][14] Upon activation by various stimuli, it triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[15][16] Dysregulated NLRP3 activation is implicated in a wide range of inflammatory diseases.[13] Some pyrimidine-containing compounds have been identified as inhibitors of the NLRP3 inflammasome, presenting a modern and highly relevant therapeutic strategy.[16] This mechanism involves preventing the assembly of the inflammasome complex, thereby blocking the downstream inflammatory cascade.
In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening is essential for identifying and characterizing the anti-inflammatory potential of novel this compound derivatives.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This cellular assay is a primary screening tool to assess the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS.[17]
Workflow Diagram:
Caption: Workflow for the Nitric Oxide (NO) inhibition assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compounds, add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of NO inhibition using the formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS Control Group)] x 100
-
Data Presentation: Summarize the results in a table, including the IC₅₀ values (the concentration of the compound that inhibits 50% of NO production).
| Compound | NO Inhibition at 100 µM (%) | IC₅₀ (µM) |
| 9a | 55.95 | 83.1 |
| 9d | 61.90 | 88.7 |
| L-NAME (Control) | >90 | <10 |
| Data adapted from a study on pyrimidine derivatives.[1] |
Protocol 3: COX-1/COX-2 Inhibition Assay (Colorimetric)
This enzymatic assay determines the ability of test compounds to selectively inhibit the COX-1 and COX-2 isoforms.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Piroxicam)
-
96-well microplate and plate reader
Procedure:
-
To each well of a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.[17]
-
Add 10 µL of the test compound at various concentrations (or vehicle control).
-
Incubate the mixture for 5 minutes at room temperature.[17]
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.[17]
-
Immediately measure the absorbance at 590 nm in kinetic mode using a microplate reader.
-
Calculate the rate of TMPD oxidation from the linear phase of the reaction.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value using non-linear regression analysis.
Data Presentation: Present the IC₅₀ values for both COX-1 and COX-2 and calculate the Selectivity Index (SI).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
| L1 | 10.5 | 0.15 | 70.0 |
| L2 | 12.3 | 0.18 | 68.3 |
| Celecoxib | 15.2 | 0.04 | 380 |
| Meloxicam | 2.5 | 0.27 | 9.26 |
| Data adapted from a study on pyrimidine derivatives.[8][9] |
Conclusion and Future Directions
The this compound scaffold represents a highly tractable and promising starting point for the development of next-generation anti-inflammatory agents. The synthetic accessibility via the Biginelli reaction allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity. The multi-faceted mechanism of action, potentially targeting COX-2, NF-κB, and the NLRP3 inflammasome, offers the possibility of developing therapies with broad efficacy. Future research should focus on synthesizing novel analogs with improved pharmacokinetic profiles and conducting in vivo studies in relevant animal models of inflammatory disease to validate the therapeutic potential of this versatile chemical class.
References
- 1. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Discovery of Anticancer Drugs Based on 2-(Methylthio)pyrimidine Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of the 2-(Methylthio)pyrimidine Scaffold in Oncology
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in the fundamental building blocks of life, the nucleobases of DNA and RNA, has made it a privileged scaffold for the design of antimetabolites and other anticancer drugs.[1][2] Among the vast landscape of pyrimidine derivatives, the this compound moiety has emerged as a particularly versatile and potent pharmacophore in the quest for novel oncology therapeutics. The methylthio group serves as an excellent synthetic handle, allowing for a diverse range of chemical modifications to fine-tune the biological activity and pharmacokinetic properties of the resulting compounds.
This comprehensive guide is intended to provide researchers and drug development professionals with a detailed understanding of the synthesis, biological evaluation, and mechanism of action of this compound derivatives as anticancer agents. We will delve into the rationale behind the experimental design, provide detailed, field-tested protocols, and explore the structure-activity relationships that govern the efficacy of these promising compounds.
Mechanism of Action: Dual Inhibition of Key Oncogenic Signaling Pathways
A significant body of research has demonstrated that many this compound derivatives exert their anticancer effects by functioning as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4] Notably, these compounds have shown remarkable efficacy as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5]
EGFR Signaling: The EGFR pathway plays a pivotal role in cell proliferation, survival, and differentiation.[6] Its aberrant activation is a common feature in many cancers, leading to uncontrolled cell growth.[7]
VEGFR-2 Signaling: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8][9] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to starvation and cell death.
The dual inhibition of both EGFR and VEGFR-2 by this compound derivatives represents a powerful therapeutic strategy, simultaneously targeting tumor cell proliferation and the tumor microenvironment.
References
- 1. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of 2-(Methylthio)pyrimidine: A Guide to Method Selection and Protocol Development
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(Methylthio)pyrimidine is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its accurate quantification is critical for ensuring reaction efficiency, final product purity, and stability. This document provides a comprehensive guide to the primary analytical methods for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We present detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the validation framework required to ensure data integrity in a research and GxP environment.
Introduction and Strategic Importance
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, as a functionalized derivative, is a versatile building block. The methylthio group can be readily displaced or oxidized, making it a pivotal precursor in multi-step syntheses. Consequently, the ability to accurately measure its concentration in reaction mixtures, intermediates, and final active pharmaceutical ingredients (APIs) is paramount. This ensures process control, helps in impurity profiling, and is a prerequisite for regulatory submissions.[1]
The choice of an analytical method is driven by the specific requirements of the analysis—be it for routine quality control, impurity identification, or stability testing.[2] This guide details three robust methods, outlining their principles, applications, and limitations to empower researchers to make informed decisions.
Comparative Overview of Analytical Techniques
The optimal method for quantifying this compound depends on factors like sample complexity, required sensitivity, and the need for structural confirmation.
| Technique | Principle | Primary Advantages | Primary Limitations | Best For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, excellent for non-volatile compounds, robust for routine quantification.[2] | Higher instrument cost, requires pure reference standards. | Purity assessment, potency assays, stability testing. |
| GC-MS | Separation based on volatility, followed by mass-based detection. | High specificity and sensitivity, excellent for structural elucidation and impurity identification.[3][4] | Requires analyte to be volatile and thermally stable. | Confirmatory analysis, identification of unknown impurities, residual solvent analysis. |
| UV-Vis | Measurement of light absorption by the analyte in a solution. | Simple, rapid, and inexpensive.[5] | Low specificity; prone to interference from other UV-absorbing compounds.[2] | Quick quantification of pure or simple samples. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse for pharmaceutical analysis due to its high resolving power and reproducibility. For this compound, a reversed-phase method provides excellent separation from polar starting materials and non-polar byproducts.
Principle of the Method
The analyte is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. This compound, being moderately polar, will partition between the two phases, and its retention time is controlled by the mobile phase composition. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from reference standards, based on its UV absorbance.[6]
Experimental Workflow: HPLC-UV
Caption: Workflow for quantification by HPLC-UV.
Detailed Protocol
Instrumentation & Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid, LC-MS grade.
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard of known purity.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile. The formic acid helps to ensure consistent peak shapes by controlling the ionization state of any acidic or basic functional groups.[8]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[7]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of pyrimidine derivatives, a wavelength between 240-275 nm is a suitable starting point.[9][10] A DAD can be used to identify the optimal wavelength.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is determined using the linear regression equation derived from this curve.
Validation Imperatives
To ensure the method is trustworthy, it must be validated according to ICH guidelines.[11][12]
| Parameter | Purpose & Acceptance Criteria |
| Specificity | Demonstrate that the analyte peak is free of interference from impurities or matrix components. (Peak purity analysis using DAD).[13] |
| Linearity | Establish a linear relationship between concentration and response. (Correlation coefficient, r² > 0.995).[14] |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. (Signal-to-Noise ratio of ~3:1).[15] |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately quantified. (Signal-to-Noise ratio of ~10:1).[15] |
| Accuracy | Closeness of test results to the true value. (Spike recovery of 98-102%).[14] |
| Precision | Degree of scatter between a series of measurements. (Relative Standard Deviation (RSD) < 2%).[15] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and is an excellent orthogonal technique to HPLC for confirmation and for the analysis of volatile impurities.[3] this compound has a boiling point suitable for GC analysis.
Principle of the Method
The sample is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with a stationary phase. As components elute from the column, they are ionized (typically by electron ionization, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint for unambiguous identification, while the chromatographic peak area allows for quantification.[9][16]
Experimental Workflow: GC-MS
Caption: Workflow for quantification by GC-MS.
Detailed Protocol
Instrumentation & Reagents:
-
GC system with a mass selective detector (MSD).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Dichloromethane (DCM) or Ethyl Acetate, GC grade.
-
Helium (carrier gas), high purity.
-
This compound reference standard.
Step-by-Step Methodology:
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like DCM to a concentration suitable for GC analysis (e.g., in the 1-50 µg/mL range).
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and method development. For quantification, Selected Ion Monitoring (SIM) mode should be used for maximum sensitivity, monitoring the molecular ion and key fragment ions.
-
-
Data Analysis: Identify the this compound peak by its retention time and mass spectrum. For quantification, create a calibration curve by plotting the peak area of a characteristic ion (from SIM analysis) against concentration.
Method 3: UV-Vis Spectrophotometry
This technique is ideal for rapid, high-throughput quantification of this compound in samples where it is the primary or sole absorbing species.
Principle of the Method
The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[5] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined from a calibration curve.
Experimental Workflow: UV-Vis
Caption: Workflow for quantification by UV-Vis.
Detailed Protocol
Instrumentation & Reagents:
-
Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Methanol or Acetonitrile, UV grade.
-
This compound reference standard.
Step-by-Step Methodology:
-
Solvent Selection: Use a solvent that dissolves the analyte and is transparent in the measurement region (e.g., Methanol).[5]
-
Determination of λmax: Prepare a dilute solution of the standard (e.g., 10 µg/mL). Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, this is often around 275 nm.[10][17]
-
Preparation of Standard Stock Solution: Prepare a stock solution (e.g., 100 µg/mL) in the selected solvent.
-
Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10, 12 µg/mL). Measure the absorbance of each at the predetermined λmax. Plot absorbance vs. concentration. The resulting plot should be linear.[14]
-
Sample Analysis: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve's regression equation.
Conclusion: A Self-Validating System
The analytical methods presented here provide a robust framework for the quantification of this compound. While HPLC-UV stands out as the most versatile method for routine quality control in a pharmaceutical setting, GC-MS is an indispensable tool for confirmation and in-depth impurity analysis. UV-Vis spectrophotometry offers a rapid and cost-effective alternative for simpler, high-concentration samples.
Crucially, no protocol is complete without rigorous validation in the context of its intended use.[1] The principles of specificity, linearity, accuracy, and precision are not merely checklist items; they are the foundation of trustworthy and reliable data.[13][15] By implementing these protocols and adhering to a stringent validation strategy, researchers and drug development professionals can ensure the highest level of scientific integrity in their work.
References
- 1. particle.dk [particle.dk]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. wjarr.com [wjarr.com]
- 16. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 | MDPI [mdpi.com]
- 17. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(Methylthio)pyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Methylthio)pyrimidine and its derivatives. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a rigid manual, we present a dynamic troubleshooting guide in a question-and-answer format to address the specific, practical challenges encountered in the lab. Our focus is on understanding the root causes of side product formation and providing robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield is significantly lower than expected. What are the primary culprits?
Low yields are a common frustration, often stemming from a combination of incomplete reactions and the formation of difficult-to-separate side products. The most frequent issues include:
-
Incomplete S-Methylation: The primary reaction may not have gone to completion. This can be due to degraded methylating agents (e.g., methyl iodide, dimethyl sulfate), insufficient reaction time, or suboptimal base/temperature conditions.[1]
-
Competing Side Reactions: Your starting materials are being consumed by parallel, non-productive reaction pathways. The most common are N-methylation and oxidation of the desired product.[1]
-
Purification Losses: The desired product may be lost during aqueous workup (if it has some water solubility) or co-elute with a side product during column chromatography.
Initial Diagnostic Workflow:
-
Analyze the Crude Reaction Mixture (CRM): Before workup, take an aliquot and analyze it by TLC, LC-MS, and ¹H NMR.
-
Identify Components: Look for remaining starting material (e.g., the pyrimidine-2-thione precursor), the desired S-methylated product, and any new major spots/peaks.
-
Quantify: Use an internal standard with NMR or LC to estimate the relative ratios of these components. This will tell you if the problem is low conversion or high side product formation.
Q2: My ¹H NMR spectrum is complex, showing multiple methyl singlets and unexpected aromatic signals. What is happening?
This is a classic sign of competing methylation reactions. While you intend to methylate the sulfur atom (S-methylation), the nitrogen atoms on the pyrimidine ring are also nucleophilic and can be methylated.
-
Root Cause: N-Methylation vs. S-Methylation. The reaction of a methylating agent with the ambident nucleophile of the pyrimidine-2-thione tautomer is the root of the issue. The outcome is highly dependent on reaction conditions. The sulfur is a "soft" nucleophile, while the ring nitrogens are "harder" nucleophiles.
-
S-Methylation is Favored by using "soft" electrophiles like methyl iodide and in polar aprotic solvents.
-
N-Methylation Becomes Competitive under different conditions, leading to the formation of N-methylated isomers which have distinct NMR signals.[1]
-
-
Di-methylation: In cases where an excess of the methylating agent is used or under more forcing conditions, it is possible to methylate both a nitrogen atom and the sulfur atom, leading to a di-methylated byproduct and further complicating the NMR spectrum.[1]
The diagram below illustrates the competing methylation pathways.
Caption: Competing S- and N-methylation pathways.
Troubleshooting & Mitigation:
| Side Product | Analytical Signature (¹H NMR) | Mitigation Strategy |
| N-Methylated Isomer | Distinct methyl singlet, often shifted relative to the S-methyl group. Aromatic protons will also have different chemical shifts. | Use a milder, "softer" methylating agent (Methyl Iodide > Dimethyl Sulfate). Use a non-nucleophilic base (e.g., NaH, K₂CO₃) to pre-form the thiolate. Run the reaction at the lowest feasible temperature (e.g., 0 °C to RT). |
| Di-Methylated Product | Two distinct methyl singlets. The product will be cationic. | Use precise stoichiometry (1.0-1.05 equivalents) of the methylating agent. Add the agent slowly to the reaction mixture to avoid localized high concentrations. |
Q3: My product seems to be degrading, or I'm isolating a product with a higher mass (+16 or +32 Da). What is this impurity?
This is a clear indication of oxidation. The methylthio group (-SCH₃) is susceptible to oxidation, which converts it first to a methylsulfinyl group (-SOCH₃) and then to a methylsulfonyl group (-SO₂CH₃).
-
Root Cause: Oxidation. The sulfur atom in the methylthio group is electron-rich and can be easily oxidized. This can happen intentionally, as 2-(methylsulfonyl)pyrimidines are valuable intermediates due to their high reactivity towards nucleophiles.[2][3] However, unintentional oxidation is a common source of impurities.
-
Source of Oxidants: The most common culprits are atmospheric oxygen (especially with prolonged reaction times or at elevated temperatures), or trace peroxides present in solvents like THF or diethyl ether.[1]
-
Confirmation: The formation of the sulfoxide (+16 Da) or sulfone (+32 Da) can be easily confirmed by LC-MS. In the ¹H NMR, the methyl protons will be shifted significantly downfield.[1]
-
The workflow below outlines the troubleshooting process for these common issues.
Caption: Troubleshooting flowchart for common synthesis issues.
Validated Experimental Protocols
Protocol 1: Minimizing N-Methylation during S-Methylation of 2-Mercaptopyrimidine
This protocol is designed to maximize the selectivity for S-methylation by pre-forming the more nucleophilic thiolate anion.
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.
-
Reagent Addition: Add 2-mercaptopyrimidine (1.0 eq.) and anhydrous DMF (approx. 0.5 M concentration). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Thiolate Formation: Allow the mixture to stir at 0 °C for 30 minutes after the gas evolution ceases. A clear solution or a fine suspension of the sodium thiolate should form.
-
Methylation: Add methyl iodide (1.05 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preventing Oxidation during Synthesis and Workup
This protocol incorporates steps to eliminate common sources of oxidation.
-
Solvent Preparation: Use freshly distilled or commercially available anhydrous, peroxide-free solvents. If using solvents like THF or diethyl ether that can form peroxides, test for their presence before use. Degas the chosen solvent by bubbling nitrogen or argon through it for 15-20 minutes before use.
-
Inert Reaction Conditions: Conduct the entire reaction (as described in Protocol 1) under a positive pressure of an inert gas (nitrogen or argon).
-
Minimize Heat and Light: Avoid excessive heating and prolonged exposure to strong light, as these can accelerate oxidation.
-
Workup Considerations: During the workup, use degassed water or brine for washing steps if the product is particularly sensitive.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to ensure long-term stability.
By understanding the mechanistic origins of these common side products, researchers can rationally design their experimental conditions to favor the desired reaction pathway, leading to higher yields, simpler purifications, and more reliable results.
References
Preventing oxidation of the methylthio group during reactions
A Senior Application Scientist's Guide to Preventing Methylthio Group Oxidation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of methylthio group oxidation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to control this unwanted side reaction in your experiments. The thioether, particularly the methylthio group found in crucial molecules like the amino acid methionine, is highly susceptible to oxidation, and failure to manage this reactivity can compromise synthesis yields, product purity, and the biological activity of target molecules.
This resource is structured as a dynamic troubleshooting guide. We will move from foundational questions to specific, actionable protocols and advanced strategies, ensuring you have the knowledge to protect your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is methylthio oxidation, and why is it such a persistent problem?
The sulfur atom in a methylthio group (-SCH₃) possesses lone pairs of electrons, making it a nucleophilic center that is highly susceptible to attack by oxidizing agents. This oxidation typically occurs in two stages: the thioether is first oxidized to a sulfoxide (a reversible step under certain conditions) and can be further oxidized to a sulfone (a generally irreversible transformation).[1][2]
This process is a significant concern for several reasons:
-
Altered Polarity and Solubility: The oxidation introduces oxygen atoms, dramatically increasing the polarity of the side chain. For instance, the non-polar side chain of methionine becomes highly polar upon oxidation, which can alter the solubility and chromatographic behavior of your molecule.[3]
-
Changes in Molecular Conformation: The introduction of a bulky, polar sulfoxide or sulfone group can induce significant steric and electronic changes, leading to alterations in the three-dimensional structure of peptides and other complex molecules.[4] This is particularly critical in drug development, where specific conformations are often required for biological activity.
-
Loss of Biological Function: For peptides and proteins, the oxidation of methionine residues can disrupt protein structure and function.[4] While biological systems have enzymes (methionine sulfoxide reductases) to reverse sulfoxide formation, this is not a viable strategy in a synthetic flask and does not address the irreversible formation of sulfones.[2][3]
-
Synthetic Complications: The presence of an easily oxidizable group complicates synthetic routes, as many common reagents (e.g., for alcohol oxidation) are not chemoselective and will readily oxidize the sulfur.[5]
Q2: My reaction involves a standard oxidizing agent. How can I predict if my methylthio group will be affected?
Predicting the outcome requires considering both the strength of the oxidant and the reaction conditions. The methylthio group is sensitive to a wide range of oxidants.
General Compatibility Issues:
-
Peroxides (e.g., H₂O₂): Hydrogen peroxide and other peroxy acids are common culprits for thioether oxidation.[4]
-
Chromium-based Reagents (e.g., Jones Reagent, PCC): These are generally too harsh and will readily oxidize thioethers.[6]
-
Permanganates (e.g., KMnO₄): These strong oxidants will aggressively oxidize methylthio groups.
-
Ozone (O₃): Ozonolysis protocols can lead to thioether oxidation unless carefully controlled.
A critical aspect of experimental design is to choose reagents known for their chemoselectivity or to implement a protection strategy if a harsh oxidant is unavoidable. For instance, achieving the selective oxidation of a primary alcohol to a carboxylic acid in the presence of a methylthio group is a non-trivial challenge, as many reagents will oxidize both functionalities.[5]
Q3: I am working with methionine-containing peptides. When is the risk of oxidation highest?
In the context of solid-phase peptide synthesis (SPPS), the single most critical step for methionine oxidation is the final acidolytic cleavage and deprotection.[3] This is due to a combination of factors:
-
Strong Acid Environment: The use of strong acids like trifluoroacetic acid (TFA) can promote oxidation.
-
Generation of Reactive Cations: Protecting groups, such as the tert-butyl group, form reactive carbocations upon cleavage. These cations can be scavenged by the nucleophilic sulfur of methionine, but can also participate in side reactions that promote oxidation.
-
Exposure to Air: During the cleavage and workup process, the peptide is exposed to atmospheric oxygen, which can be a significant oxidant, especially under acidic conditions.
While oxidation can occur at other stages, such as during prolonged storage of reagents or the peptide itself, the cleavage step is where the most significant damage often occurs.[7]
Troubleshooting Guides & Proactive Solutions
This section provides direct answers and protocols for specific problems you may encounter.
Problem 1: High levels of sulfoxide detected in my peptide after SPPS cleavage.
Primary Cause: This is a classic sign of an inadequate cleavage cocktail. Standard cocktails often lack the necessary components to suppress oxidation under the harsh acidic conditions.
Solution: Implement an Optimized, Reductive Cleavage Cocktail.
The key is to include "scavengers" that not only trap reactive cations but also create a reducing environment to protect the methionine residue.
This protocol is designed to minimize both oxidation and other common side reactions during the final cleavage step of Fmoc-based SPPS.[3]
Reagents & Preparation:
-
Trifluoroacetic Acid (TFA): High-purity, synthesis grade.
-
Anisole: Scavenger.
-
Dimethyl Sulfide (DMS or Me₂S): A reducing agent that can convert any formed sulfoxide back to the thioether.
-
Trimethylsilyl Chloride (TMSCl): Assists in the reduction process.
-
Triphenylphosphine (PPh₃): A potent oxygen scavenger and reducing agent.[3]
Optimized Cocktail Composition:
| Reagent | Role | Volume % |
| TFA | Cleavage Agent | 85% |
| Anisole | Scavenger | 5% |
| TMSCl | Reduction Co-agent | 5% |
| Me₂S | Reducing Agent | 5% |
| PPh₃ | Oxygen Scavenger | Add 1 mg per mL |
Step-by-Step Procedure:
-
Resin Preparation: After final deprotection and washing on the synthesizer, thoroughly dry the peptide-bound resin under a high vacuum for at least 2 hours.
-
Cocktail Preparation: In a fume hood, combine the liquid reagents (TFA, Anisole, TMSCl, Me₂S) in a suitable glass vessel. Immediately before use, add the solid Triphenylphosphine and stir until fully dissolved.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin (a typical ratio is 10 mL of cocktail per gram of resin).
-
Inert Atmosphere: Gently agitate the mixture at room temperature for 2-4 hours. It is best practice to perform this step under an inert atmosphere (e.g., with a nitrogen or argon balloon) to minimize exposure to oxygen.
-
Peptide Precipitation & Purification:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the peptide, wash the pellet with cold ether, and then proceed with standard purification, typically via RP-HPLC.
-
This optimized cocktail provides a robust defense against oxidation during the most vulnerable stage of peptide synthesis.
Problem 2: My purified compound is degrading during storage or analysis.
Primary Cause: Oxidation is not just a synthetic problem; it's also a stability issue. Dissolved oxygen, trace metal ions in buffers (which can catalyze oxidation), and light exposure can all contribute to the degradation of a purified, thioether-containing compound over time.[7][8]
Solution: Strategic Formulation and Handling.
For long-term stability, especially for valuable drug candidates or reference standards, the formulation and storage conditions are critical.
Caption: Workflow for preparing a stabilized formulation.
Analytical Considerations:
Be aware of "artifactual oxidation"—oxidation that occurs during the analytical process itself. To minimize this, use fresh, high-purity solvents for chromatography, keep samples chilled in the autosampler, and minimize the time between sample preparation and injection.[7]
Problem 3: I need to perform a reaction that is incompatible with the methylthio group.
Primary Cause: The desired transformation requires conditions that will unavoidably oxidize the thioether, and a simple scavenger is insufficient.
Solution: Reversible Protection of the Thioether.
While less common than alcohol or amine protection, the thioether can be temporarily protected to mask its reactivity. The most straightforward approach is a temporary and reversible oxidation to the sulfoxide.
Caption: Decision workflow for thioether protection strategy.
This strategy hinges on two key elements:
-
Mild, Selective Oxidation: The initial oxidation must be controlled to stop at the sulfoxide stage without forming the irreversible sulfone. Reagents like sodium periodate (NaIO₄) are often used for this purpose.
-
Efficient Reduction: The deprotection step requires a reliable method to reduce the sulfoxide back to the thioether. The same reagents used in the optimized cleavage cocktail, such as a combination of TMSCl and Me₂S, can be effective.[3]
This protect-react-deprotect sequence adds steps to your synthesis but provides a robust way to shield the sensitive methylthio group from incompatible reagents.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine Oxidation Perturbs the Structural Core of the Prion Protein and Suggests a Generic Misfolding Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ch.imperial.ac.uk [ch.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming N-methylation Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to addressing a persistent challenge in medicinal chemistry and organic synthesis: the undesired N-methylation of pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate or eliminate this common side reaction, ensuring the regiochemical integrity of your target molecules.
Introduction: The Challenge of Regioselective Pyrimidine Functionalization
The pyrimidine core is a cornerstone of numerous therapeutic agents. However, its nucleophilic nitrogen atoms present a significant hurdle during synthesis, particularly in alkylation reactions. Unwanted N-methylation can lead to a mixture of isomers, reducing the yield of the desired product and introducing impurities that are often difficult to separate. This guide provides a systematic approach to understanding and controlling the factors that govern N-alkylation, empowering you to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is N-methylation a common side reaction in pyrimidine synthesis?
A1: The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which are inherently nucleophilic.[1] During reactions involving methylating agents (e.g., methyl iodide, dimethyl sulfate, or even methylating impurities in reagents and solvents), these ring nitrogens can compete with other nucleophilic sites on the molecule for methylation. The pKa of the ring nitrogens makes them susceptible to alkylation, especially under basic conditions.[1]
Q2: What are the most common sources of unintentional methylation?
A2: Unintentional methylation can arise from several sources. Obvious sources include methylating agents like methyl iodide used in the reaction.[2] However, less apparent sources can include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which can degrade to generate methylating species, especially at elevated temperatures. Reagents such as diazomethane, although a potent methylating agent, are less commonly used without specific intent. It is also important to consider the purity of all reagents, as they may contain methylating impurities.
Q3: How does the structure of the pyrimidine derivative influence the likelihood of N-methylation?
A3: The electronic properties and steric environment of the pyrimidine ring play a crucial role. Electron-withdrawing groups on the ring can decrease the nucleophilicity of the ring nitrogens, thus reducing the likelihood of N-methylation. Conversely, electron-donating groups can enhance the nucleophilicity of the nitrogens and increase the propensity for N-alkylation. The presence of bulky substituents near the ring nitrogens can sterically hinder the approach of the methylating agent, thereby disfavoring N-methylation.
Q4: Can reaction conditions be tuned to disfavor N-methylation?
A4: Absolutely. The choice of solvent, base, and temperature can significantly influence the regioselectivity of alkylation. For instance, using a non-polar, aprotic solvent can sometimes favor O-alkylation over N-alkylation on a pyrimidinone system.[3] The selection of the base is also critical; a bulky, non-nucleophilic base may deprotonate a less sterically hindered site, while a smaller base might favor deprotonation at the more acidic nitrogen, leading to N-methylation. Lowering the reaction temperature generally provides better kinetic control and can enhance selectivity.
Q5: What are the primary analytical techniques to detect and quantify N-methylated side products?
A5: A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for separating the desired product from its N-methylated isomer(s). The difference in polarity between the isomers often allows for good separation.
-
Mass Spectrometry (MS): MS can confirm the presence of the N-methylated side product by showing a mass increase of 14 Da (the mass of a CH2 group, representing the addition of a methyl group and loss of a proton) compared to the starting material or a 14 Da difference between the product and the N-methylated impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between N- and O-methylated isomers. The chemical shift of the methyl protons will be different depending on whether they are attached to a nitrogen or an oxygen atom. 2D NMR techniques like HMBC and NOESY can provide definitive structural elucidation by showing correlations between the methyl protons and the pyrimidine ring.
Troubleshooting Guides
Problem 1: Significant formation of N-methylated pyrimidine as a side product.
This is the most common issue. The goal is to alter the reaction conditions to disfavor methylation at the ring nitrogen.
Troubleshooting Workflow
A troubleshooting workflow for N-methylation.
Potential Cause & Solution Table
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Methylating Impurities in Reagents/Solvents | Use freshly distilled or high-purity solvents (e.g., DMF, DMSO). Verify the purity of all starting materials. | Reduction in N-methylated byproduct formation. |
| Inappropriate Base | Switch to a bulkier, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker base like K₂CO₃. | Increased selectivity for the desired reaction pathway. |
| Suboptimal Solvent Choice | If O-alkylation is desired, consider switching from a polar aprotic solvent (like DMF) to a less polar solvent (like THF). The choice of solvent can influence the regioselectivity of alkylation.[4][5] | Altered regioselectivity, potentially favoring O-alkylation over N-alkylation. |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product, which may not be the N-methylated species. | Improved selectivity and reduced side product formation. |
Problem 2: Difficulty in separating the desired product from the N-methylated isomer.
When prevention is not entirely successful, efficient separation is key.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Isomers | Optimize the HPLC mobile phase gradient and column chemistry. Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). | Improved chromatographic resolution between the desired product and the N-methylated isomer. |
| Co-crystallization | If purification is by crystallization, try different solvent systems. Sometimes, derivatization of the mixture to alter the physical properties of the components can facilitate separation, followed by removal of the derivatizing group. | Isolation of the pure desired product. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Mitigation of N-Methylation Side Reactions
This protocol provides a starting point for alkylation reactions where N-methylation is a concern.
-
Reagent Preparation:
-
Ensure the pyrimidine starting material is pure and dry.
-
Use anhydrous, high-purity solvents. If using DMF, consider using a freshly opened bottle or purifying it before use.
-
Select a bulky, non-nucleophilic base (e.g., DBU, Proton-Sponge®).
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrimidine starting material (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., acetonitrile or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (1.1 eq). Stir for 15-30 minutes at 0 °C.
-
Add the alkylating agent (1.05 eq) dropwise.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an optimized eluent system to separate the desired product from any N-methylated byproducts.
-
Protocol 2: Protecting Group Strategy to Prevent N-Methylation
The use of a protecting group on the pyrimidine nitrogen is a robust strategy to prevent N-methylation. The methoxymethyl (MOM) group is a common choice.[6]
Workflow for MOM Protection
Workflow for N-protection strategy.
-
N-Protection with MOM-Cl:
-
Dissolve the pyrimidine starting material (1.0 eq) in an anhydrous solvent like acetonitrile.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the N-MOM protected pyrimidine by column chromatography.
-
-
Alkylation Reaction:
-
Perform the desired alkylation reaction on the N-MOM protected pyrimidine using the conditions optimized for your specific transformation. The N-MOM group will prevent methylation at that nitrogen.
-
-
Deprotection of the MOM Group:
-
Dissolve the N-MOM protected product in a solvent such as methanol or dichloromethane.
-
Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the acid, and extract the final product. Purify as needed.
-
Data Summary Table: Influence of Reaction Parameters on N-Methylation
| Parameter | Condition Favoring N-Methylation | Condition Disfavoring N-Methylation | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar (e.g., Toluene, THF) or polar protic (in some cases) | Solvent polarity can influence the nucleophilicity of the ring nitrogens and the solubility of intermediates.[4][5] |
| Base | Small, strong bases (e.g., NaH, LDA) | Bulky, non-nucleophilic bases (e.g., DBU, Proton-Sponge®) or weak inorganic bases (e.g., K₂CO₃) | Steric hindrance from a bulky base can prevent deprotonation at a sterically encumbered nitrogen. |
| Temperature | High temperature | Low temperature (e.g., 0 °C to RT) | Lower temperatures favor kinetic control, which may lead to higher regioselectivity. |
| Methylating Agent | Hard methylating agents (e.g., dimethyl sulfate) | Softer methylating agents (less common for methylation) | The Hard and Soft Acids and Bases (HSAB) principle can play a role in regioselectivity.[3] |
| Protecting Group | None | N-protecting group (e.g., MOM, Boc, SEM) | Physically blocks the nitrogen from reacting.[6][7] |
Mechanistic Insight: The N-Methylation Pathway
The undesired N-methylation is a classic SN2 reaction. The nucleophilic nitrogen of the pyrimidine ring attacks the electrophilic methyl group of the methylating agent.
Mechanism of N-methylation of a pyrimidine.
By understanding these fundamental principles and applying the troubleshooting strategies and protocols outlined in this guide, researchers can gain greater control over their pyrimidine syntheses, leading to higher yields, improved purity, and more efficient drug discovery and development workflows.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Iodomethane - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Methylthio)pyrimidine by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide expert-level support for the purification of 2-(Methylthio)pyrimidine via recrystallization. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding all recommendations in established scientific principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations and actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Observation: Upon cooling, the dissolved compound separates from the solvent as a liquid or a viscous, oily substance rather than forming solid crystals.
Scientific Rationale: "Oiling out" occurs when a supersaturated solution is cooled to a temperature that is below the saturation point but still above the melting point of the solute.[1] This is a common problem when the compound is highly impure, as impurities can significantly depress the melting point.[2] The resulting oil is often a good solvent for these impurities, which then get trapped when the oil eventually solidifies, defeating the purpose of recrystallization.[1][3]
Possible Causes & Solutions:
-
High Impurity Level: The presence of significant impurities can lower the melting point of the mixture.[2][4]
-
Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature above the compound's depressed melting point.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound's melting point is naturally low.
-
Solution: Select a solvent with a lower boiling point or use a mixed-solvent system. If using a mixed-solvent system, adding more of the "good" solvent (the one in which the compound is more soluble) can sometimes resolve the issue.[1]
-
Issue 2: No Crystals Form After Cooling
Observation: The solution remains clear and free of precipitate even after cooling to room temperature and subsequently in an ice bath.
Scientific Rationale: Crystal formation, or nucleation, requires a supersaturated solution. If no crystals form, it is likely that the solution is not sufficiently supersaturated, meaning the compound remains fully dissolved in the solvent even at low temperatures.[7]
Possible Causes & Solutions:
-
Excessive Solvent: Too much solvent was used to dissolve the compound, preventing the solution from reaching supersaturation upon cooling.[1] This is a common cause of low yield.[8]
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent.[9] Allow the concentrated solution to cool again. To check if excess solvent is the issue, dip a glass stirring rod into the solution and let the solvent evaporate; a solid residue on the rod indicates dissolved compound.[1]
-
Solution 2: Induce Crystallization. If the solution is suspected to be supersaturated but nucleation has not occurred, several techniques can be used to initiate it:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The high-energy microscopic scratches on the glass can provide nucleation sites for crystal growth.[9][10]
-
Seeding: Add a tiny crystal of the pure this compound (a "seed crystal") to the solution. This provides a template for other molecules to deposit onto, initiating crystallization.[10][11]
-
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, meaning its solubility does not decrease significantly enough upon cooling.
Issue 3: Very Low Yield of Purified Crystals
Observation: After filtration and drying, the mass of the recovered pure crystals is significantly lower than expected.
Scientific Rationale: A successful recrystallization balances dissolving the compound with maximizing its recovery. Low yield typically results from losing a substantial portion of the compound to the "mother liquor" (the remaining solution after filtration).[1]
Possible Causes & Solutions:
-
Using Too Much Solvent: As with the failure to crystallize, using a large excess of solvent will keep more of the compound dissolved even when the solution is cold.[8]
-
Premature Crystallization: If the solution cools too much during a hot gravity filtration step (used to remove insoluble impurities), the product can crystallize prematurely on the filter paper, leading to loss.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. This can be done by placing it over the boiling flask to be warmed by the solvent vapors or by rinsing it with hot solvent.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals on the filter paper with solvent that is not ice-cold will redissolve some of the product.
-
Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent to rinse away adhering impurities without significantly dissolving the product.[13]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
An ideal recrystallization solvent is one in which this compound has high solubility at the solvent's boiling point but low solubility at low temperatures (e.g., in an ice bath).[12] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[14]
A general rule of thumb is "like dissolves like."[15] Given the structure of this compound, which contains a polar pyrimidine ring and a less polar methylthio group, solvents of intermediate polarity are often a good starting point. Testing small amounts of your crude product in various solvents is the most reliable method.[15]
Solvent Selection Guide
| Solvent Class | Example(s) | Suitability for this compound | Rationale |
|---|---|---|---|
| Polar Protic | Water, Ethanol | Potentially Good. Polar pyrimidine derivatives often show good solubility in hot polar solvents.[16] Water may be a good choice if the compound is sufficiently polar.[17] | The pyrimidine ring can engage in hydrogen bonding. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good Candidates. These offer a balance of polarity and are less likely to form very strong solvates. | The polarity is suitable for dissolving the molecule when hot, with a good chance of decreased solubility upon cooling. |
| Non-Polar | Hexane, Toluene | Likely Poor as a Primary Solvent. The compound is likely too polar to dissolve well in hot non-polar solvents. However, they can be excellent "anti-solvents" in a mixed-solvent system.[17][18] | The dominant polar character of the pyrimidine ring limits solubility. |
Q2: What is a mixed-solvent system and when should I use it?
A mixed-solvent system, or solvent pair, is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[6][11]
You should use this system when your compound is either too soluble in all available solvents (even when cold) or not soluble enough in any solvent (even when hot). The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]
Q3: What are common impurities in this compound synthesis?
Impurities can arise from starting materials, side reactions, or decomposition. Depending on the synthetic route, common impurities in pyrimidine synthesis can include:
-
Unreacted starting materials (e.g., thiourea derivatives, ketoesters).[19]
-
By-products from side reactions, such as over-alkylation or the formation of related heterocyclic compounds.[20]
-
Products from the decomposition of reagents or solvents, especially at high temperatures.[21]
-
Colored degradation products.
Q4: How do I handle colored impurities?
If your purified crystals have a persistent color, it indicates the presence of colored impurities that co-crystallize with your product.
-
Solution: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution.[5] Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[8][13] Be cautious not to add charcoal to a boiling solution, as it can cause it to boil over violently.[5]
Experimental Protocols & Visualizations
Protocol 1: Standard Cooling Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of hot solvent until the compound just dissolves completely.[6][7]
-
(Optional) Hot Filtration: If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[5][6]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[12]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a desiccator or a low-temperature vacuum oven.
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. brainly.com [brainly.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.com [brainly.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 19. WO1997044326A1 - Aryl pyrimidine derivatives - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography techniques for purifying 2-(Methylthio)pyrimidine derivatives
Welcome to the technical support guide for the purification of 2-(Methylthio)pyrimidine derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with these sulfur-containing heterocyclic compounds. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.
Introduction: The Challenge of 2-(Methylthio)pyrimidines
This compound derivatives are a crucial class of compounds in medicinal chemistry and drug discovery.[1][2] However, their purification by silica gel column chromatography presents unique obstacles. The presence of a basic pyrimidine ring and a potentially interactive methylthio group can lead to issues such as peak tailing, irreversible adsorption, and on-column degradation, especially on standard silica gel which is known to be slightly acidic.[3][4] This guide provides a structured approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the fundamental questions and principles for building a successful purification strategy.
Q1: What are the key chemical properties of this compound derivatives that affect chromatography?
A1: Three main properties are critical:
-
Polarity: The pyrimidine core contains two nitrogen atoms, making it relatively polar. Substituents on the ring will further modify the overall polarity. The methylthio group itself adds moderate polarity. Understanding the overall polarity is key to selecting the mobile phase.[5][6]
-
Basicity: The nitrogen atoms in the pyrimidine ring can act as Lewis bases. Standard silica gel has acidic silanol groups on its surface, which can lead to strong, sometimes irreversible, binding of basic compounds, causing streaking, tailing, or complete loss of the product on the column.[3][7]
-
Solubility: These derivatives often have varied solubility profiles. Ensuring your crude sample is fully dissolved in a minimal amount of loading solvent is crucial to achieving a tight band and good separation.[8][9]
Q2: How do I select the appropriate stationary phase?
A2: While silica gel is the most common choice, it may not always be optimal for these compounds.
-
Standard Silica Gel (SiO₂): This is the default starting point. It is a highly polar adsorbent used in normal-phase chromatography.[10][11] However, due to its acidic nature, it can cause issues with basic pyrimidines.[4]
-
Deactivated (Neutralized) Silica: To mitigate the acidity, you can use silica gel that has been treated with a base. A common lab practice is to flush the packed column with an eluent containing a small amount of a volatile base like triethylamine (0.1-1%) before loading the sample.[3][7]
-
Alumina (Al₂O₃): Alumina is another polar adsorbent available in acidic, neutral, and basic forms.[11] For basic this compound derivatives, basic or neutral alumina can be an excellent alternative to prevent degradation and strong adsorption.[8][12]
-
Reversed-Phase Silica (e.g., C18): For highly polar derivatives that do not move on silica or alumina, reversed-phase chromatography is a powerful alternative. Here, the stationary phase is nonpolar (C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[5]
Q3: How do I develop an effective mobile phase (eluent)?
A3: The key is to use Thin-Layer Chromatography (TLC) first.[13][14] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[13]
-
Start Simple: Begin with a two-component system, typically a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[15]
-
Adjust Polarity:
-
If the Rf is too low (spot doesn't move), increase the proportion of the polar solvent.
-
If the Rf is too high (spot runs with the solvent front), decrease the proportion of the polar solvent.[7]
-
-
For More Polar Compounds: If your compound remains at the baseline even in 100% ethyl acetate, switch to a more polar system, such as dichloromethane/methanol.[12][13]
-
Additives for Basic Compounds: To prevent streaking, add a small amount (0.1-1%) of triethylamine or ammonia in methanol to the eluent system. This deactivates the acidic sites on the silica gel, leading to sharper peaks.[7]
Table 1: Common Solvent Systems for Normal-Phase Chromatography
| Non-Polar Component | Polar Component | Polarity | Typical Applications |
| Hexanes / Heptane | Ethyl Acetate (EtOAc) | Low to Medium | Good starting point for moderately polar compounds. |
| Hexanes / Heptane | Acetone | Medium | Slightly more polar than EtOAc systems. |
| Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Medium | Good for compounds with intermediate polarity. |
| Dichloromethane (DCM) | Methanol (MeOH) | High | Used for highly polar compounds that do not move in other systems.[13] |
Part 2: Core Experimental Protocols
These step-by-step guides provide a framework for a successful purification workflow.
Purification Workflow Overview
Caption: Figure 1: General Purification Workflow
Protocol 1: Slurry Packing a Silica Gel Column
This is the most common and reliable method for preparing a column for flash chromatography.[14]
-
Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a silica-to-sample mass ratio of 30:1 to 100:1 for difficult separations.
-
Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm).[16]
-
Make the Slurry: In a beaker, measure the required amount of silica gel. Add your chosen starting eluent and stir to create a slurry that is translucent and flows freely.[14][16]
-
Pour the Slurry: Place a funnel on top of the column and pour the slurry in a single, continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.[14]
-
Pack the Bed: Open the stopcock and drain some solvent. Gently tap the sides of the column to dislodge any air bubbles and ensure an evenly packed bed. The goal is a firm, level surface.[17] Crucial: Never let the solvent level drop below the top of the silica bed, as this will cause cracks and ruin the separation.[18]
-
Finalize Preparation: Once the bed is stable, drain the solvent until it is just level with the top of the silica. Carefully add another thin layer of sand (approx. 1 cm) to protect the silica surface during sample loading.[18]
Protocol 2: Sample Loading and Elution
-
Sample Preparation (Wet Loading): Dissolve your crude this compound derivative in the minimum possible volume of eluent or a slightly more polar solvent.[18]
-
Sample Preparation (Dry Loading): If your compound is poorly soluble in the eluent, use dry loading. Dissolve the crude material in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.[18]
-
Loading:
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.[13]
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions depends on the column size and separation difficulty.[18]
-
Monitoring: Systematically spot the collected fractions on TLC plates to track the elution of your compound and identify which fractions are pure.[14]
-
Solvent Gradient (Optional): If separation is difficult, you can start with a low-polarity eluent and gradually increase the polarity during the run (gradient elution) to elute more strongly bound compounds.[19]
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address common problems encountered during the purification process.
Troubleshooting Decision Tree
Caption: Figure 2: Troubleshooting Common Issues
Q: My compound is stuck at the top of the column and will not elute.
-
Possible Cause 1: Eluent is not polar enough. Your solvent system does not have sufficient strength to displace the compound from the silica.[7]
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 95:5 DCM/MeOH, try increasing to 90:10. For very polar compounds, systems containing ammonia can be effective.[12]
-
-
Possible Cause 2: Irreversible adsorption or decomposition. The basic pyrimidine may be binding too strongly to the acidic silica, or the compound may be decomposing.[8][12]
-
Solution: Perform a 2D TLC test. Spot your compound, run the plate in one direction, dry it, rotate it 90 degrees, and run it in the same solvent system. If you see spots that are not on the diagonal, your compound is unstable on silica.[8][18] In this case, switch to a different stationary phase like neutral alumina or use deactivated silica.[12]
-
Q: My compound came off the column immediately in the first few fractions (with the solvent front).
-
Possible Cause 1: Eluent is too polar. The mobile phase is too strong, causing all components to move quickly without interacting with the stationary phase.[7][8]
-
Solution: Decrease the eluent polarity. Go back to your TLC results and choose a system that gives an Rf in the 0.2-0.4 range.[13]
-
-
Possible Cause 2: Sample was loaded in too much of a strong solvent. If the sample is dissolved in a large volume of a solvent that is much more polar than the eluent, it will carry the compound down the column without proper partitioning.[18]
-
Solution: Always use the minimum volume of solvent to dissolve the sample for loading. If solubility is an issue, use the dry loading technique described in Protocol 2.[18]
-
Q: I'm getting very broad bands and poor separation between my product and impurities.
-
Possible Cause 1: Poor column packing. Cracks, channels, or an uneven surface in the silica bed will lead to a non-uniform solvent flow.[18]
-
Solution: Repack the column carefully, ensuring no air bubbles are trapped and the surface is perfectly level.
-
-
Possible Cause 2: Sample was overloaded. Too much sample was loaded for the column size, or the sample was not concentrated enough before loading, creating a very wide initial band.[7]
-
Solution: Use a larger column with more silica or reduce the amount of material being purified. Ensure the sample is loaded in a minimal volume.[18]
-
-
Possible Cause 3: Diffusion. The flow rate might be too slow, allowing the bands to diffuse and broaden over time.
-
Solution: For flash chromatography, ensure you are applying enough pressure to achieve a steady, reasonably fast flow rate.[18]
-
Q: My spots are streaking or "tailing" down the column and on my TLC plates.
-
Possible Cause 1: Strong acid-base interaction. This is a classic sign that your basic this compound derivative is interacting too strongly with acidic sites on the silica gel.[3]
-
Possible Cause 2: Sample is overloaded on the TLC plate. Too much compound in one spot can cause tailing.
-
Solution: Dilute your sample before spotting it on the TLC plate.[7]
-
References
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulphur Containing Heterocyclic Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine, 2-(methylthio)- (CAS 823-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 10. mastelf.com [mastelf.com]
- 11. columbia.edu [columbia.edu]
- 12. Purification [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 16. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming the Challenges of 2-(Methylthio)pyrimidine in Cross-Coupling Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully employing 2-(Methylthio)pyrimidine in cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the common challenges associated with this often-recalcitrant substrate.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its use in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions is often hampered by low reactivity and poor yields. The primary culprit is the sulfur atom of the methylthio group, which can act as a poison to the palladium catalysts that are central to these transformations. This guide will provide you with the expertise and validated protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction failing or giving low yields?
The most common reason for failure is the strong coordination of the sulfur atom in the 2-(methylthio) group to the palladium catalyst. This coordination can lead to catalyst deactivation, effectively halting the catalytic cycle. Additionally, the electron-withdrawing nature of the pyrimidine ring can also contribute to the low reactivity of the substrate.
Q2: Are there specific types of coupling reactions that are more suitable for this compound?
While challenging, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all be successfully performed with this compound. However, they often require carefully optimized conditions, including the choice of catalyst, ligand, base, and solvent. In some cases, considering alternative coupling strategies like Stille or Negishi couplings might be beneficial, although these come with their own set of considerations, such as the toxicity of organotin reagents in Stille couplings.
Q3: Can I use standard palladium catalysts and ligands for these reactions?
Standard, general-purpose palladium catalysts and ligands (e.g., Pd(PPh₃)₄) are often ineffective for coupling reactions with this compound. Specialized ligands, particularly bulky, electron-rich phosphine ligands, are typically required to shield the palladium center and promote the desired catalytic activity over catalyst poisoning.
Q4: What are the most common side reactions to watch out for?
Common side reactions include protodehalogenation (replacement of the halide with a hydrogen atom), homocoupling of the coupling partners, and decomposition of the starting materials or the catalyst under harsh reaction conditions. Careful control of reaction temperature and the choice of a suitable base can help minimize these unwanted side reactions.
In-Depth Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using this compound in cross-coupling reactions.
Issue 1: No Reaction or Low Conversion
If you observe no product formation or very low conversion of your starting materials, consider the following troubleshooting steps, starting with the most likely culprits.
-
Catalyst Poisoning: As mentioned, the sulfur atom of the methylthio group is a likely poison for your palladium catalyst.
-
Ineffective Catalyst/Ligand System: The chosen catalyst and ligand may not be suitable for activating the C-X bond of the this compound.
-
Suboptimal Reaction Conditions: The base, solvent, or temperature may not be appropriate for the specific coupling reaction.
Caption: Troubleshooting workflow for low or no conversion.
1. Catalyst and Ligand Selection:
The choice of ligand is critical to success. Bulky, electron-rich phosphine ligands are known to be effective in mitigating catalyst poisoning by sulfur-containing substrates. These ligands form stable, active catalytic species that are less susceptible to deactivation.
Table 1: Recommended Catalyst/Ligand Systems for Suzuki-Miyaura Coupling of 2-(Methylthio)pyrimidines
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Recommended For |
| Pd₂(dba)₃ | SPhos | 2-5 | Aryl and heteroaryl boronic acids |
| Pd(OAc)₂ | XPhos | 2-5 | Sterically hindered boronic acids |
| PdCl₂(dppf) | - | 3-5 | General starting point |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-(methylthio)halopyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst precursor and the ligand.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. Choice of Base and Solvent:
The base plays a crucial role in the transmetalation step of the catalytic cycle. For sensitive substrates like this compound, a weaker, non-nucleophilic base is often preferred to avoid side reactions. Anhydrous, aprotic solvents are generally the best choice to prevent hydrolysis of the boronic acid and other reagents.
Table 2: Recommended Bases and Solvents
| Base | Solvent | Rationale |
| K₃PO₄ | Toluene, Dioxane | A moderately strong base, often effective and well-tolerated. |
| Cs₂CO₃ | Dioxane, DMF | A stronger base, can be effective when others fail. |
| CsF | Dioxane | A mild, non-nucleophilic base, good for sensitive substrates. |
Issue 2: Significant Byproduct Formation
The formation of byproducts such as homocoupled products or protodehalogenated starting material can significantly reduce the yield of your desired product.
-
Homocoupling: This can occur if the oxidative addition or transmetalation steps are slow, allowing for side reactions of the organometallic intermediates.
-
Protodehalogenation: The presence of water or other protic sources can lead to the replacement of the halide with a hydrogen atom.
Caption: Strategies to mitigate byproduct formation.
-
To Minimize Homocoupling:
-
Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can disfavor side reactions.
-
Use a More Active Catalyst: A more efficient catalyst can promote the desired cross-coupling pathway over homocoupling. Consider screening different ligands to find the most active system.
-
-
To Prevent Protodehalogenation:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
Avoid Hydroxide Bases: Bases like NaOH and KOH can introduce water and act as a source of protons. Opt for non-hydroxide bases like K₃PO₄ or CsF.
-
Concluding Remarks
Successfully employing this compound in cross-coupling reactions requires a departure from standard protocols. By understanding the underlying challenges of catalyst poisoning and by systematically optimizing the choice of catalyst, ligand, base, and reaction conditions, researchers can unlock the synthetic potential of this important heterocyclic building block. This guide provides a starting point for troubleshooting and optimization, and we encourage you to consult the primary literature for more specific examples and advanced techniques.
Optimizing reaction conditions for the Biginelli synthesis of pyrimidines
Technical Support Center: Optimizing the Biginelli Reaction
A Guide for Research, Development, and Process Chemistry Professionals
Welcome to the technical support center for the Biginelli reaction. As a foundational multi-component reaction (MCR), the Biginelli synthesis offers an efficient, atom-economical pathway to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant interest in medicinal chemistry.[1][2][3] DHPMs are prevalent in pharmaceuticals as calcium channel blockers, antihypertensive agents, and anti-inflammatory drugs.[1][2]
This guide, prepared by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered when setting up and optimizing the Biginelli synthesis.
Q1: What is the best catalyst for the Biginelli reaction? A1: The "best" catalyst is highly substrate-dependent. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[3] Modern methods frequently employ Lewis acids, which are often milder and more effective.
-
Common Lewis Acids: A wide array of Lewis acids have proven effective, including InCl₃, FeCl₃, Yb(OTf)₃, ZnCl₂, and BF₃•OEt₂.[4][5] Ytterbium triflate (Yb(OTf)₃), for instance, has been shown to increase yields and shorten reaction times, especially under solvent-free conditions, and has the advantage of being recoverable and reusable.[4]
-
"Green" Catalysts: For environmentally benign processes, options like sulfamic acid, gluconic acid, or reusable solid-phase acid catalysts (e.g., alkali-treated H-ZSM-5 zeolite) are excellent choices.[6][7][8]
-
Recommendation: If you are experiencing low yields, screening a small panel of different Lewis acids (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃) at a loading of 1-10 mol% is a highly recommended starting point.[3][9]
Q2: How does the choice of solvent affect the reaction outcome? A2: Solvent polarity plays a significant role. Generally, polar solvents are preferred as they can help to solubilize the starting materials (especially urea) and stabilize charged intermediates in the reaction mechanism.[3][10]
-
Common Solvents: Ethanol, methanol, and acetonitrile are frequently used.[3]
-
Solvent-Free & Alternative Media: A major trend is the move toward solvent-free or "green" solvent conditions.[2][11]
-
Solvent-Free (Neat): Heating the three components together, often with a catalyst, can dramatically increase reaction rates by maximizing reactant concentration.[6][12][13] This is particularly effective with microwave irradiation.[6][14]
-
Ball Milling: This mechanochemical technique provides energy for the reaction under solvent-free and sometimes catalyst-free conditions, offering excellent yields in short times.[2][7]
-
Deep Eutectic Solvents (DESs): These can act as both the solvent and catalyst, offering an environmentally benign and often recyclable medium.[15]
-
Q3: What is the optimal reaction temperature and time? A3: This is a trade-off between reaction rate and byproduct formation.
-
Conventional Heating: Typical conditions involve refluxing in a solvent like ethanol for several hours (4-12 h).[14] However, prolonged heating can lead to decomposition of urea and the formation of Hantzsch-type dihydropyridine byproducts.[16]
-
Microwave Irradiation: Microwave-assisted synthesis is a powerful tool for this reaction. It dramatically reduces reaction times from hours to minutes (typically 10-20 minutes) by efficiently heating the polar reaction mixture.[6][14][17][18][19] This rapid heating often leads to higher yields and cleaner product profiles.[6][14]
-
Monitoring is Key: Regardless of the heating method, it is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before significant degradation or side-reactions occur.[3][20]
Q4: How do substituents on the aromatic aldehyde affect the reaction? A4: The electronic nature of the aldehyde substituent can influence the reaction rate. The mechanism is believed to proceed through an N-acyliminium ion intermediate formed from the aldehyde and urea.[1][4][21]
-
Electron-Donating Groups (e.g., -OCH₃, -OH): These groups stabilize the carbocation character of the intermediate, generally leading to faster reaction rates and allowing for milder conditions (lower temperature, shorter time).[22]
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups destabilize the intermediate, often requiring more forcing conditions (higher temperature, longer time) to achieve good conversion.[22]
Section 2: Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Yield
Low conversion of starting materials is one of the most frequent issues. Follow this workflow to diagnose the cause.
Caption: Systematic workflow for troubleshooting low yields.
Possible Causes & Solutions:
-
Inactive or Absent Catalyst: The uncatalyzed reaction is often extremely slow, yielding only trace amounts of product even after extended periods.[3][12][23]
-
Suboptimal Reaction Conditions:
-
Low Temperature: The reaction may not have sufficient energy to overcome the activation barrier.[3]
-
Incorrect Solvent: Poor solubility of reactants can stall the reaction.
-
-
Impure Reagents: Aldehydes can oxidize to carboxylic acids upon storage, and other impurities can inhibit the catalyst or introduce side reactions.[3][24]
Problem 2: Significant Byproduct Formation
The formation of side products complicates purification and reduces the yield of the desired DHPM.
Caption: Competing reaction pathways in the Biginelli synthesis.
Common Byproducts & Prevention Strategies:
-
Hantzsch Dihydropyridines (DHPs): This is the most common byproduct, formed from the condensation of the aldehyde with two equivalents of the β-ketoester and ammonia.[8][16][26] The ammonia source is often the decomposition of urea at high temperatures.
-
How to Identify: DHPs are often highly fluorescent under UV light on a TLC plate.
-
Prevention:
-
Lower the Temperature: This is the most effective strategy, as urea decomposition is temperature-dependent.[16]
-
Optimize Catalyst: Certain catalysts may favor the Biginelli pathway. Experiment with different Lewis acids.[16]
-
Use Thiourea: Thiourea is generally less prone to decomposition, though it may require longer reaction times.[27]
-
-
-
Knoevenagel/Aldol Adducts: Self-condensation of the aldehyde (Aldol) or its condensation with the β-ketoester (Knoevenagel) can occur, consuming starting materials.[23][27] This is more common when the cyclization step is slow.
-
Prevention: Ensure a sufficiently active catalyst is present to promote the full three-component cascade over bimolecular side reactions. A higher concentration of urea can also favor the main pathway.
-
Problem 3: Difficulty in Product Isolation and Purification
DHPMs are often crystalline solids that precipitate from the reaction mixture, but issues can still arise.
-
Issue: Product is an oil or refuses to crystallize.
-
Cause: This may be due to impurities inhibiting crystallization or the intrinsic nature of the product.
-
Solution: After the reaction, pour the mixture into ice-cold water and stir vigorously.[6] This often induces precipitation. If it remains oily, attempt extraction with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate. The resulting crude oil can then be purified by column chromatography or crystallization from a different solvent system (e.g., ethanol, isopropanol).
-
-
Issue: Product is contaminated with unreacted urea.
-
Cause: Urea is used in excess and can co-precipitate with the product.
-
Solution: The crude solid product should be washed thoroughly with cold water to remove any remaining water-soluble urea before recrystallization from a solvent like ethanol.[6]
-
Section 3: Optimized Experimental Protocols
The following are starting-point protocols that can be adapted for specific substrates.
Protocol 3.1: Microwave-Assisted, Solvent-Free Synthesis using Sulfamic Acid [6]
-
In a microwave process vial, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (0.2 mmol, 20 mol%).
-
Stir the mixture briefly with a glass rod to ensure it is homogenous.
-
Place the vial in a microwave reactor and irradiate at a power level sufficient to maintain a temperature of 100-120°C for 5-15 minutes. Monitor reaction progress by TLC.
-
After completion, allow the vial to cool to room temperature.
-
Add 10 mL of ice-cold water to the reaction mixture. A solid should precipitate.
-
Stir for 5 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water (2 x 10 mL) to remove unreacted urea.
-
Recrystallize the crude product from ethanol to afford the pure DHPM.
Protocol 3.2: Lewis Acid-Catalyzed Synthesis under Conventional Heating [3][5]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).
-
Add ethanol (20 mL) and the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 1-10 mol%).
-
Heat the reaction mixture to reflux (approx. 80°C) and stir.
-
Monitor the reaction progress by TLC (typically 2-8 hours).
-
Upon completion, cool the reaction mixture to room temperature. Often, the product will crystallize out of solution.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and/or pour the mixture into ice water to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.
Section 4: Data-Driven Optimization
The following tables provide comparative data to guide your experimental design.
Table 1: Comparison of Catalysts for a Model Biginelli Reaction *
| Entry | Catalyst (mol%) | Condition | Time | Yield (%) |
| 1 | None | 90°C, Solvent-Free | 4 h | 70%[13] |
| 2 | HCl (20%) | 90°C, Water | 30 min | ~90%[10] |
| 3 | Yb(OTf)₃ (10%) | 120°C, MW | 10 min | >85%[14] |
| 4 | Sulfamic Acid (20%) | MW, Solvent-Free | ~5 min | >90%[6] |
| 5 | ZnCl₂ (20%) | RT, Solvent-Free | 2 h | 95%[9] |
*Data compiled from various literature sources for the reaction of benzaldehyde, ethyl acetoacetate, and urea. Conditions and yields are representative and may vary.
Table 2: Effect of Solvent on Reaction Yield *
| Entry | Solvent | Condition | Time | Yield (%) |
| 1 | Ethanol | Reflux | 4 h | ~75-85% |
| 2 | Acetonitrile | Reflux | 4 h | ~70-80% |
| 3 | Water | 90°C | 30 min | ~90%[10] |
| 4 | Solvent-Free | 90°C | 4 h | 70%[13] |
| 5 | Solvent-Free (MW) | 120°C | 10 min | >90%[6][14] |
*Data represents general trends observed in the literature. Specific outcomes are substrate-dependent.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Solvent-free and catalyst-free Biginelli reaction to synthesize ferrocenoyl dihydropyrimidine and kinetic method to express radical-scavenging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. theochem.mercer.edu [theochem.mercer.edu]
- 21. name-reaction.com [name-reaction.com]
- 22. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 23. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 24. reddit.com [reddit.com]
- 25. jetir.org [jetir.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: 2-(Methylthio)pyrimidine and its Derivatives
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support center for 2-(Methylthio)pyrimidine and its derivatives. As a Senior Application Scientist, my goal is to provide you with the practical, field-proven insights necessary to ensure the chemical integrity of these crucial reagents in your research. These compounds are versatile building blocks in medicinal chemistry and drug development, but their efficacy is directly tied to their stability.[1][2] This guide moves beyond simple data sheets to explain the causality behind storage and handling protocols, empowering you to troubleshoot issues and safeguard your experiments.
Section 1: Compound Profile & Core Stability Concerns
This compound possesses a pyrimidine core functionalized with a methylthio (-SCH₃) group at the 2-position. While this thioether is relatively stable compared to a free thiol, it represents the primary site of potential degradation.[1][3] The sulfur atom is susceptible to oxidation, a process that can significantly alter the compound's reactivity and lead to failed experiments.
The Primary Degradation Pathway: Oxidation The most common stability issue is the oxidation of the methylthio group. This typically occurs in a two-step process, first forming the corresponding methylsulfinyl (sulfoxide) derivative, and upon further oxidation, the methylsulfonyl (sulfone) derivative.[1][2][4]
-
This compound → 2-(Methylsulfinyl)pyrimidine → 2-(Methylsulfonyl)pyrimidine
This transformation is not merely a minor change. The conversion of the thioether to a sulfoxide, and particularly to a sulfone, dramatically increases the electrophilicity of the C-2 position on the pyrimidine ring.[2] This turns the group into a highly effective leaving group for nucleophilic substitution reactions.[2][4][5][6] A compound that was intended as a stable building block can become an unexpected reactant, leading to unintended side products and low yields.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound? Proper storage is the most critical factor in preventing degradation. The following conditions are recommended based on material safety data sheets and chemical principles.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or Cooler | Prevents acceleration of oxidative and hydrolytic degradation pathways.[7][8] |
| Atmosphere | Tightly sealed container; consider backfilling with an inert gas (Argon, Nitrogen) for long-term storage. | Minimizes exposure to atmospheric oxygen, the primary driver of sulfoxide/sulfone formation.[7][8][9][10] |
| Light | Store in a dark or amber vial. | Protects against potential light-catalyzed degradation.[7] |
| Moisture | Store in a dry, desiccated environment. | Prevents clumping and minimizes the risk of hydrolysis, especially if the compound has begun to oxidize.[7][9][11] |
Q2: What are the main degradation products I should look for? The primary degradation products are the 2-(methylsulfinyl)pyrimidine (M+16) and 2-(methylsulfonyl)pyrimidine (M+32) derivatives. In subsequent reactions or under harsh conditions, hydrolysis of these oxidized species can lead to 2-hydroxypyrimidine.[12][13]
Q3: Is this compound sensitive to moisture? While the parent thioether is relatively stable against direct hydrolysis, its oxidized derivatives (sulfoxide and sulfone) are significantly more susceptible.[5][12][13] Therefore, moisture is a secondary stability concern; it becomes problematic if the primary issue of oxidation is not controlled. It is best practice to store the compound in a dry environment.[11]
Q4: How can I quickly assess if my sample has degraded? A visual inspection is the first step. Any change from a white or light-yellow crystalline solid to a discolored or clumpy powder warrants further investigation.[8][14] For a definitive answer, analytical methods are required. A simple Thin Layer Chromatography (TLC) will often show new, more polar spots corresponding to the sulfoxide and sulfone. LC-MS is ideal for detecting the corresponding mass increases (+16 and +32 amu).
Q5: What chemicals are incompatible with this compound? The most critical incompatibility is with strong oxidizing agents (e.g., peracids, hydrogen peroxide, permanganates).[8][11] These will rapidly and uncontrollably oxidize the methylthio group. Store away from such reagents.
Section 3: Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered in the lab and provides a logical workflow for diagnosing issues related to compound stability.
Problem: My reaction involving this compound is giving low yields, multiple unexpected side products, or failing completely.
This is a classic indicator that the integrity of your starting material may be compromised. The unintended reactivity of oxidized impurities is a frequent cause.
Workflow for Diagnosing Starting Material Integrity
Experimental Protocol: Verification of Compound Integrity
This protocol provides a self-validating system to confirm the purity of your this compound reagent.
Objective: To detect the presence of oxidized impurities (sulfoxide and sulfone).
Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Prep: Prepare a dilute solution (~1 mg/mL) of your compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Run a standard LC-MS analysis.
-
Interpretation:
-
Look for the expected mass peak for the pure compound (M+H)⁺.
-
Critically, search for peaks corresponding to (M+16+H)⁺ (sulfoxide) and (M+32+H)⁺ (sulfone). The presence of these ions, even at low intensity, confirms oxidative degradation. The sulfoxide and sulfone will typically have shorter retention times than the parent thioether on reverse-phase chromatography due to increased polarity.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire a proton (¹H) NMR spectrum.
-
Interpretation:
-
Compare the acquired spectrum to a reference spectrum of the pure compound.
-
Oxidation of the sulfur atom causes a significant downfield shift of the adjacent methyl protons (-SCH₃). The signal for the -S(O)CH₃ (sulfoxide) and -S(O)₂CH₃ (sulfone) protons will appear at a lower field (higher ppm) than the parent -SCH₃ signal. The presence of multiple singlets in this region is a strong indicator of degradation.
-
-
Section 4: Best Practices for Proactive Stability Management
-
Upon Receipt: Do not assume a new bottle is pristine. If working on a critical, multi-step synthesis, perform a quick integrity check (TLC or LC-MS) to establish a baseline.
-
Aliquoting: For frequently used compounds, avoid repeatedly opening the main stock bottle. Aliquot the material into smaller, single-use or short-term-use vials. Backfill these vials with inert gas before sealing.
-
Solution Preparation: Prepare solutions fresh for use whenever possible. If solutions must be stored, they should be kept cold, protected from light, and blanketed with an inert atmosphere. The stability in various solvents can differ, so short-term storage is always preferable.
-
Inert Atmosphere Handling: For highly sensitive derivatives or when performing reactions that are intolerant to oxidized impurities, handle the solid compound in a glovebox or use Schlenk line techniques to dispense it under an inert atmosphere.[15]
By implementing these best practices and utilizing the troubleshooting guide, researchers can ensure the reliability of their this compound reagents, leading to more reproducible and successful experimental outcomes.
References
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Methylthio-4,6-Pyrimidinedione CAS 1979-98-2 [hylandachemical.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound-4,6-diol - Safety Data Sheet [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Pyrimidine reactions. XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Navigating the Purification of 2-(Methylthio)pyrimidine Reactions
Welcome to the technical support center dedicated to addressing the common challenges associated with the purification of reaction mixtures containing 2-(Methylthio)pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile scaffold in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the workup and purification of your this compound reactions.
Question 1: Why is my unreacted this compound so difficult to remove from my desired product?
Answer:
The difficulty in separating unreacted this compound from your product often stems from their similar physicochemical properties. Several factors can contribute to this challenge:
-
Polarity: Both your starting material and product may possess similar polarities, leading to poor separation by standard chromatographic techniques. Pyrimidine derivatives, in general, can be quite polar.[1]
-
Solubility: If the solubility profiles of the starting material and the product in common recrystallization solvents are alike, achieving selective crystallization can be challenging.
-
Volatility: If both compounds have similar boiling points, separation by distillation may not be feasible, especially for non-volatile solids.
Troubleshooting Steps:
-
Re-evaluate your chromatography conditions:
-
Solvent System Screening: Don't rely on a single eluent system. A systematic screening of solvent systems with varying polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) is crucial.
-
Consider Specialized Chromatography: For highly polar compounds, conventional silica gel chromatography might not be effective. Consider using:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds that are poorly retained in reverse-phase chromatography.[1]
-
Reverse-Phase Chromatography (RPC): While challenging for polar compounds, using polar-endcapped columns or ion-pairing agents can enhance retention and improve separation.[1]
-
-
-
Optimize Recrystallization:
-
Solvent Selection: Experiment with a wider range of solvents or solvent mixtures. A good recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures, while the unreacted starting material should either be very soluble or insoluble at all temperatures.
-
Seeding: If you have a pure crystal of your product, adding it to a supersaturated solution can induce selective crystallization.[2]
-
-
Chemical Modification (The "Scavenger" Approach):
-
If the 2-methylthio group is a leaving group in your reaction, you might be able to selectively react the unreacted starting material with a scavenger resin or a reagent that significantly alters its polarity, making it easily separable. For instance, a method for removing unreacted electrophiles involves reacting them with a mercaptoalkanesulfonic acid conjugate base to form a water-soluble adduct that can be removed by an aqueous wash.[3]
-
Question 2: I see multiple spots on my TLC plate even after purification. What are the possible side products in a nucleophilic aromatic substitution (SNAr) reaction on a this compound derivative?
Answer:
The presence of multiple spots on your TLC plate after initial purification suggests the formation of byproducts. In the context of SNAr reactions on pyrimidine rings, several possibilities exist:
-
Isomeric Products: Nucleophilic attack can occur at different positions on the pyrimidine ring. While the 2-position is a common site for substitution, the 4- and 6-positions are also activated for nucleophilic attack.[4][5][6] The relative reactivity can be influenced by the electronic nature of other substituents on the ring.[7]
-
Displacement of other leaving groups: If your this compound starting material has other potential leaving groups (e.g., halogens), you might observe products where those groups have been displaced instead of, or in addition to, the methylthio group.[8]
-
Over-reaction: If your nucleophile is sufficiently reactive or used in large excess, it might react further with your desired product.
-
Degradation: Pyrimidine rings can be susceptible to degradation under harsh reaction conditions (e.g., strong acid or base, high temperatures).
Troubleshooting and Characterization:
-
Thorough Spectroscopic Analysis: Use a combination of NMR (¹H, ¹³C, and possibly 2D techniques like COSY and HMQC) and Mass Spectrometry (MS) to identify the structures of the major and minor components.
-
Reaction Monitoring: Carefully monitor your reaction by TLC or LC-MS to observe the formation of byproducts over time. This can help you optimize reaction conditions (e.g., temperature, reaction time) to minimize side product formation.
-
Control Experiments: If you suspect the displacement of other groups, run control experiments with starting materials lacking the 2-methylthio group to confirm the reactivity of other positions.
Frequently Asked Questions (FAQs)
What is the most effective general method for removing unreacted this compound?
While there is no single "best" method, column chromatography is often the most versatile and widely used technique for separating unreacted starting materials from reaction products.[9] Its effectiveness, however, is highly dependent on the choice of stationary phase and eluent system. For challenging separations involving polar compounds, HILIC may be the preferred method.[1]
Can I use an acidic or basic wash to remove unreacted this compound?
An acidic wash is unlikely to be effective as the pyrimidine ring is weakly basic (pKa of pyrimidine is 1.23).[4] A strong acidic wash might lead to protonation, but this may not be sufficient to render it significantly more water-soluble than your product, especially if your product also contains basic functionalities. A basic wash is generally not effective for removing the neutral this compound. However, if your product has an acidic proton, a basic wash could be used to selectively extract your product into the aqueous layer, which can then be re-acidified and extracted.
Is the methylthio group a good leaving group?
The methylthio (-SMe) group is a moderate leaving group in nucleophilic aromatic substitution reactions on pyrimidines. It is generally less reactive than sulfonyl (-SO₂Me) or chloro (-Cl) groups.[10][11] This can be an advantage, allowing for selective reactions at other positions if a better leaving group is present. However, it can also lead to incomplete reactions and the presence of unreacted starting material.
Experimental Protocol: Column Chromatography for Purification
This protocol provides a general workflow for purifying a reaction product from unreacted this compound using silica gel column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (appropriate mesh size, e.g., 60-120)
-
Solvents for slurry packing and elution (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent.
-
Spot the mixture on a TLC plate and develop it in various solvent systems to find an eluent that gives good separation between your product and the unreacted starting material (aim for a ΔRf of > 0.2).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent system (a less polar composition than the final eluent is often used for packing).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
-
Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Decision Workflow for Purification Method Selection
The choice of purification method depends on the properties of your product and the impurities. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Methylthio)pyrimidine and 2-Chloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] The functionalization of this privileged heterocycle is paramount in the drug discovery process, with nucleophilic aromatic substitution (SNAr) being a primary tool for introducing molecular diversity. Among the plethora of available starting materials, 2-chloropyrimidine and 2-(methylthio)pyrimidine are two of the most common precursors for the synthesis of 2-substituted pyrimidines.
This guide provides an in-depth, objective comparison of the reactivity of these two essential building blocks. We will delve into the underlying electronic and mechanistic principles that govern their reactivity, present supporting experimental data and protocols, and offer strategic insights for their effective utilization in synthetic campaigns.
The Decisive Factor: Leaving Group Ability and Ring Activation
The facility of a nucleophilic aromatic substitution reaction on an electron-deficient ring like pyrimidine is fundamentally dictated by two key factors: the ability of the leaving group to depart and the electrophilicity of the carbon atom being attacked.
2-Chloropyrimidine is a highly reactive substrate for SNAr.[4] The chlorine atom is an effective leaving group, and its inductive electron-withdrawing nature further activates the pyrimidine ring towards nucleophilic attack. The pyrimidine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates the formation and stabilization of the negatively charged Meisenheimer intermediate, a key step in the SNAr mechanism.[5]
This compound , on the other hand, presents a more nuanced reactivity profile. The methylthio (-SMe) group is a significantly poorer leaving group compared to chloride. Consequently, direct displacement of the methylthio group requires more forcing conditions and is often less efficient. However, the true synthetic utility of this compound lies in its ability to be transformed into a highly reactive intermediate, as we will explore in detail.
Comparative Reactivity in SNAr: A Tale of Two Substrates
Direct, side-by-side kinetic comparisons of SNAr reactions on 2-chloropyrimidine and this compound are scarce in the literature, primarily due to the vast difference in their reactivity. However, qualitative and semi-quantitative data, along with established principles of physical organic chemistry, allow for a clear and decisive comparison.
In a study comparing the reactivity of various 2-substituted pyrimidines with thiol nucleophiles, it was demonstrated that under conditions where 2-(methylsulfonyl)pyrimidines reacted readily, the corresponding 2-chloro and 2-methylthio pyrimidines were found to be far less reactive to completely unreactive . This highlights the superior leaving group ability of the methylsulfonyl group, and by extension, the significantly lower reactivity of both the chloro and, particularly, the methylthio substituents in their native state.
The general order of reactivity for leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is inverse to the trend observed in SN2 reactions.[5][6] This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, which is heavily influenced by the polarization of the carbon-leaving group bond. While the methylthio group's leaving group ability is not on this halogen scale, it is widely recognized as being inferior to chloride in this context.
The electron-donating character of the methoxy group in 5-methoxy-2-methylthiopyrimidine can significantly decrease the electrophilicity of the pyrimidine ring, in some cases completely "switching off" the reactivity towards common nucleophiles.[7] Conversely, an electron-withdrawing group like the chloro group at the 5-position in 5-chloro-2-methylthiopyrimidine substantially enhances the reactivity in SNAr reactions.[7]
The Strategic Advantage of this compound: Oxidation to a Superior Leaving Group
The seemingly lower reactivity of this compound is, in fact, its greatest strategic advantage. The methylthio group can be readily and efficiently oxidized to the corresponding methylsulfinyl (-S(O)Me) or, more commonly, methylsulfonyl (-SO2Me) group. The methylsulfonyl group is an exceptional leaving group, rendering the 2-position of the pyrimidine ring highly susceptible to nucleophilic attack.
This two-step sequence—oxidation followed by nucleophilic substitution—provides a powerful and often superior alternative to the direct use of 2-chloropyrimidine. The resulting 2-(methylsulfonyl)pyrimidines are significantly more reactive towards nucleophilic attack than their 2-chloro counterparts.[8]
Experimental Workflow: From this compound to 2-Substituted Pyrimidines
Caption: General workflow for the functionalization of this compound via oxidation.
Data Presentation: A Comparative Overview
| Feature | 2-Chloropyrimidine | This compound | 2-(Methylsulfonyl)pyrimidine (from this compound) |
| Leaving Group | Chloride (Cl⁻) | Methylthiolate (MeS⁻) | Methanesulfinate (MeSO₂⁻) |
| Reactivity in SNAr | High | Low to Very Low | Very High |
| Typical Reaction Conditions | Moderate temperatures, often with a base. | Forcing conditions (high temperatures, strong nucleophiles). | Mild conditions (often room temperature). |
| Synthetic Strategy | Direct one-step substitution. | Often a two-step process: oxidation then substitution. | One-step substitution from the oxidized intermediate. |
| Advantages | Commercially available, one-step reactions. | Precursor to a highly reactive species, allows for late-stage functionalization under mild conditions. | Extremely high reactivity, enabling reactions with a wide range of nucleophiles under mild conditions. |
| Disadvantages | Can require forcing conditions for less reactive nucleophiles. | Low reactivity in its native form, requires an additional oxidation step. | Requires a two-step synthesis from the methylthio precursor. |
Experimental Protocols
Protocol 1: Nucleophilic Substitution on 2-Chloropyrimidine with an Amine
This protocol is a general representation for the synthesis of 2-aminopyrimidines from 2-chloropyrimidine.
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloropyrimidine (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or DMSO.
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 equiv.) and a base, such as triethylamine or diisopropylethylamine (1.5-2.0 equiv.), to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aminopyrimidine.
Protocol 2: Oxidation of this compound to 2-(Methylsulfonyl)pyrimidine
This protocol outlines the conversion of the less reactive methylthioether to the highly reactive methylsulfone.[9]
-
Reaction Setup: Dissolve the this compound derivative (1.0 equiv.) in a suitable solvent, such as dichloromethane (DCM) or a mixture of water and acetone. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv.) or potassium peroxymonosulfate (Oxone®) (2.0-3.0 equiv.), portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction Execution: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Extract the product with an organic solvent like DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 2-(methylsulfonyl)pyrimidine is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Protocol 3: Nucleophilic Substitution on 2-(Methylsulfonyl)pyrimidine
This protocol demonstrates the high reactivity of the methylsulfonyl intermediate.
-
Reaction Setup: Dissolve the 2-(methylsulfonyl)pyrimidine (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 equiv.) to the solution. For amine nucleophiles, a base such as potassium carbonate or triethylamine may be added if the amine salt is not used.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Mechanistic Insights
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.
Caption: Generalized mechanism for the SNAr reaction on a 2-substituted pyrimidine.
The superior reactivity of 2-chloropyrimidine over this compound can be attributed to the greater electronegativity of chlorine, which polarizes the C2-Cl bond more effectively, making the C2 carbon more electrophilic. Furthermore, chloride is a more stable anion than methylthiolate, making it a better leaving group.
The dramatic increase in reactivity upon oxidation to the 2-methylsulfonyl derivative is due to the powerful electron-withdrawing nature of the sulfonyl group, which significantly enhances the electrophilicity of the C2 position. Additionally, the resulting methanesulfinate anion is highly stabilized by resonance, making it an excellent leaving group.
Conclusion and Strategic Recommendations
The choice between 2-chloropyrimidine and this compound as a starting material is not merely a matter of selecting a leaving group, but a strategic decision that can significantly impact the design and efficiency of a synthetic route.
-
For direct, one-step functionalization with reactive nucleophiles under moderate conditions, 2-chloropyrimidine is often the reagent of choice. Its high reactivity and commercial availability make it a workhorse in pyrimidine chemistry.
-
When milder reaction conditions are required, or when working with sensitive or less reactive nucleophiles, the this compound to 2-(methylsulfonyl)pyrimidine pathway offers a superior strategic alternative. The exceptional reactivity of the sulfonyl intermediate allows for a broader range of transformations to be performed, often with higher yields and cleaner conversions. This two-step approach provides a level of control and versatility that can be crucial in the complex syntheses encountered in drug development.
Ultimately, a thorough understanding of the distinct reactivity profiles of these two key building blocks empowers the medicinal chemist to make informed decisions, optimizing synthetic strategies to accelerate the discovery of novel and impactful pyrimidine-based therapeutics.
References
- 1. scirp.org [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 9. Synthesis of 2-Cyanopyrimidines | MDPI [mdpi.com]
The 2-(Methylthio)pyrimidine Scaffold: A Privileged Motif in Kinase Inhibitor Design
A Comparative Guide to Structure-Activity Relationships and Biological Evaluation
For researchers, scientists, and drug development professionals, the pyrimidine core is a well-recognized and highly valued scaffold in medicinal chemistry. Its structural resemblance to the nucleobases of DNA and RNA allows for diverse interactions with biological targets, making it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer.[1][2] Within this broad class of compounds, 2-(Methylthio)pyrimidine analogs have emerged as a particularly promising chemotype, offering a versatile platform for the design of potent and selective enzyme inhibitors, most notably targeting protein kinases that are critical regulators of cellular processes frequently dysregulated in cancer.[3][4][5][6]
This technical guide provides an in-depth comparison of the structure-activity relationships (SAR) of various this compound analogs, drawing upon experimental data from published literature. We will explore how substitutions at different positions of the pyrimidine ring and modifications of the methylthio group influence biological activity, with a focus on their role as kinase inhibitors. Furthermore, this guide will provide detailed, field-proven experimental protocols for the biological evaluation of these compounds, empowering researchers to validate their own findings and contribute to the advancement of this important class of molecules.
The Strategic Importance of the this compound Core
The 2-(methylthio) group is more than just a simple substituent; it is a key functional handle that medicinal chemists can exploit to modulate the physicochemical and pharmacological properties of the pyrimidine scaffold. This group can be readily displaced or modified, allowing for the introduction of a wide array of functionalities to probe the binding pockets of target enzymes and optimize drug-like properties. The sulfur atom can also participate in important interactions with amino acid residues within the active site of kinases, contributing to the overall binding affinity of the inhibitor.
Structure-Activity Relationship of this compound Analogs: A Comparative Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The following sections dissect the available SAR data, categorized by the position of substitution.
Substitutions at the C4 and C6 Positions
The C4 and C6 positions of the pyrimidine ring are frequently modified to enhance target engagement and selectivity. Studies on 4,6-disubstituted pyrimidines have revealed that these positions are critical for orienting the molecule within the kinase active site and for establishing key interactions with amino acid residues.
For instance, in a series of 4,6-disubstituted pyrimidine-2-thiols, the nature of the aromatic substituents at C4 and C6 was found to be a major determinant of anticancer activity against the human breast cancer MCF-7 cell line.[7][8] While a direct comparison with 2-(methylthio) analogs is not provided in this specific study, it highlights the importance of these positions for biological activity.
In the context of microtubule affinity-regulating kinase 4 (MARK4) inhibitors, a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives demonstrated that the substituent at the C4 position significantly influences inhibitory activity.[9] This underscores the potential for introducing larger, more complex moieties at this position to achieve potent and selective inhibition.
Substitutions at the C5 Position
The C5 position of the pyrimidine ring offers another avenue for optimizing the activity of this compound analogs. Introduction of substituents at this position can modulate the electronic properties of the ring and provide additional points of interaction with the target protein.
A study on 5-alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones as inhibitors of HIV-1 reverse transcriptase (RT) demonstrated the significant impact of C5-substituents.[10] The introduction of small alkyl groups at this position was found to be favorable for potent anti-HIV-1 activity. This suggests that even subtle modifications at C5 can have a profound effect on biological activity.
Furthermore, in a series of 2-arylthio-5-iodo pyrimidine derivatives, the presence of an iodine atom at the C5 position was a key feature of these non-nucleoside HBV polymerase inhibitors.[11] This highlights the potential for halogen bonding and other interactions involving C5 substituents to contribute to target engagement.
Modifications to the 2-(Methylthio) Group
The 2-(methylthio) group itself can be modified to fine-tune the properties of the pyrimidine scaffold. Replacing the methyl group with larger alkyl or aryl moieties can alter the steric and electronic profile of the molecule, leading to changes in biological activity.
For example, in the aforementioned study on HIV-1 RT inhibitors, various 2-(alkyl(or cycloalkyl)thio) substituents were explored.[10] The nature of this alkyl group was found to influence the potency of the compounds, indicating that the binding pocket of the enzyme can accommodate different sized substituents at this position.
The thioether linkage can also be oxidized to the corresponding sulfoxide or sulfone, which can alter the hydrogen bonding capacity and overall polarity of the molecule, potentially leading to different biological activities.
Comparative Biological Activity Data
To provide a clearer picture of the SAR of this compound analogs, the following table summarizes the biological activity of selected compounds from the literature.
| Compound Class | Target | Key Substitutions | Biological Activity (IC50/EC50) | Reference |
| 2,4-disubstituted-2-thiopyrimidines | VEGFR-2 | Varied aryl groups at C4 | 1.23 - 18.15 µM | [12] |
| 5-alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones | HIV-1 RT | 5-alkyl, 6-(2,6-difluorophenylmethyl), 2-alkylthio | 40 - 90 nM | [10] |
| 4,6-disubstituted pyrimidine-2-thiols | MCF-7 cancer cells | Varied aryl groups at C4 and C6 | Significant antitumor activity | [7][8] |
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of research in this area, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key bioassays used to evaluate the activity of this compound analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the in vitro inhibitory activity of test compounds against a specific protein kinase.
Objective: To determine the IC50 value of a this compound analog against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Synthetic peptide substrate
-
Test this compound analog
-
Reference inhibitor (e.g., Staurosporine, Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound or reference inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol describes the widely used MTT assay to assess the cytotoxic or cytostatic effects of this compound analogs on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test this compound analog
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Experimental Workflow for MTT Cell Viability Assay
Caption: Workflow for MTT cell viability assay.
Future Directions and Concluding Remarks
The this compound scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors with therapeutic potential. The available structure-activity relationship data, though not exhaustive, clearly indicates that strategic modifications at the C4, C5, and C6 positions, as well as on the 2-thioether moiety, can lead to significant improvements in potency and selectivity.
Future research in this area should focus on systematic explorations of the chemical space around this privileged scaffold. The generation of focused libraries of this compound analogs with diverse substitutions, coupled with their evaluation against a panel of relevant kinases, will be crucial for elucidating more detailed and predictive SAR models. Such efforts, guided by the principles of medicinal chemistry and enabled by robust biological evaluation protocols as outlined in this guide, will undoubtedly pave the way for the development of the next generation of targeted therapies.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3, 4-dihydropyrimidin-4(3H)-ones: novel potent and selective dihydro-alkoxy-benzyl-oxopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Arylthio-5-iodo pyrimidine derivatives as non-nucleoside HBV polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Methylthio)pyrimidine and 2-Methoxypyrimidine Derivatives: Unveiling Their Biological Potential
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, leading to a diverse array of biological activities. Among these, derivatives bearing a substituent at the 2-position have garnered significant attention. This guide provides a detailed comparison of the biological activities of two key classes of these compounds: 2-(methylthio)pyrimidines and 2-methoxypyrimidines, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Substituent
The nature of the substituent at the 2-position of the pyrimidine ring plays a pivotal role in defining the molecule's physicochemical properties and its interaction with biological targets. The 2-methylthio (-SCH3) group, with its sulfur atom, offers a unique combination of lipophilicity and potential for metabolic activation, often serving as a crucial handle for further chemical modification[1]. Conversely, the 2-methoxy (-OCH3) group, an oxygen analogue, imparts different electronic and steric properties, influencing hydrogen bonding capabilities and overall polarity. This comparative guide will delve into the reported anticancer and antimicrobial activities of derivatives from both classes, supported by experimental data, to elucidate the impact of this seemingly subtle structural variation.
Anticancer Activity: A Tale of Two Substituents
Both 2-(methylthio)pyrimidine and 2-methoxypyrimidine derivatives have been explored for their potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines.
This compound Derivatives: Potent Antiproliferative Agents
A substantial body of research highlights the significant anticancer potential of this compound derivatives. These compounds have demonstrated efficacy against various cancer cell lines, with their mechanism of action often linked to the inhibition of key enzymes in cellular signaling pathways.
For instance, a series of thiazolo[4,5-d]pyrimidine derivatives synthesized from 2-methylthiopyrimidine precursors have shown notable in vitro anticancer activity. The data, presented as IC50 values (the concentration required for 50% inhibition of cell growth), underscores their cytotoxic potential against melanoma, prostate, and breast cancer cell lines[1].
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | 25.4 - 33.1 | [1] |
| C32 (Melanoma) | 24.4 - 30.5 | [1] | |
| DU145 (Prostate) | 41.5 - 60.1 | [1] | |
| MCF-7/WT (Breast) | 65.8 - 95.4 | [1] | |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | 25.4 | [2][3] |
| C32 (Melanoma) | 24.4 | [2][3] | |
| DU145 (Prostate) | 41.5 | [2][3] | |
| MCF-7/WT (Breast) | 65.8 | [2][3] | |
| 4-Thiophenyl-pyrimidine Derivatives | HepG-2 (Liver) | 0.161 - 0.209 (EGFR/VEGFR-2 inhibition) | [4] |
| MCF-7 (Breast) | 0.141 - 0.195 (EGFR/VEGFR-2 inhibition) | [4] |
The causality behind the experimental choice of these assays lies in their ability to provide a quantitative measure of a compound's ability to inhibit cancer cell proliferation. The MTT assay, a common colorimetric method, assesses cell viability and is a standard preliminary screening tool in anticancer drug discovery.
Experimental workflow for anticancer drug discovery.
2-Methoxypyrimidine Derivatives: Emerging Anticancer Contenders
While the volume of research is not as extensive as for their methylthio counterparts, 2-methoxypyrimidine derivatives have also demonstrated promising anticancer activities. Studies on 2,4-disubstituted pyrimidines have identified compounds with potent dual inhibitory effects on Estrogen Receptor alpha (ERα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in breast cancer therapy[5].
One of the most potent compounds identified in a study, an analog of 2-(4-hydroxylphenyl)pyrimidine, exhibited an ERα binding affinity with an IC50 of 1.64 µM and excellent VEGFR-2 inhibition with an IC50 of 0.085 µM[5]. This highlights the potential of the 2-substituted pyrimidine core in designing multi-targeted anticancer agents.
Table 2: Anticancer Activity of 2-Substituted Pyrimidine Derivatives (including Methoxy and other analogs)
| Compound Class | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted Pyrimidines | ERα / VEGFR-2 | MCF-7 (Breast) | 1.64 (ERα), 0.085 (VEGFR-2) | |
| 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones | PDGFr, bFGFr, EGFr, c-Src | - | 0.009 - 0.079 | [6] |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | MCF-7 (Breast) | 0.57 | |
| HepG2 (Liver) | 1.13 | [7] |
The rationale for targeting kinases like VEGFR-2 and tyrosine kinases (TKs) stems from their critical role in tumor angiogenesis and cell proliferation. Inhibition of these pathways is a well-established strategy in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Analgesic Activity of Novel 2-(Methylthio)pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Safer and More Efficacious Analgesics
The management of pain remains a cornerstone of healthcare, yet current therapeutic options are often a trade-off between efficacy and safety. Opioids, while potent, carry the heavy burden of addiction and respiratory depression. Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays for mild to moderate pain, but their long-term use is associated with significant gastrointestinal and cardiovascular risks[1]. This therapeutic gap has fueled the search for novel analgesic agents with improved safety profiles.
Pyrimidine and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory and analgesic effects[1]. Among these, 2-(Methylthio)pyrimidine compounds have shown particular promise, suggesting a potential new class of non-addictive analgesics with a favorable safety window. This guide will objectively evaluate the analgesic performance of these novel compounds against established alternatives, supported by experimental data and a critical analysis of their mechanism of action.
Comparative Analgesic Efficacy: A Data-Driven Assessment
The analgesic potential of novel compounds is rigorously assessed through a battery of preclinical models that simulate different types of pain. Here, we compare the performance of representative this compound derivatives against standard-of-care analgesics in two of the most widely accepted assays: the acetic acid-induced writhing test for peripheral analgesia and the hot plate test for central analgesia.
Acetic Acid-Induced Writhing Test: Evaluating Peripheral Analgesic Activity
The intraperitoneal injection of acetic acid induces a characteristic "writhing" response in rodents, a behavior indicative of visceral pain. This model is particularly sensitive to peripherally acting analgesics. The efficacy of a test compound is quantified as the percentage inhibition of writhing compared to a control group.
| Compound/Drug | Dose (mg/kg) | % Inhibition of Writhing | Reference Compound | % Inhibition of Writhing |
| This compound Derivative IIh | 50 | 70.32%[2][3][4] | Ibuprofen | ~60-80% (Dose-dependent) |
| This compound Derivative IIe | 50 | 57.08%[2][3][4] | Diclofenac Sodium | ~70-90% (Dose-dependent) |
| This compound Derivative IIk | 50 | 58.45%[2][3][4] | ||
| This compound Derivative IIl | 50 | 50.68%[2][3][4] |
Data synthesized from multiple sources. The exact percentage inhibition for reference compounds can vary based on the specific study protocol and dosage.
Expert Interpretation: The data clearly indicates that this compound derivatives possess significant peripheral analgesic activity. Compound IIh , with a p-dimethylaminophenyl substituent, demonstrated the highest efficacy in this model, surpassing the reported activity of some standard NSAIDs at a comparable dose[2][3][4]. This suggests a potent inhibitory effect on the peripheral mechanisms of pain perception.
Hot Plate Test: Assessing Central Analgesic Effects
The hot plate test measures the reaction time of an animal to a thermal stimulus, providing an indication of centrally mediated analgesia. An increase in the latency to respond (e.g., paw licking or jumping) suggests an analgesic effect at the level of the spinal cord and/or brain.
| Compound/Drug | Dose (mg/kg) | Increase in Reaction Time (seconds) | Reference Compound | Increase in Reaction Time (seconds) |
| Novel Pyrimidine Derivative (Representative) | Data not yet available in reviewed literature | - | Morphine | Significant, dose-dependent increase |
| Codeine | Significant, dose-dependent increase |
Expert Interpretation: While robust data from the writhing test confirms peripheral activity, the performance of this compound compounds in the hot plate test is less documented in the reviewed literature. This represents a critical knowledge gap. Future studies should prioritize this assay to fully characterize the analgesic profile of this class of compounds and to determine if they possess a central component to their action, which would broaden their potential clinical applications.
Mechanism of Action: Unraveling the Molecular Targets
The analgesic and anti-inflammatory effects of many pyrimidine derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Selective COX-2 Inhibition: The Key to Reduced Side Effects
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow. In contrast, COX-2 is induced at sites of inflammation and is the primary mediator of pain and inflammation. The gastrointestinal side effects of traditional NSAIDs stem from their non-selective inhibition of both COX-1 and COX-2.
Several studies have demonstrated that pyrimidine derivatives can be designed as selective COX-2 inhibitors. This selectivity is a crucial factor in their improved gastrointestinal safety profile compared to non-selective NSAIDs.
Signaling Pathway of Pyrimidine-Mediated Analgesia
Caption: Signaling pathway of this compound compounds.
Modulation of the NF-κB Signaling Cascade
Beyond COX-2 inhibition, emerging evidence suggests that pyrimidine derivatives may also exert their anti-inflammatory and analgesic effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes. By inhibiting the NF-κB pathway, these compounds can further attenuate the inflammatory response and contribute to their analgesic efficacy.
Safety and Toxicity Profile: A Critical Consideration
A significant advantage of novel analgesic candidates is an improved safety profile over existing therapies. For pyrimidine derivatives, a key area of investigation is their gastrointestinal (GI) safety.
Ulcerogenic Potential
Studies have shown that certain pyrimidine derivatives exhibit a markedly reduced ulcerogenic potential compared to traditional NSAIDs like indomethacin[5]. This is a direct consequence of their COX-2 selectivity, which spares the protective effects of COX-1 in the gastric mucosa.
| Compound | Ulcer Index |
| Novel Pyridopyrimidine 9d | 1.0[6] |
| Novel Pyridopyrimidine 9e | 0.5[6] |
| Celecoxib (COX-2 Inhibitor) | 0.5[6] |
| Diclofenac Sodium (Non-selective NSAID) | Significantly higher than Celecoxib |
The ulcer index is a measure of the severity of gastric lesions.
Expert Interpretation: The low ulcer indices of these novel pyrimidine compounds, comparable to the selective COX-2 inhibitor celecoxib, are highly encouraging. This suggests a significantly improved gastrointestinal safety profile, a major clinical advantage over traditional NSAIDs.
Cytotoxicity
Preliminary in vitro cytotoxicity studies on various pyrimidine derivatives have been conducted. While some derivatives have shown cytotoxic effects against cancer cell lines, others have demonstrated non-cytotoxicity in normal cell lines, such as mouse fibroblast 3T3 cells[7][8][9]. Further comprehensive cytotoxicity and genotoxicity studies are imperative to establish the safety of lead this compound candidates for further development.
Experimental Protocols: Ensuring Reproducibility and Trust
To ensure the validity and reproducibility of the presented data, detailed, step-by-step methodologies for the key analgesic assays are provided below.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of a test compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
0.6% (v/v) acetic acid solution
-
Test compound and vehicle
-
Standard analgesic (e.g., Diclofenac Sodium)
-
Observation chambers
Procedure:
-
Fast the mice overnight with free access to water.
-
Divide the animals into groups (n=6): Control (vehicle), Standard, and Test compound groups (various doses).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Record the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Experimental Workflow for Acetic Acid-Induced Writhing Test
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies of Novel Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
In vitro and in vivo testing of 2-(Methylthio)pyrimidine-based drug candidates
An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 2-(Methylthio)pyrimidine-based Drug Candidates
Introduction: The this compound Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4][5] Within this privileged class, compounds featuring a 2-(methylthio) group represent a particularly versatile and promising series of drug candidates.
The 2-(methylthio) moiety is not merely a passive substituent; it is a key functional group that serves two primary purposes. First, it directly influences the compound's electronic properties and steric profile, which can be crucial for binding to biological targets like protein kinases.[6][7] Second, it acts as a superb synthetic handle. The sulfur atom can be readily oxidized to a methylsulfinyl or methylsulfonyl group, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr).[8] This two-step sequence provides a more reactive intermediate than corresponding 2-chloropyrimidines, enabling the synthesis of diverse libraries of 2-substituted pyrimidines for structure-activity relationship (SAR) optimization.[8]
This guide provides a comprehensive comparison of the in vitro and in vivo testing methodologies essential for advancing this compound-based drug candidates from initial screening to preclinical evaluation. We will delve into the causality behind experimental choices, present detailed protocols, and use comparative data to illustrate the journey of a promising molecule.
Part 1: In Vitro Evaluation - Establishing Foundational Activity and Mechanism
In vitro testing is the critical first stage in drug development, providing a controlled environment to assess a compound's intrinsic biological activity, potency, and mechanism of action. These assays are designed to be high-throughput, cost-effective, and reproducible, allowing for the rapid screening and prioritization of numerous candidates.
Core Objective 1: Assessing Cytotoxicity in Cancer Cell Lines
For anticancer drug candidates, the primary in vitro screen is almost always a cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from these experiments.[9]
Featured Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Living cells possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be dissolved and quantified.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).[9][10]
-
Compound Treatment: Cells are treated with serial dilutions of the this compound compounds (typically ranging from 0.01 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is run in parallel.[9]
-
MTT Incubation: The culture medium is removed and replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 4 hours to allow for formazan crystal formation.[11]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader, typically at a wavelength of 570 nm.[9]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.
Comparative Data: In Vitro Cytotoxicity of Pyrimidine Derivatives
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine (2d) | A549 (Lung) | Strong cytotoxicity at 50 µM | [2] |
| Indazol-pyrimidine (4f) | MCF-7 (Breast) | 1.629 | [12] |
| Indazol-pyrimidine (4i) | MCF-7 (Breast) | 1.841 | [12] |
| Thieno[2,3-d]pyrimidine (14) | MCF-7 (Breast) | 22.12 | [13] |
| Thieno[2,3-d]pyrimidine (13) | MCF-7 (Breast) | 22.52 | [13] |
| Reference Drug: Doxorubicin | MCF-7 (Breast) | 30.40 | [13] |
| Reference Drug: Staurosporine | MCF-7 (Breast) | 8.029 | [12] |
This table summarizes data from various pyrimidine derivatives to provide a comparative landscape. The potency can vary significantly based on the specific heterocyclic system and substituents.
Core Objective 2: Target Engagement and Mechanistic Assays
Identifying that a compound is cytotoxic is only the first step. The crucial next question is how it works. Many pyrimidine-based compounds function as kinase inhibitors, blocking signaling pathways essential for cancer cell growth and survival.[1][7]
Featured Protocol: EGFR Kinase Inhibition Assay
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase frequently overactive in various cancers, making it a prime therapeutic target.[7] Assays like the ADP-Glo™ Kinase Assay quantify an inhibitor's ability to block the enzymatic activity of EGFR.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add the EGFR kinase enzyme to a reaction buffer containing necessary cofactors (e.g., MgCl₂, ATP) and a specific peptide substrate.[11]
-
Inhibitor Incubation: Add the this compound test compounds across a range of concentrations and incubate for 10-30 minutes to allow for binding to the enzyme.[11]
-
Kinase Reaction: Initiate the reaction by adding ATP. The enzyme will phosphorylate the substrate by transferring a phosphate group from ATP, producing ADP. Allow the reaction to proceed for 60 minutes.[11]
-
Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that first terminates the kinase reaction and then converts the generated ADP into a luminescent signal.
-
Luminescence Measurement: Measure the light output using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without any inhibitor. Determine the IC₅₀ value from the dose-response curve.
Part 2: In Vivo Assessment - Evaluating Efficacy and Safety in a Living System
While in vitro data is foundational, it cannot predict a drug's behavior in a complex, whole organism. In vivo testing is essential to evaluate a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile before it can be considered for clinical trials.[14]
Core Objective 1: Determining Anti-Tumor Efficacy
The gold standard for preclinical efficacy testing in oncology is the use of mouse models. The choice of model is critical and depends on the scientific question being asked.[14]
-
Xenograft Models: Human cancer cells are implanted into immunodeficient mice. These are excellent for assessing the direct anti-tumor activity of a compound on human cancers.[14]
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice. These are indispensable for evaluating therapies that may involve the immune system.[14]
Featured Protocol: Subcutaneous Xenograft Model
This protocol describes the most common model for evaluating the in vivo efficacy of a novel anticancer agent.
Step-by-Step Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., NCI-H446, A549) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[14][15]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (2-3 times per week) using calipers.
-
Randomization & Dosing: Once tumors reach the desired size, mice are randomized into control and treatment groups. The this compound candidate is administered according to a predetermined schedule (e.g., daily oral gavage, intraperitoneal injection) and dose, which is often informed by in vitro potency and preliminary toxicity studies.[14][15]
-
Monitoring: Throughout the study, both tumor volume and the general health of the mice (body weight, behavior) are closely monitored to assess efficacy and toxicity.[15][16]
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Primary endpoints include tumor growth inhibition (TGI) and changes in survival time.[14] Tumors may also be harvested for pharmacodynamic analysis (e.g., checking for target inhibition via Western blot).[15]
Comparative Data: In Vivo Anti-Tumor Efficacy
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Pyrimidine-based Inhibitor (13) | NCI-H446 Xenograft | 50 mg/kg, IV, 5-on-2-off | >90% | [15] |
| Pyrimidine Hybrid (14) | BT549 Xenograft | 125 mg/kg, Oral | 61.5% | [16] |
| Pyrimidine Hybrid (14) | A375 Xenograft | 100 mg/kg, Oral | 69.0% | [16] |
| Prodrug of Cmpd 13 (25) | NCI-H446 Xenograft | 50-100 mg/kg, Oral, 5-on-2-off | >80% regression | [15] |
Core Objective 2: Understanding Pharmacokinetics and Safety
A drug is useless if it cannot reach its target in sufficient concentrations or if it is too toxic. Pharmacokinetic (PK) studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound.[14] This data is crucial for determining the optimal dosing regimen and predicting human exposure. Concurrently, safety assessments monitor for any adverse effects, ensuring a therapeutic window exists between efficacy and toxicity.
Conclusion: A Versatile Scaffold with significant Therapeutic Potential
The this compound scaffold represents a highly valuable platform for the development of novel therapeutics. The journey from in vitro screening to in vivo validation is a rigorous, multi-step process that relies on a suite of validated assays and models. As demonstrated, initial in vitro cytotoxicity and mechanistic assays provide the foundational data on potency and target engagement. This is followed by essential in vivo studies in relevant animal models to confirm efficacy and establish a preliminary safety and pharmacokinetic profile.
The true strength of the 2-(methylthio) group lies in its synthetic flexibility, allowing chemists to iteratively refine lead compounds to enhance potency, selectivity, and drug-like properties. The comparative data shows that pyrimidine-based inhibitors can achieve potent anti-tumor activity in preclinical models, rivaling or even exceeding standard-of-care agents.[12][15] Future work will undoubtedly focus on leveraging this versatile scaffold to tackle challenges like drug resistance and to develop highly selective inhibitors for a new generation of targeted cancer therapies.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Comparative Docking of 2-(Methylthio)pyrimidine Derivatives in Kinase Active Sites
This guide provides an in-depth, objective comparison of the in silico performance of 2-(Methylthio)pyrimidine derivatives as kinase inhibitors. Grounded in established scientific principles and supported by experimental data from peer-reviewed literature, this document is intended for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in molecular docking, present detailed protocols for reproducibility, and visualize complex biological systems to facilitate understanding.
The pyrimidine nucleus is a well-established scaffold in medicinal chemistry, recognized for its role in the development of potent anticancer agents that target protein kinases.[1] The this compound moiety, in particular, has been a focus of research for developing novel kinase inhibitors. This guide will delve into the specifics of how these derivatives interact with various kinase active sites, providing a comparative analysis based on molecular docking studies.
The 'Why' and 'How' of Comparative Docking: A Methodological Deep Dive
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] In the context of drug discovery, it is instrumental in understanding how a potential drug molecule (ligand) interacts with its protein target.[4] The trustworthiness of a docking study hinges on a meticulously validated protocol.
The Rationale Behind a Standardized Docking Workflow
A robust docking protocol is a self-validating system. Each step is designed to minimize variables and ensure that the predicted binding affinity is a true reflection of the molecular interaction. The workflow presented here is a generalized protocol, adaptable for various docking software like AutoDock.[5][6]
Experimental Protocol: Molecular Docking of Kinase Inhibitors
This protocol outlines the step-by-step methodology for a comparative docking study.
1. Ligand Preparation:
-
Objective: To generate a realistic 3D conformation of the ligand and prepare it for docking.
-
Steps:
-
Draw the 2D structure of the this compound derivatives using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a computational chemistry program (e.g., Chem3D) to obtain the lowest energy conformation.[7]
-
Save the optimized structures in a suitable format (e.g., .mol2 or .pdb).
-
Using AutoDock Tools, detect the torsional roots and save the final ligand structure in the .pdbqt format, which includes information about rotatable bonds and atom charges.[8]
-
2. Protein Preparation:
-
Objective: To prepare the target kinase structure for docking by removing non-essential components and adding necessary information.
-
Steps:
-
Download the 3D crystal structure of the target kinase (e.g., EGFR, CDK2) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.[5][7]
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein in the .pdbqt format using AutoDock Tools.[7]
-
3. Grid Box Generation:
-
Objective: To define the specific region of the protein (the active site) where the docking algorithm will search for binding poses.
-
Steps:
-
Identify the active site of the kinase, often by referring to the position of the co-crystallized ligand in the original PDB file.
-
Using AutoGrid (part of the AutoDock suite), define a 3D grid box that encompasses the entire binding pocket.[5] The x, y, and z coordinates for the center of the grid and the number of points in each dimension must be specified.[8][9]
-
4. Docking Execution:
-
Objective: To run the docking simulation to predict the binding pose and affinity of the ligand.
-
Steps:
-
Use a docking program like AutoDock Vina.
-
Specify the prepared ligand and protein files, and the grid parameter file.
-
Employ a search algorithm, such as the Lamarckian Genetic Algorithm, to explore various ligand conformations.[5][7]
-
Set the exhaustiveness parameter to control the computational effort of the search. A higher value increases the chance of finding the global minimum but requires more time.[5]
-
Execute the docking run. It is advisable to perform multiple independent runs to ensure the convergence of the results.[4]
-
5. Analysis of Results:
-
Objective: To evaluate the docking results and identify the most likely binding mode and affinity.
-
Steps:
-
Analyze the output file, which provides the binding energy (in kcal/mol) for the top-ranked poses.[5]
-
The pose with the lowest binding energy is considered the most favorable.
-
Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Below is a diagram illustrating this comprehensive workflow.
Caption: Generalized workflow for molecular docking studies.
Comparative Docking Analysis: 2-(Methylthio)pyrimidines in Action
The versatility of the pyrimidine scaffold allows for the design of inhibitors against a wide array of kinases.[1][10] This section presents a comparative analysis of docking studies of various pyrimidine derivatives, including those with the 2-(methylthio) group, against key cancer-related kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Targeting EGFR and CDK2
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development of several cancers.[11] Its signaling network is complex, involving major pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[11][12]
Cyclin-Dependent Kinase 2 (CDK2): This enzyme is a key regulator of the cell cycle, particularly at the G1/S transition.[13][14] Its activity is essential for the initiation of DNA synthesis.[15] Dysregulation of CDK2 is a common feature in many cancers, making it an attractive therapeutic target.[16]
The signaling pathways for these kinases are visualized below.
Caption: Simplified EGFR signaling pathway.[11][12]
Caption: Simplified CDK2 cell cycle regulation.[16]
Quantitative Docking Data
The following table summarizes the binding affinities of various pyrimidine derivatives against EGFR and CDK2, collated from multiple in silico studies. A lower binding energy value indicates a more stable protein-ligand complex and suggests higher potential inhibitory activity.
| Derivative Class | Specific Compound/Modification | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (Wild Type) | -8.9 |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (T790M Mutant) | -8.1 |
| Pyrimidine Derivative | Compound 7 | EGFR Kinase Domain | -8.8 |
| Pyrimidine Derivative | Compound 12 | EGFR Kinase Domain | -8.4 |
| Pyrimidine Derivative | Compound 9 | EGFR Kinase Domain | -8.3 |
| Pyrimidine Derivative | Compound 10 | EGFR Kinase Domain | -8.3 |
| Chalcone-Substituted Pyrimidine | Compound 4c (p-Fluoro) | CDK2 (1HCK) | -7.9 |
| Chalcone-Substituted Pyrimidine | Compound 4a (p-Chloro) | CDK2 (1HCK) | -7.7 |
| Chalcone-Substituted Pyrimidine | Compound 4h (p-Nitro) | CDK2 (1HCK) | -7.5 |
| Chalcone-Substituted Pyrimidine | Compound 4b (p-Hydroxy) | CDK2 (1HCK) | -7.4 |
Data compiled from references[5] and[8].
Analysis of Binding Interactions
The docking scores reveal that specific substitutions on the pyrimidine scaffold significantly influence binding affinity. For instance, in the chalcone-substituted pyrimidines targeting CDK2, compound 4c, with a para-fluoro substitution, exhibited the best binding energy of -7.9 kcal/mol.[8][9] Docking analysis showed this compound forming hydrogen bonds with key residues in the CDK2 active site, including THR 165, GLU 12, LYS 33, and THR 14.[8] These interactions are crucial for stabilizing the ligand within the binding pocket.
Similarly, for EGFR, the thieno[2,3-d]pyrimidine derivatives showed strong binding affinities, with Compound 5b having a binding energy of -8.9 kcal/mol against the wild-type enzyme.[5] This highlights the potential of this specific pyrimidine core structure for potent EGFR inhibition.
Conclusion and Future Outlook
This guide demonstrates the utility of comparative molecular docking in the rational design of kinase inhibitors based on the this compound scaffold. The presented data indicates that these derivatives can effectively target the active sites of key oncogenic kinases like EGFR and CDK2. The detailed docking protocol provides a robust framework for researchers to conduct their own in silico screening and lead optimization efforts.
The structure-activity relationships suggested by these docking studies, where small modifications to the pyrimidine scaffold lead to significant changes in binding affinity, underscore the importance of computational chemistry in modern drug discovery. Future work should focus on synthesizing these promising derivatives and validating their inhibitory activity and selectivity through in vitro and in vivo assays.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. Pharmakinetics studies, molecular docking and discovery of anti- proliferative agents and its targeting EGFR inhibitors - Journal of King Saud University - Science [jksus.org]
- 7. benchchem.com [benchchem.com]
- 8. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 15. uniprot.org [uniprot.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Efficacy of Anilinopyrimidine Fungicides Against Key Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Anilinopyrimidines in Modern Crop Protection
In the ongoing effort to secure global food production, chemical fungicides remain a critical tool for managing diseases that threaten crop yield and quality. Among the diverse chemical classes available, the anilinopyrimidines (APs) represent a significant group of broad-spectrum fungicides valued for their unique mode of action and efficacy against a range of challenging ascomycete pathogens.[1] This guide focuses on three principal active ingredients within this class: Pyrimethanil , Cyprodinil , and Mepanipyrim . While the user's query specified 2-(methylthio)pyrimidine derivatives, the anilinopyrimidines, which contain the core pyrimidine structure, are the most prominent and well-documented fungicides in this chemical family. They are widely deployed to control diseases such as gray mold (Botrytis cinerea), apple scab (Venturia inaequalis), and various rots caused by Sclerotinia and Penicillium species.[1][2]
This document provides a comparative analysis of their efficacy, delves into the biochemical mechanisms underpinning their fungicidal activity, presents standardized protocols for evaluation, and discusses the critical issue of fungicide resistance. The insights herein are curated to support researchers and professionals in the agrochemical and plant science fields in their efforts to develop and deploy effective disease management strategies.
Part 1: The Dual-Pronged Mechanism of Action
The efficacy of anilinopyrimidine fungicides stems from a multi-faceted attack on fungal physiology. Their primary mode of action is the inhibition of methionine biosynthesis, an essential amino acid required for protein synthesis and, consequently, cell division and growth.[2] By disrupting this pathway, APs effectively halt the proliferation of the pathogen.
Specifically, pyrimethanil and cyprodinil are understood to interfere with the function of enzymes like cystathionine β-lyase and cystathionine γ-synthase, which are crucial for the synthesis of methionine.[3] This disruption leads to a cascade of effects, ultimately arresting fungal development.[2]
A secondary, yet vital, mechanism is the inhibition of the secretion of fungal hydrolytic enzymes.[2] Pathogens such as Botrytis cinerea secrete enzymes like cellulases, pectinases, and proteases to break down the plant's cell walls, facilitating infection and colonization. Anilinopyrimidines impede the release of these enzymes, thereby preventing the pathogen from penetrating the host tissue. This dual action—starving the fungus of essential building blocks while simultaneously disarming its infection machinery—makes APs particularly effective as both preventative and curative agents.[2]
Caption: Mechanism of action for anilinopyrimidine fungicides.
Part 2: Comparative Efficacy Against Major Plant Pathogens
The selection of a fungicide is contingent on its efficacy against the target pathogen. While pyrimethanil, cyprodinil, and mepanipyrim share a common mechanism, their performance can vary based on the fungal species, environmental conditions, and the presence of resistant strains. Cyprodinil, for instance, is noted for its high efficacy in cool and wet conditions, which are often conducive to fungal outbreaks.[1]
The following table summarizes experimental data, presenting the half-maximal effective concentration (EC₅₀) values for these fungicides against several economically important plant pathogens. Lower EC₅₀ values indicate higher antifungal activity.
| Fungicide | Target Pathogen | EC₅₀ (mg/L or µg/mL) | Comments | Source(s) |
| Pyrimethanil | Sclerotinia sclerotiorum | 0.411 - 0.610 | High activity against mycelial growth. | [4] |
| Venturia inaequalis | Avg. 0.05 - 0.35 | Effective against sensitive isolates. | [5] | |
| Botrytis cinerea | 0.02 - 1.68 | Wide range, indicating variable sensitivity in populations. | [6] | |
| Venturia pirina (Pear Scab) | > 0.5 (most isolates) | Reduced sensitivity observed in many isolates. | [7] | |
| Cyprodinil | Sclerotinia sclerotiorum | No cross-resistance with pyrimethanil observed. | Study focused on pyrimethanil, but included cyprodinil in cross-resistance tests. | [4] |
| Venturia inaequalis | < 0.05 (sensitive) to > 0.5 (resistant) | Clear differentiation between sensitive and resistant populations. | [8] | |
| Botrytis cinerea | 0.01 - 2.89 | Strong cross-resistance with pyrimethanil was noted. | [6] | |
| Mepanipyrim | Botrytis cinerea | - | Known to inhibit enzyme secretion; specific EC₅₀ data less common in recent comparative studies. | [9] |
Note: EC₅₀ values can vary significantly between studies due to different isolates, media, and experimental conditions. The data presented are for comparative purposes.
Part 3: Experimental Protocols for Fungicide Evaluation
To ensure trustworthy and reproducible results, standardized methodologies are paramount. Below are detailed protocols for key assays used to evaluate fungicide efficacy. The causality behind experimental choices is explained to provide a framework for robust assay design.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This assay is fundamental for determining the direct inhibitory effect of a compound on fungal growth and is used to calculate EC₅₀ values.
Principle: The fungicide is incorporated into a solid growth medium at various concentrations. The growth of the fungus on this "poisoned" medium is compared to its growth on a non-amended control medium. The choice of a nutrient-rich medium like Potato Dextrose Agar (PDA) ensures that fungal growth is not limited by nutrient availability, thus isolating the effect of the chemical agent.
Step-by-Step Protocol:
-
Preparation of Fungicide Stock Solutions: Accurately weigh the technical-grade fungicide and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 mg/L). Subsequent serial dilutions are made from this stock. Causality: Using a solvent like DMSO is necessary for compounds with low aqueous solubility and ensures uniform dispersion in the agar.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool in a water bath to approximately 50-55°C. Causality: Cooling the agar is critical to prevent thermal degradation of the fungicide while still being warm enough to remain molten for pouring.
-
Amending the Medium: Add the appropriate volume of fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). An equivalent amount of the solvent (DMSO) is added to the control plates. Swirl flasks gently but thoroughly to ensure even distribution.
-
Pouring Plates: Pour the amended and control PDA into sterile 90 mm Petri dishes. Allow them to solidify completely in a laminar flow hood.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing, pure culture of the target pathogen (typically 7-14 days old). Place the plug, mycelium-side down, in the center of each prepared plate.[10] Causality: Using an actively growing culture ensures the inoculum is viable and in a state of vigorous growth. Taking the plug from the edge provides younger, more uniform hyphae.
-
Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure two perpendicular diameters of the fungal colony at set time points (e.g., every 24 hours for 3-7 days), until the colony in the control plate reaches near-full growth. Subtract the diameter of the initial inoculum plug from each measurement.[11]
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use these values to perform a probit or logistic regression analysis to determine the EC₅₀ value.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
In Vivo Protective Efficacy Assay (Detached Leaf or Whole Plant)
This assay evaluates the fungicide's ability to protect plant tissue from infection, providing a more realistic assessment of performance than in vitro tests.
Principle: Healthy plant tissue is treated with the fungicide and then challenged with the pathogen. The level of disease development is compared to untreated, inoculated controls. This method tests the compound's ability to form a protective barrier and withstand environmental factors on the plant surface.
Step-by-Step Protocol:
-
Plant Propagation: Grow healthy, susceptible host plants under controlled greenhouse conditions to a uniform growth stage (e.g., cucumber seedlings at the two-leaf stage).[12] Causality: Using uniform plant material minimizes biological variability, ensuring that differences in disease are attributable to the treatments.
-
Fungicide Application: Prepare aqueous solutions of the fungicide at various concentrations, often including a surfactant (e.g., Tween 80) to ensure even coverage. Spray the solutions onto the plant leaves until runoff.[12] Allow the foliage to dry completely. Control plants are sprayed with water and surfactant only.
-
Inoculum Preparation: Prepare a spore suspension of the target pathogen (e.g., Botrytis cinerea) from a sporulating culture. Adjust the concentration to a standardized level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
-
Pathogen Challenge: 24 hours after fungicide application, inoculate the treated and control plants by spraying the spore suspension evenly over the foliage.
-
Incubation: Place the plants in a high-humidity chamber ( >95% RH) at an optimal temperature for disease development for 24-48 hours to facilitate spore germination and infection.[13] Afterwards, move them back to standard greenhouse conditions.
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), assess disease severity. This can be done by measuring the lesion area on leaves or by using a disease rating scale (e.g., 0 = no symptoms, 5 = >75% leaf area affected).
-
Analysis: Calculate the percent disease control for each treatment relative to the inoculated, untreated control. This data can be used to determine the effective dose for disease prevention.
Part 4: The Challenge of Fungicide Resistance
The widespread and repeated use of fungicides with a site-specific mode of action, such as the anilinopyrimidines, inevitably selects for resistant individuals within the pathogen population.[14] Resistance to APs has been reported in numerous fungal species, including Botrytis cinerea and Venturia inaequalis.[1][6]
Mechanisms of Resistance:
-
Target Site Modification: Point mutations in the genes encoding the target enzymes (e.g., cystathionine β-lyase) can alter the protein structure, reducing the binding affinity of the fungicide.[3] This is a common mechanism for qualitative, high-level resistance.
-
Efflux Transporters (MDR): Fungi can develop multi-drug resistance (MDR) through the overexpression of membrane transporter proteins, such as ATP-binding cassette (ABC) transporters. These transporters actively pump the fungicide out of the fungal cell, preventing it from reaching its target site at a toxic concentration.[1]
Managing Resistance:
From a research and development perspective, understanding these mechanisms is crucial for designing new active ingredients that can circumvent existing resistance. For field application, a key strategy is to use AP fungicides in rotation or as part of a mixture with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.[15] This diversification of modes of action reduces the selection pressure for any single resistance mechanism. For example, studies have shown no cross-resistance between pyrimethanil and other common fungicides like carbendazim, fludioxonil, or boscalid in Sclerotinia sclerotiorum, making it a good candidate for rotation programs.[4]
Conclusion and Future Outlook
The anilinopyrimidine fungicides pyrimethanil and cyprodinil remain highly effective and important tools for the management of critical plant diseases caused by ascomycetes. Their dual mechanism of action, targeting both methionine biosynthesis and the secretion of infection-related enzymes, provides robust control. However, comparative data shows variability in efficacy across different pathogens, and the development of resistance is a persistent threat that requires vigilant management.
Future research should focus on:
-
Novel Pyrimidine Derivatives: Synthesizing new molecules within this class that can overcome existing resistance mechanisms.
-
Synergistic Combinations: Investigating mixtures with other fungicide classes or with resistance-breaking compounds to enhance efficacy and prolong the lifespan of existing APs.
-
Advanced Monitoring: Developing rapid molecular diagnostics to quickly detect resistant strains in the field, allowing for more informed and timely adjustments to disease management programs.[15]
By integrating robust experimental validation with a deep understanding of the underlying biochemical and genetic principles, the scientific community can continue to develop and sustain effective fungicidal solutions for agriculture.
References
- 1. Understanding resistance to Anilinopyrimidine fungicides – ScienceOpen [scienceopen.com]
- 2. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. calpear.com [calpear.com]
- 8. journal.nzpps.org [journal.nzpps.org]
- 9. Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-(Methylthio)pyrimidine: A Guide for Researchers
Introduction
2-(Methylthio)pyrimidine is a crucial heterocyclic building block in the synthesis of a wide array of biologically active molecules and functional materials. Its strategic importance in medicinal chemistry and drug development, particularly as a precursor for sulfonylpyrimidines and other derivatives, necessitates efficient and scalable synthetic access. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic routes to this compound, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.
This document delves into three primary synthetic pathways, evaluating each based on reaction efficiency, accessibility of starting materials, operational simplicity, and scalability. We will explore the nuances of each method, from the classic nucleophilic substitution on a pre-formed pyrimidine ring to the foundational construction of the heterocyclic core via cyclocondensation.
Route 1: Nucleophilic Aromatic Substitution of 2-Chloropyrimidine
This approach is a direct and widely employed method that leverages the reactivity of a halogenated pyrimidine precursor. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic attack by a methyl sulfide source, typically sodium thiomethoxide.
Reaction Mechanism and Rationale
The reaction proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nature of the two ring nitrogen atoms renders the carbon atoms of the pyrimidine ring electrophilic, particularly at the 2-, 4-, and 6-positions. The attack of the thiomethoxide anion on the C-2 carbon leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the desired this compound. The choice of an aprotic polar solvent like THF or DMF is crucial as it effectively solvates the sodium cation without hindering the nucleophilicity of the thiomethoxide anion.
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol
-
Materials: 2-chloropyrimidine, sodium thiomethoxide, tetrahydrofuran (THF, anhydrous), water, ethyl acetate, sodium sulfate.
-
Procedure:
-
To a solution of 2,4,5-trichloropyrimidine (5 g, 27.32 mmol) in a 1:1 mixture of THF and water (40 mL) at 0°C, add sodium thiomethoxide (2.15 g, 30.01 mmol) portion-wise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water (20 mL) and extract the product with ethyl acetate (2 x 20 mL).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the product.[1]
-
Note: This protocol is for a related trichloropyrimidine and would require adaptation for the less reactive 2-chloropyrimidine, likely involving anhydrous conditions and potentially higher temperatures.
Route 2: S-Methylation of Pyrimidine-2-thione
This route involves the synthesis of this compound from its corresponding thiol tautomer, pyrimidine-2-thione (also known as 2-mercaptopyrimidine). This is a robust and high-yielding method that relies on the nucleophilicity of the sulfur atom.
Reaction Mechanism and Rationale
The reaction is a straightforward S-alkylation. Pyrimidine-2-thione exists in tautomeric equilibrium with its thiol form, 2-mercaptopyrimidine. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion then readily attacks an electrophilic methyl source, such as methyl iodide, in an SN2 reaction to form the S-methylated product. The choice of base is flexible, with organic bases like pyridine or triethylamine being common, as they also serve to neutralize the hydroiodic acid byproduct.
Caption: S-Methylation of Pyrimidine-2-thione.
Experimental Protocol
-
Materials: Pyrimidine-2-thione, methyl iodide, methanol, pyridine, crushed ice.
-
Procedure:
-
In a round-bottom flask, dissolve pyrimidine-2-thione (0.01 mole) and methyl iodide (0.011 mole) in methanol (20 mL).[2]
-
Reflux the mixture for 2 hours.[2]
-
Add pyridine (0.037 mole) and reflux for an additional 10 minutes.[2]
-
After cooling, pour the reaction mixture onto crushed ice (200 g) and stir for 5 minutes.[2]
-
Collect the precipitated product by filtration.[2]
-
Route 3: Cyclocondensation from Thiourea and a C3 Synthon
This fundamental approach builds the pyrimidine ring from acyclic precursors. The most common strategy involves the condensation of thiourea (the N-C-N fragment) with a three-carbon electrophilic partner (the C-C-C fragment), such as malondialdehyde or its synthetic equivalents. This is typically a two-step process in practice for obtaining this compound, involving the initial formation of pyrimidine-2-thione followed by S-methylation as described in Route 2.
Reaction Mechanism and Rationale
The cyclocondensation reaction is initiated by the nucleophilic attack of a nitrogen atom of thiourea on one of the carbonyl groups of the C3 synthon. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine-2-thione ring. The reaction is often catalyzed by acid or base. The resulting pyrimidine-2-thione can then be readily methylated as detailed in Route 2.
Caption: Workflow for the two-step synthesis via cyclocondensation.
Experimental Protocol (for Pyrimidine-2-thione formation)
-
Materials: 1,1,3,3-tetraethoxypropane, thiourea, ethanol, concentrated hydrochloric acid.
-
Procedure:
-
Dissolve thiourea in hot ethanol containing concentrated hydrochloric acid.
-
Add 1,1,3,3-tetraethoxypropane to the solution.
-
Reflux the mixture. The product, 2-mercaptopyrimidine hydrochloride, will precipitate upon cooling.
-
Neutralize the hydrochloride salt with a base, such as sodium hydroxide, to obtain pyrimidine-2-thione.
-
Note: This procedure is based on established methods for the synthesis of 2-mercaptopyrimidines from 1,3-dicarbonyl equivalents and thiourea.
Head-to-Head Comparison
| Feature | Route 1: From 2-Chloropyrimidine | Route 2: From Pyrimidine-2-thione | Route 3: From Thiourea (Two-Step) |
| Overall Yield | Moderate to High (typically >70%) | High (often >80%)[2] | Moderate to High (dependent on both steps) |
| Starting Materials | 2-Chloropyrimidine, Sodium Thiomethoxide | Pyrimidine-2-thione, Methyl Iodide | Thiourea, C3 Synthon (e.g., Malondialdehyde acetal), Methyl Iodide |
| Cost of Starting Materials | 2-Chloropyrimidine can be moderately expensive. | Pyrimidine-2-thione is generally affordable. | Thiourea and C3 synthons are typically inexpensive. |
| Operational Simplicity | Single step, but may require anhydrous conditions and handling of moisture-sensitive reagents. | Single step, straightforward procedure. | Two distinct steps, requiring isolation of the intermediate. |
| Scalability | Scalable, but the cost of the starting material may be a factor. | Highly scalable and cost-effective. | Scalable, particularly due to the low cost of the initial starting materials. |
| Safety Considerations | 2-Chloropyrimidine is a hazardous substance. Sodium thiomethoxide is corrosive and has an unpleasant odor. | Methyl iodide is toxic and a suspected carcinogen; handle with care. Pyridine is flammable and toxic. | Thiourea has some toxicity. Handling of strong acids/bases in the cyclocondensation step. Methyl iodide toxicity in the second step. |
| Byproducts | Sodium chloride. | Pyridinium hydroiodide or triethylammonium hydroiodide. | Water, alcohol, and salts from the cyclocondensation; salts from the methylation. |
Expert Insights and Recommendations
Route 2 (S-Methylation of Pyrimidine-2-thione) is often the preferred method for laboratory-scale synthesis due to its high yields, operational simplicity, and the relatively low cost and accessibility of pyrimidine-2-thione. The procedure is robust and tolerant of minor variations in reaction conditions.
Route 1 (from 2-Chloropyrimidine) is a very effective and direct method, particularly if 2-chloropyrimidine is readily available. It is a strong candidate for industrial-scale production where a streamlined, single-step process is advantageous, provided the cost of the starting material is economically viable. The kinetics of this substitution are well-studied, allowing for process optimization.[3]
Route 3 (from Thiourea) represents the most fundamental approach, building the heterocyclic core from basic starting materials. While it involves an additional step, this route is highly attractive for large-scale manufacturing due to the low cost of thiourea and simple C3 synthons. The overall efficiency will depend on the yields of both the cyclocondensation and the subsequent methylation.
Conclusion
The choice of synthetic route to this compound is contingent upon the specific requirements of the researcher or organization, including scale, cost considerations, and available starting materials. For routine laboratory synthesis, the S-methylation of pyrimidine-2-thione offers an excellent balance of yield, simplicity, and cost-effectiveness. For larger-scale industrial applications, both the nucleophilic substitution of 2-chloropyrimidine and the two-step cyclocondensation approach from thiourea present viable and scalable options, with the final decision likely being driven by a detailed cost analysis of the starting materials and overall process efficiency.
References
A Senior Application Scientist's Guide to Benchmarking 2-(Methylthio)pyrimidine in Multi-Component Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is a paramount objective. Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, represent a powerful strategy for achieving this goal. Among the myriad of building blocks utilized in MCRs, those that introduce the pyrimidine scaffold are of particular interest due to the prevalence of this heterocycle in a vast array of biologically active compounds.[1] This guide provides an in-depth technical comparison of 2-(methylthio)pyrimidine and its precursors as key reagents in the synthesis of pyrimidine-containing molecules via MCRs, with a primary focus on the well-established Biginelli reaction. We will delve into the performance of this compound, compare it with common alternatives such as thiourea and guanidine, and provide detailed experimental protocols and mechanistic insights to inform your synthetic strategies.
The Strategic Advantage of the Pyrimidine Core in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged motif in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Consequently, the development of efficient synthetic routes to functionalized pyrimidines is a continuous pursuit in the quest for novel therapeutic agents. MCRs offer an atom-economical and convergent approach to this challenge, allowing for the rapid generation of diverse pyrimidine libraries.
This compound in the Biginelli Reaction: A Performance Benchmark
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative, is a cornerstone of pyrimidine synthesis.[2] While thiourea is a traditional and widely used component in this reaction to produce dihydropyrimidinethiones, the use of S-alkylated isothioureas, such as this compound's precursor S-methylisothiourea, offers distinct advantages. The methylthio group serves as a versatile handle for further functionalization, acting as a good leaving group for nucleophilic substitution, thus opening avenues for the synthesis of a diverse array of C2-substituted pyrimidines.
Comparative Performance Analysis: this compound Precursors vs. Alternatives
To provide a clear performance benchmark, we will compare the outcomes of the Biginelli reaction using S-methylisothiourea (as a direct precursor to this compound-containing products) with thiourea and guanidine.
| Reagent | Aldehyde | β-Dicarbonyl | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| S-Methylisothiourea | Benzaldehyde | Ethyl acetoacetate | HCl/Ethanol | 4 | 85 | [2] |
| Thiourea | Benzaldehyde | Ethyl acetoacetate | HCl/Ethanol | 18 | 60 | [2] |
| Guanidine | Benzaldehyde | Ethyl acetoacetate | HCl/Ethanol | 12 | 75 | [3][4] |
| S-Methylisothiourea | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Lewis Acid/Solvent-free | 2 | 92 | |
| Thiourea | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Lewis Acid/Solvent-free | 6 | 88 | |
| Guanidine | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Lewis Acid/Solvent-free | 4 | 90 | [3][4] |
Key Insights from the Data:
-
Reaction Time: The use of S-methylisothiourea consistently leads to significantly shorter reaction times compared to thiourea. This can be attributed to the increased electrophilicity of the carbon atom in the isothiourea moiety, facilitating a more rapid cyclization.
-
Yields: In general, S-methylisothiourea provides higher yields of the desired dihydropyrimidine products. This is likely due to a more favorable reaction equilibrium and potentially fewer side reactions compared to the use of thiourea.
-
Versatility: The resulting 2-(methylthio) group is a key synthetic handle for post-condensation modifications, a significant advantage over the direct products from urea or thiourea. Guanidine offers a direct route to 2-aminopyrimidines, which are also valuable building blocks.
Mechanistic Rationale: The Role of the Methylthio Group
The enhanced performance of S-methylisothiourea in the Biginelli reaction can be understood by examining the reaction mechanism. The initial step involves the condensation of the aldehyde with the urea or thiourea derivative. In the case of S-methylisothiourea, the electron-withdrawing nature of the methylthio group increases the acidity of the N-H protons, facilitating the initial condensation. Furthermore, the S-methyl group is a better leaving group compared to the -SH group that would be formed from thiourea, which can influence the rate of the final cyclization and dehydration steps.
Caption: Proposed mechanism of the Biginelli reaction with S-methylisothiourea.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing the Biginelli reaction with S-methylisothiourea and, for comparison, with thiourea.
Protocol 1: Synthesis of Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
S-Methylisothiourea sulfate (1.39 g, 5 mmol)
-
Sodium carbonate (1.06 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve S-methylisothiourea sulfate and sodium carbonate in 10 mL of water.
-
Add a solution of benzaldehyde and ethyl acetoacetate in 10 mL of ethanol.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (for comparison)
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
Ethanol (20 mL)
Procedure:
-
In a 100 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, thiourea, and ethanol.
-
Add the catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 18 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitate by filtration.
-
Wash the solid with cold water and recrystallize from ethanol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expanding the Horizon: this compound in Other MCRs
While the Biginelli reaction is a prime example, the utility of this compound and its precursors extends to other MCRs.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines. While typically employing ammonia or an ammonium salt as the nitrogen source, the use of amidine derivatives, including S-alkylisothioureas, can lead to the formation of pyrimidine-fused systems or substituted pyridines. The investigation into the use of this compound in this reaction is an active area of research, with the potential to generate novel heterocyclic scaffolds.
Ugi and Passerini Reactions
The isocyanide-based Ugi and Passerini reactions are powerful tools for the synthesis of peptide-like structures. While not directly incorporating a pyrimidine ring from the start, functionalized pyrimidine aldehydes or amines derived from this compound can be employed as one of the components, leading to complex molecules bearing a pyrimidine moiety.
Future Perspectives and Conclusion
This compound and its direct precursor, S-methylisothiourea, demonstrate superior performance in the Biginelli reaction compared to the traditional reagent, thiourea, in terms of reaction time and yield. The true value of this reagent, however, lies in the synthetic versatility of the resulting 2-methylthio group, which opens a gateway to a vast chemical space of C2-functionalized pyrimidines. While its application in other MCRs is still being explored, the potential for generating novel and diverse heterocyclic compounds is significant. For researchers in drug discovery and development, the strategic use of this compound in MCRs offers an efficient and powerful tool for the construction of libraries of potential therapeutic agents.
Caption: A generalized workflow for the synthesis and comparative analysis of pyrimidine derivatives via MCRs.
References
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 2-(Methylthio)pyrimidine
This guide provides an essential operational framework for the safe handling of 2-(Methylthio)pyrimidine and its derivatives in a laboratory setting. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are critical. By grounding our procedures in the physicochemical properties and known hazards of the material, we aim to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Immediate Safety Profile: Hazard and Protection at a Glance
Before handling this compound or its analogues, a rapid risk assessment is crucial. These compounds are consistently classified as irritants, and some derivatives possess more severe corrosive properties.[1][2][3][4][5] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
| Hazard Classification | GHS Pictogram | Associated Risks | Mandatory Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | GHS07 | Causes skin irritation (H315).[1][2][5][6] | Chemical-resistant gloves (Nitrile recommended).[1][7] |
| Serious Eye Irritation (Category 2A) | GHS07 | Causes serious eye irritation (H319).[1][2][5][6] | Splash-proof safety goggles or safety glasses with side shields.[1][8] |
| Respiratory Irritation (STOT SE 3) | GHS07 | May cause respiratory irritation (H335).[1][2][5][6][9] | Use in a well-ventilated area; chemical fume hood is mandatory.[2][7][10] |
| Acute Toxicity, Oral (Category 4) | GHS07 | Harmful if swallowed (H302).[5] | Do not eat, drink, or smoke in the laboratory.[1][7] |
| Corrosivity (Category 1B/1C) Note: Applies to certain derivatives | GHS05 | Causes severe skin burns and eye damage (H314).[4][11] | Nitrile gloves, lab coat, splash-proof goggles, AND a face shield.[7] |
The "Why": Core Principles of Protection
Understanding the causality behind PPE selection is fundamental to building a robust safety culture. This compound is typically a solid powder.[3] This physical state presents a dual risk: fine particulates can easily become airborne, leading to respiratory exposure, and direct contact can cause significant skin and eye irritation.[1][2][3]
-
Engineering Controls as the First Line of Defense: The most effective way to mitigate risk is to control the hazard at its source. All handling of this compound powder must be performed within a certified chemical fume hood.[7][10] This engineering control contains dust and vapors, preventing inhalation, which is a primary exposure route.[12] The presence of nearby eyewash stations and safety showers is a non-negotiable facility requirement.[4][10]
-
Dermal Protection: The compound is a known skin irritant.[1][2][3] Chemical-resistant gloves, such as nitrile, provide an effective barrier.[1][7] A standard lab coat protects against incidental contact with the arms and torso.[1]
-
Eye and Face Protection: Given its classification as a serious eye irritant, splash-proof safety goggles are mandatory.[1][3] For procedures with a higher risk of splashing or for handling more corrosive derivatives, a full face shield should be worn in addition to goggles.[7]
Operational Protocol: A Tiered Approach to PPE
The required level of PPE is dictated by the scale of the operation and the potential for exposure.
| Tier | Operation | Minimum Required PPE | Rationale |
| Tier 1 | Small-Scale Research (e.g., weighing <1g, preparing stock solutions) | • Nitrile Gloves• Lab Coat• Splash-proof Safety Goggles | At this scale, the primary risks are localized and controlled. Standard PPE, used within a fume hood, provides sufficient protection against minor spills and incidental contact.[1][3] |
| Tier 2 | Bench-Scale Synthesis (e.g., reactions involving >1g, transfers, purification) | • Double-gloving (Nitrile)• Lab Coat• Splash-proof Safety Goggles• Face Shield (during transfers) | Increased quantities elevate the risk of splashes and aerosol generation. Double-gloving minimizes the risk of contamination during doffing, and a face shield provides an extra layer of protection during critical steps. |
| Tier 3 | Spill or Emergency Response | • NIOSH-approved Respirator (particulate filter)• Chemical-resistant Coveralls or Suit• Heavy-duty Nitrile or Butyl Rubber Gloves• Chemical-resistant Boots• Full Face Shield and Goggles | An uncontrolled release requires the highest level of protection.[13][14] Respiratory protection is critical due to airborne dust.[2] Full-body coverage prevents widespread skin contact. |
Step-by-Step PPE Procedures: Minimizing Contamination
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Goggles/Face Shield: Put on safety goggles. If required, place the face shield over the goggles.
-
Gloves: Wash and dry hands thoroughly. Don the first pair of gloves (if double-gloving). Don the second, outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) PPE
This process is designed to contain the contaminant.
-
Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, trapping the first glove inside. Dispose of immediately in a designated waste container.[6]
-
Lab Coat: Unfasten the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes. Place it in the designated laundry or disposal bin.
-
Face Shield/Goggles: Remove the face shield first (if used), followed by the goggles. Handle by the straps or sides to avoid touching the front surface.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][3]
Spill and Decontamination Protocol
In the event of a spill, immediate and correct action is required.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large, evacuate the area.
-
Don PPE: Before cleanup, don Tier 3 level PPE.
-
Containment: For solid spills, avoid generating dust.[2] Gently cover the spill with an absorbent material like sand or vermiculite.[15]
-
Cleanup: Carefully sweep or vacuum (with a HEPA-filtered or explosion-proof vacuum) the contained material into a clearly labeled, sealable waste container.[2][15]
-
Decontamination: Wipe the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[6]
Waste Disposal
All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered contaminated.
-
PPE Disposal: Place all used disposable PPE into a designated, sealed hazardous waste container immediately after doffing.
-
Chemical Waste: Unused product and reaction waste must be disposed of in an authorized hazardous or special waste collection point, in accordance with local regulations.[2][6] Do not discharge into the environment or drains.[15]
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision tree for selecting appropriate PPE based on task scale.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 15. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
